Cyprinol
描述
Structure
3D Structure
属性
分子式 |
C27H48O5 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC 名称 |
(3R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18?,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI 键 |
JNMALBXXJSWZQY-VKYZUIDCSA-N |
手性 SMILES |
C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
5α-Cyprinol Sulfate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Cyprinol sulfate, a C₂₇ bile salt, is a significant bioactive molecule predominantly found in cyprinid fish. Initially identified as the toxic agent responsible for carp bile poisoning, it has since been recognized for its crucial physiological roles, including acting as a digestive detergent in fish and as a potent kairomone in aquatic ecosystems. This technical guide provides an in-depth overview of the discovery, isolation, and biological signaling pathways of 5α-cyprinol sulfate. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its physicochemical properties. Furthermore, this document elucidates its interaction with key biological targets, namely the Farnesoid X Receptor (FXR) and the apical sodium-dependent bile salt transporter (ASBT), providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Discovery and Significance
The discovery of 5α-cyprinol sulfate has followed two distinct paths, highlighting its dual nature as both a toxin and a semiochemical.
1.1. Toxic Component of Carp Bile: For centuries, the ingestion of raw carp bile has been associated with severe poisoning in humans, leading to acute renal failure and liver dysfunction.[1] Early research focused on identifying the toxic components of the bile. Through a series of toxicological and analytical studies, 5α-cyprinol sulfate was isolated and identified as the primary nephro- and hepatotoxic substance in the bile of cyprinid fish such as the common carp (Cyprinus carpio) and the grass carp.[1][2] Its concentration in carp gallbladder bile can be as high as 0.3 M.[1]
1.2. Kairomone in Aquatic Ecosystems: In a separate line of ecological research, scientists investigated the chemical cues that induce diel vertical migration (DVM) in the freshwater microcrustacean Daphnia. This predator-avoidance behavior is triggered by chemical signals, known as kairomones, released by planktivorous fish. Through a bioassay-guided fractionation approach, 5α-cyprinol sulfate was identified as the potent kairomone responsible for inducing DVM in Daphnia at remarkably low, picomolar concentrations (as low as 100 pM).[3][4] This discovery underscores the ecological significance of 5α-cyprinol sulfate in shaping aquatic food web dynamics.
Physicochemical and Analytical Data
The structural and physicochemical properties of 5α-cyprinol sulfate have been well-characterized.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₈S | [1] |
| Structure | 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate | [1] |
| Mass Spectrometry (ESI-MS) | m/z 531.29986 [M–H]⁻ | [3][4] |
| Critical Micellization Concentration (CMC) | 1.5 mM (by maximum bubble pressure); ~4 mM (by dye solubilization) | [5][6][7] |
| Biological Activity (DVM in Daphnia) | Active at 100 pM | [3] |
| Concentration in Carp Gallbladder | 0.3 M | [1] |
| Concentration in active Fish Incubation Water | 1.03 ± 0.08 nM | [3] |
NMR Spectroscopy: The complete ¹H and ¹³C-NMR assignments for 5α-cyprinol sulfate have been published, providing a definitive reference for its structural confirmation.[8] The spectra are crucial for distinguishing it from its isomers and related bile salts.[1][9]
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the isolation and purification of 5α-cyprinol sulfate from carp bile.[3]
3.1. Extraction from Carp Bile
-
Sample Collection: Collect bile from the gallbladders of common carp (Cyprinus carpio).
-
Solvent Extraction:
-
To 0.5 mL of carp bile, add 10 mL of a hot 95:5 (v/v) mixture of ethanol and methanol.
-
Vortex the mixture thoroughly.
-
After cooling, centrifuge to separate the supernatant.
-
Dilute the supernatant with ultrapure water to a final alcohol concentration of 10%.
-
3.2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Activation: Use a C18 solid-phase cartridge. Precondition the cartridge with 10% methanol.
-
Sample Loading: Pass the diluted bile extract through the preconditioned C18 cartridge.
-
Washing: Wash the cartridge with 10% methanol to remove polar impurities.
-
Elution: Elute the retained bile salts, including 5α-cyprinol sulfate, with methanol.
-
Drying: Evaporate the eluate to dryness.
-
Reconstitution: Dissolve the dried extract in 1.5 mL of methanol.
3.3. High-Performance Liquid Chromatography (HPLC) Purification
-
Enzymatic Digestion (Optional but Recommended): To eliminate co-eluting taurine-conjugated bile acids, the extracted carp bile can be digested with choloylglycine hydrolase prior to chromatography.
-
HPLC System:
-
Column: Nucleosil 100–5 C₁₈ (250 mm x 4 mm)
-
Mobile Phase A: Water with 0.015% (v/v) formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.015% (v/v) formic acid and 10 mM ammonium acetate.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: Mass Spectrometry (MS)
-
-
Gradient Elution:
-
0 - 1.5 min: 35% B
-
1.5 - 2.1 min: 35% to 40% B
-
2.1 - 9 min: 40% to 45% B
-
9 - 9.6 min: 45% to 55% B
-
9.6 - 16.5 min: 55% to 65% B
-
16.5 - 19.5 min: 65% to 100% B
-
19.5 - 25.5 min: 100% B
-
25.5 - 25.8 min: 100% to 35% B
-
25.8 - 33 min: 35% B (re-equilibration)
-
-
Fraction Collection: Split the eluate, directing a portion to the MS for detection and the remainder to a fraction collector. Collect the fraction corresponding to the elution of 5α-cyprinol sulfate.
-
Desalting: Subject the collected fraction to solid-phase extraction to remove the HPLC mobile phase components.
Biological Signaling Pathways
5α-Cyprinol sulfate interacts with key proteins involved in bile acid homeostasis.
4.1. Inhibition of the Apical Sodium-Dependent Bile Salt Transporter (ASBT)
ASBT (also known as SLC10A2) is a transporter protein primarily located in the terminal ileum responsible for the reabsorption of bile acids from the intestine back into the bloodstream. 5α-Cyprinol sulfate has been shown to be a potent inhibitor of ASBT.[5][6] This inhibition reduces the enterohepatic circulation of bile acids.
4.2. Activation of the Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While some bile acids are potent activators of human and mouse FXR, 5α-cyprinol sulfate has been shown to activate FXR in zebrafish.[10] This species-specific activation highlights the evolutionary divergence of FXR signaling. In zebrafish, 5α-cyprinol sulfate is the major biliary bile salt, and its interaction with FXR is crucial for maintaining bile acid homeostasis.[10]
The activation of FXR by 5α-cyprinol sulfate in zebrafish leads to the regulation of several downstream target genes, including:
-
fabp6 (fatty acid binding protein 6): Involved in intracellular bile acid transport.
-
fgf19 (fibroblast growth factor 19): An endocrine signal that communicates with the liver to regulate bile acid synthesis.
-
abcb11b (ATP binding cassette subfamily B member 11b): A bile salt export pump.
Furthermore, studies in zebrafish have shown that activation of FXR can influence liver regeneration through the PTEN-PI3K-AKT-mTOR signaling axis.[11]
Conclusion
5α-Cyprinol sulfate is a multifaceted natural product with significant toxicological, ecological, and physiological relevance. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in this molecule. Further investigation into its species-specific interactions with nuclear receptors like FXR may offer insights into the evolution of bile acid signaling and could potentially inform the development of novel therapeutic agents targeting these pathways. The potent biological activity of 5α-cyprinol sulfate at low concentrations also highlights the importance of continued exploration of natural products as sources of novel bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of cyprinol and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
- 4. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5α-Cyprinol sulfate: Complete NMR assignment and revision of earlier published data, including the submission of a computer-readable assignment in NMReDATA format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell-Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Cyprinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprinol, a naturally occurring bile alcohol, and its sulfated derivative, this compound sulfate, are compounds of significant interest in the fields of toxicology, chemical ecology, and pharmacology. Primarily found in the bile of cyprinid fish, such as carp, these molecules have been identified as the causative agents in instances of food poisoning, exhibiting notable nephrotoxic and hepatotoxic effects.[1][2] Beyond their toxicity, they play a crucial role in the chemical signaling pathways of aquatic ecosystems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activities, and experimental methodologies related to this compound and its sulfated form.
Molecular Structure and Physicochemical Properties
This compound, systematically named (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol, is a C27 bile alcohol. Its structure is characterized by a cholestane skeleton with five hydroxyl groups. The sulfated form, 5α-cyprinol sulfate, is the predominant form in fish bile and is responsible for the compound's aqueous solubility and biological activity.
A summary of the key physicochemical properties of this compound and 5α-cyprinol sulfate is presented in the table below.
| Property | This compound (5α-cyprinol) | 5α-Cyprinol Sulfate |
| Molecular Formula | C27H48O5 | C27H48O8S |
| Molecular Weight | 452.7 g/mol | 532.73 g/mol |
| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate |
| Aqueous Solubility | Poorly soluble (0.3 mM)[3][4] | Readily soluble |
| Critical Micelle Concentration (CMC) | Does not form micelles | 1.5 mM (by maximum bubble pressure); ~4 mM (by dye solubilization)[3][4] |
Biological Activities and Signaling Pathways
The biological effects of this compound and its sulfated derivative are multifaceted, ranging from acute toxicity in vertebrates to acting as a potent signaling molecule in aquatic invertebrates.
Toxicological Profile
Ingestion of cyprinid fish bile containing this compound sulfate can lead to severe poisoning in humans and other vertebrates, characterized by acute renal failure and liver damage.[1][2] Studies in rats have demonstrated that 5α-cyprinol sulfate is hemolytic, cholestatic, and toxic when administered intravenously.[3][4] The nephrotoxic and hepatotoxic effects are attributed to the direct action of the molecule on kidney and liver tissues.
Farnesoid X Receptor (FXR) Antagonism
A key molecular mechanism underlying the biological activity of 5α-cyprinol is its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. 5α-cyprinol and its sulfated form have been identified as antagonists of FXR.[5] Unlike endogenous FXR agonists which typically possess a cis-oriented A-ring in their steroid nucleus, the trans-orientation of the A-ring in 5α-cyprinol is thought to be crucial for its antagonistic activity.[5]
The antagonism of FXR by 5α-cyprinol sulfate disrupts the normal feedback regulation of bile acid synthesis. Typically, activation of FXR by bile acids leads to the transcriptional induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By blocking this pathway, 5α-cyprinol sulfate can lead to an accumulation of bile acids, contributing to its cholestatic and hepatotoxic effects.
Caption: Antagonism of the Farnesoid X Receptor (FXR) signaling pathway by 5α-cyprinol sulfate.
Inhibition of Taurocholate Uptake
5α-Cyprinol sulfate has been shown to inhibit the uptake of taurocholate in COS-7 cells transfected with the apical sodium-dependent bile salt transporter (ASBT).[3][4] This suggests that this compound sulfate can interfere with the enterohepatic circulation of bile acids, which may contribute to its overall toxicological profile.
Kairomone Activity
In the field of chemical ecology, 5α-cyprinol sulfate has been identified as a kairomone, a chemical substance emitted by one species that benefits another. It induces diel vertical migration (DVM) in the freshwater microcrustacean Daphnia.[6][7] This predator-avoidance behavior, triggered by picomolar concentrations of 5α-cyprinol sulfate released by fish, demonstrates the compound's potent biological activity at very low concentrations.
Experimental Protocols
Isolation and Purification of 5α-Cyprinol Sulfate from Carp Bile
The following protocol is a summary of the methodology described for the isolation and purification of 5α-cyprinol sulfate from the bile of the Asiatic carp, Cyprinus carpio.
Caption: Workflow for the isolation and purification of 5α-cyprinol sulfate from carp bile.
Detailed Steps:
-
Bile Collection: Bile is collected from the gallbladders of Cyprinus carpio.
-
Extraction: The collected bile is extracted with two volumes of 80% methanol under reflux for 20 minutes. The extract is then centrifuged to remove solid debris.
-
Solid-Phase Extraction (SPE): The supernatant from the extraction is subjected to SPE using a C18 cartridge. The cartridge is washed with 10% methanol to remove impurities.
-
Elution: The bound 5α-cyprinol sulfate is eluted from the C18 cartridge with methanol.
-
High-Performance Liquid Chromatography (HPLC): The eluate is further purified by HPLC to isolate the 5α-cyprinol sulfate from other bile components.
-
Identification and Characterization: The purified compound is identified and its structure confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nephrotoxicity Assessment in Rats (General Protocol)
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: 5α-cyprinol sulfate is administered, typically orally or via intraperitoneal injection, at various doses. A control group receives a vehicle solution.
-
Monitoring: Over the course of the study, parameters such as body weight, water consumption, and urine output are monitored.
-
Biochemical Analysis: At the end of the study, blood and urine samples are collected. Serum levels of blood urea nitrogen (BUN) and creatinine are measured as key indicators of kidney function. Urine analysis may include measurements of protein, glucose, electrolytes, and enzymes such as N-acetyl-β-D-glucosaminidase (NAG) and malate dehydrogenase (MDH).
-
Histopathology: The kidneys are harvested, weighed, and fixed in formalin. Histopathological examination of kidney sections stained with hematoxylin and eosin (H&E) is performed to assess for tubular necrosis, cast formation, and other signs of renal damage.
Taurocholate Uptake Inhibition Assay in COS-7 Cells (General Protocol)
This assay is used to determine the inhibitory effect of 5α-cyprinol sulfate on the function of the apical sodium-dependent bile salt transporter (ASBT).
-
Cell Culture and Transfection: COS-7 cells are cultured in appropriate media. The cells are then transfected with a plasmid expressing the rat ASBT protein.
-
Inhibition Assay: The transfected cells are incubated with a solution containing radiolabeled taurocholate (e.g., [3H]taurocholate) in the presence and absence of varying concentrations of 5α-cyprinol sulfate.
-
Measurement of Uptake: After the incubation period, the cells are washed to remove extracellular taurocholate. The intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The inhibition of taurocholate uptake by 5α-cyprinol sulfate is calculated by comparing the uptake in the presence of the inhibitor to the uptake in the control (no inhibitor).
Conclusion
This compound and its sulfated form are important natural products with significant biological activities. Their toxicity, particularly their nephrotoxic and hepatotoxic effects, warrants caution in the consumption of cyprinid fish bile, which is used in some traditional medicines. The elucidation of their role as FXR antagonists and inhibitors of bile acid transport provides a molecular basis for their toxicological properties and opens avenues for further research into the modulation of bile acid signaling pathways. Furthermore, the discovery of 5α-cyprinol sulfate as a potent kairomone highlights the intricate chemical communication that governs aquatic ecosystems. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the fascinating and complex biology of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Occurrence and Analysis of Cyprinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for the bile alcohol Cyprinol. The information presented is intended to support research and development efforts in fields ranging from natural product chemistry to pharmacology.
Natural Sources of this compound
This compound (5α-cholestane-3α,7α,12α,26,27-pentol) is a C27 bile alcohol predominantly found in the bile of fish belonging to the family Cyprinidae. It primarily exists in its sulfated form, 5α-cyprinol sulfate, which is the major bile salt in these species[1][2][3]. The family Cyprinidae, which includes carps and minnows, is one of the largest families of freshwater fish.
Quantitative Data on this compound Concentration
The concentration of 5α-cyprinol sulfate in the bile of cyprinid fish can be substantial. While data for a wide range of species is limited, studies on the common carp (Cyprinus carpio) provide a key reference point. The table below summarizes the available quantitative data.
| Fish Species | Compound | Concentration (mM) | Method of Analysis | Reference |
| Common Carp (Cyprinus carpio) | 5α-cyprinol sulfate | 284 ± 48 | Not specified | [2] |
| Grass Carp (Ctenopharyngodon idella) | 5α-cyprinol sulfate | Predominant bile salt | Not specified | [3] |
| Various Cypriniformes (10 species) | 5α C27 bile alcohols | Dominant bile salt type | Not specified | [4] |
Biosynthesis of this compound
The biosynthesis of this compound, a C27 bile alcohol, originates from cholesterol and involves a series of enzymatic modifications in the liver. While the complete, detailed pathway specific to this compound in fish is an area of ongoing research, the general steps for the formation of C27 bile alcohols are understood and are initiated by the "classic" or "neutral" bile acid synthesis pathway[5][6][7]. Key enzymes, primarily from the cytochrome P450 (CYP) superfamily, are responsible for the hydroxylation and other modifications of the cholesterol backbone[5][7].
The proposed biosynthetic pathway begins with the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting step in bile acid synthesis[5][7]. Subsequent enzymatic steps, including hydroxylations at the C-12, C-26, and C-27 positions, are carried out by other CYP enzymes such as sterol 12α-hydroxylase (CYP8B1) and sterol 27-hydroxylase (CYP27A1)[5][6][7]. The final product, this compound, is then sulfated to form 5α-cyprinol sulfate.
Experimental Protocols
Extraction of 5α-Cyprinol Sulfate from Fish Bile
This protocol is a synthesized methodology based on established procedures for the extraction of bile alcohols from fish bile[2][8].
Materials:
-
Fish gallbladders (e.g., from Cyprinus carpio)
-
Methanol
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenization: Excise gallbladders from the fish and pool the bile content. Homogenize the bile in methanol.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the bile salts.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the methanol extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the 5α-cyprinol sulfate with a higher concentration of methanol.
-
-
Solvent Evaporation: Evaporate the methanol from the eluate using a rotary evaporator to obtain the crude 5α-cyprinol sulfate extract.
Quantification of 5α-Cyprinol Sulfate by UPLC-MS/MS
The following is a general protocol for the quantitative analysis of 5α-cyprinol sulfate using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on common practices for bile acid analysis[8][9].
Instrumentation and Columns:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Sample Preparation:
-
Extraction: Extract 5α-cyprinol sulfate from bile as described in Protocol 3.1.
-
Dilution: Re-dissolve the dried extract in an appropriate solvent (e.g., methanol/water) and dilute to a concentration within the calibration range of the instrument.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated bile acid) to the sample for accurate quantification.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the UPLC system.
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve separation.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5α-cyprinol sulfate and the internal standard. For 5α-cyprinol sulfate, a potential precursor ion would be [M-H]⁻ at m/z 531.3[1].
-
Optimization: Optimize cone voltage and collision energy for the specific transitions to maximize sensitivity.
Quantification:
-
Generate a calibration curve using certified standards of 5α-cyprinol sulfate.
-
Calculate the concentration of 5α-cyprinol sulfate in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.
References
- 1. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of Bile Salts in Fish and Amphibians: Evolution of a Complex Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Synthesis [flipper.diff.org]
- 6. cell-stress.com [cell-stress.com]
- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
- 9. UPLC-MS/MS Detection [protocols.io]
The Multifaceted Role of 5α-Cyprinol Sulfate in Fish Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-cyprinol sulfate, a C27 bile salt, is a significant metabolite in cyprinid fish, playing a crucial and dual role in their physiology and ecology. Primarily, it functions as a potent digestive surfactant, essential for the emulsification and absorption of dietary lipids. Beyond this metabolic function, it acts as a powerful kairomone, a chemical signal that elicits predator-avoidance behaviors in prey species such as Daphnia. However, its physiological effects are not universally beneficial; when ingested by non-adapted species, including humans, it exhibits significant hepato- and nephrotoxicity. This guide provides an in-depth examination of the biosynthesis, physiological functions, and toxicological implications of 5α-cyprinol sulfate, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in physiology, ecology, and pharmacology.
Introduction
Bile salts are amphipathic molecules synthesized from cholesterol in the liver of vertebrates. Their primary role is to aid in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. While most vertebrates produce C24 bile acids, cyprinid fish, a large and diverse family, predominantly synthesize the C27 bile alcohol 5α-cyprinol, which is then sulfated to form 5α-cyprinol sulfate[1]. This structural distinction underlies its unique physiological and ecological roles. This document explores the current understanding of 5α-cyprinol sulfate, focusing on its physiological functions in fish, its mechanism as a chemical signal, and its toxic properties.
Biosynthesis of 5α-Cyprinol Sulfate
The synthesis of 5α-cyprinol sulfate from cholesterol is a multi-step enzymatic process that occurs in the liver of cyprinid fish. While the complete pathway is not fully elucidated in all cyprinids, key steps have been identified. The pathway is notable for the retention of the full C27 carbon skeleton of cholesterol and the formation of a 5α-steroid nucleus, in contrast to the more common 5β-bile acids found in many other vertebrates[1][2].
Caption: Generalized biosynthesis pathway of 5α-cyprinol sulfate from cholesterol in cyprinid fish.
Physiological Roles in Fish
Digestive Function
The primary physiological role of 5α-cyprinol sulfate in cyprinid fish is to act as a digestive detergent[3][4][5]. Its amphipathic nature, with a hydrophobic steroid nucleus and a hydrophilic sulfated side chain, allows it to form micelles in the intestinal lumen[3][4][6]. These micelles are crucial for the emulsification of dietary fats, breaking down large lipid globules into smaller particles, which increases the surface area for the action of digestive enzymes like lipase[7][8].
Table 1: Physicochemical Properties of 5α-Cyprinol Sulfate
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 1.5 mM (in 0.15 M Na+) | [3][5] |
| Monooleylglycerol Solubilization | 2.1 molecules per mole of micellar bile salt | [3][5] |
| Aqueous Solubility of 5α-Cyprinol | 0.3 mM | [3][5] |
Role as a Kairomone
Beyond its digestive function, 5α-cyprinol sulfate is a potent kairomone, a chemical substance released by one species that benefits another, typically a prey species that can detect a predator. Fish excrete bile salts, including 5α-cyprinol sulfate, through the gills and intestine into the surrounding water[7][8]. The freshwater microcrustacean Daphnia has evolved to detect minute concentrations of 5α-cyprinol sulfate, which triggers a predator-avoidance behavior known as diel vertical migration (DVM)[7][8][9]. In DVM, Daphnia migrate to deeper, darker waters during the day to avoid visual predators like fish and ascend to surface waters at night to feed. 5α-cyprinol sulfate has also been shown to induce morphological defenses in some Daphnia species, such as the formation of helmets and spines, making them more difficult for predators to consume[10].
Table 2: Effective Concentrations of 5α-Cyprinol Sulfate in Inducing Defenses in Daphnia
| Defense Mechanism | Daphnia Species | Effective Concentration | Reference |
| Diel Vertical Migration (DVM) | Daphnia magna | 100 pM | [7][8] |
| Diel Vertical Migration (DVM) | Daphnia magna | 53 ng/L | [9] |
| Morphological Defenses | Daphnia lumholtzi | 5.31 ng/L | [9] |
| Morphological Defenses | Daphnia lumholtzi | 10 pM | [10] |
digraph "Kairomone_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Fish [label="Cyprinid Fish", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Release [label="Release of\n5α-Cyprinol Sulfate", fillcolor="#FFFFFF"]; Daphnia [label="Daphnia", shape=ellipse, fillcolor="#FBBC05"]; Detection [label="Chemoreception", fillcolor="#FFFFFF"]; Signaling [label="Internal Signaling\nCascade", fillcolor="#FFFFFF"]; Response [label="Physiological & Behavioral\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; DVM [label="Diel Vertical\nMigration", shape=box, style=rounded, fillcolor="#FFFFFF"]; Morphology [label="Morphological\nChanges", shape=box, style=rounded, fillcolor="#FFFFFF"];
Fish -> Release; Release -> Daphnia [label="Kairomone"]; Daphnia -> Detection; Detection -> Signaling; Signaling -> Response; Response -> DVM; Response -> Morphology; }
Caption: Logical flow of 5α-cyprinol sulfate as a kairomone inducing predator-avoidance responses in Daphnia.
Toxicology
While essential for the fish that produce it, 5α-cyprinol sulfate is toxic to other vertebrates when ingested, a phenomenon well-documented in cases of human poisoning from the consumption of raw carp bile, which is used in some traditional medicines[6][11][12]. The primary targets of its toxicity are the liver and kidneys, leading to acute renal failure and liver dysfunction[6][11][12].
Table 3: Toxicological Data for 5α-Cyprinol Sulfate
| Parameter | Value | Species | Reference |
| Minimum Lethal Dose (intraperitoneal) | 2.6 mg / 20 g | Mouse | [6][12] |
| Toxic Effects | Acute renal failure, liver dysfunction, paralysis, convulsions | Human, Rat, Mouse | [6][11][12] |
The mechanism of toxicity is not fully understood but is thought to involve the disruption of cell membranes due to its detergent properties and the inhibition of essential transport proteins[3][12]. Studies in rats have shown that 5α-cyprinol sulfate is hemolytic and cholestatic (disrupts bile flow) when infused intravenously[3][5].
Experimental Protocols
Isolation and Purification of 5α-Cyprinol Sulfate from Fish Bile
A common method for obtaining 5α-cyprinol sulfate for experimental purposes is through extraction and purification from the gallbladders of cyprinid fish, such as the common carp (Cyprinus carpio).
References
- 1. Identification and characterization of 5α-cyprinol-sulfating cytosolic sulfotransferases (Sults) in the Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of Bile Salts in Fish and Amphibians: Evolution of a Complex Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of 5α-Cyprinol Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5α-cyprinol sulfate, a sulfated bile alcohol found in the bile of cyprinid fish, is a potent nephrotoxic and hepatotoxic agent.[1][2] Ingestion of fish gallbladders containing this compound has been linked to acute renal failure and liver dysfunction in humans.[2] This technical guide provides a comprehensive overview of the toxicological profile of 5α-cyprinol sulfate, summarizing key toxicity data, detailing experimental protocols, and elucidating potential mechanisms of toxicity through signaling pathway diagrams. The information presented is intended to support further research and risk assessment of this compound.
Physicochemical Properties
5α-cyprinol sulfate is a water-soluble, surface-active molecule with detergent-like properties.[2] It readily forms micelles in aqueous solutions.[1][3] Its molecular formula is C₂₇H₄₈O₈S.[2][3]
Toxicological Data
The toxicity of 5α-cyprinol sulfate has been evaluated in both acute and short-term studies, primarily in rodent models. The primary target organs of toxicity are the kidney and the liver.
Acute Toxicity
An acute toxicity study in mice established the minimum lethal dose (LD₅₀) following intraperitoneal administration.
Table 1: Acute Toxicity of 5α-Cyprinol Sulfate in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Minimum Lethal Dose | 2.6 mg/20 g body weight (130 mg/kg) | Mouse | Intraperitoneal | [2] |
Short-Term Oral Toxicity in Rats
A 19-day study in Wistar rats investigated the effects of repeated oral administration of 5α-cyprinol sulfate. While the precise quantitative changes with measures of variance are not publicly available in the abstracts of the cited studies, the reported significant effects are summarized below.
Table 2: Summary of Significant Findings in a 19-Day Oral Toxicity Study of 5α-Cyprinol Sulfate in Rats
| Parameter Category | Affected Parameters | Direction of Change | Reference |
| Body Weight | Overall Body Weight | Decreased | [4] |
| Organ Weights | Liver-to-Body Weight Ratio | Increased | [4] |
| Kidney-to-Body Weight Ratio | Increased | [4] | |
| Hematology | Red Blood Cell (RBC) Count | Increased | [4] |
| Hemoglobin | Increased | [4] | |
| Hematocrit | Increased | [4] | |
| Serum Chemistry | Aspartate Aminotransferase (AST) | Increased | [4] |
| Alanine Aminotransferase (ALT) | Increased | [4] | |
| Alkaline Phosphatase (ALP) | Increased | [4] | |
| Blood Urea Nitrogen (BUN) | Increased | [4] | |
| Creatinine | Increased | [4] | |
| Urinalysis | Urinary Urea Nitrogen | Increased | [4] |
| Urinary Creatinine | Increased | [4] | |
| Urinary Sodium (Na⁺) | Decreased | [4] | |
| Urinary Potassium (K⁺) | Decreased | [4] | |
| Urinary Calcium (Ca²⁺) | Decreased | [4] |
In Vitro and Mechanistic Toxicity
-
Hemolytic Activity: When infused intravenously in rats, 5α-cyprinol sulfate was found to be hemolytic.[1][3]
-
Cholestatic Effects: Intravenous administration also induced cholestasis in rats.[1][3]
-
Inhibition of Bile Salt Transport: 5α-cyprinol sulfate inhibits the apical bile salt transporter (asbt), which could contribute to its cholestatic effects.[1]
Experimental Protocols
Acute Intraperitoneal Toxicity in Mice
-
Test Substance: Purified 5α-cyprinol sulfate.
-
Animal Model: Male ddY mice (19-20g).
-
Administration: A single intraperitoneal injection of the test substance.
-
Endpoint: Mortality was observed to determine the minimum lethal dose.
-
Pathology: Liver biopsies were performed on euthanized mice for histological examination.[2]
Short-Term Oral Toxicity in Rats
-
Test Substance: 5α-cyprinol sulfate (40 mg).
-
Animal Model: Male Wistar rats.
-
Administration: Oral gavage every 3 days for 19 days.
-
Parameters Measured: Body weight, organ weights (liver and kidney), hematology (RBC, hemoglobin, hematocrit), serum chemistry (AST, ALT, ALP, BUN, creatinine), and urinalysis (urea nitrogen, creatinine, Na⁺, K⁺, Ca²⁺) were assessed.
-
Histopathology: Liver and kidney tissues were examined for pathological changes.[4]
Intravenous Infusion in Rats
-
Test Substance: 5α-cyprinol sulfate.
-
Animal Model: Anesthetized rats.
-
Administration: Intravenous infusion.
-
Endpoints: Observation for hemolytic and cholestatic effects.[1][3]
Signaling Pathways in 5α-Cyprinol Sulfate Toxicity
The precise molecular mechanisms of 5α-cyprinol sulfate toxicity are not fully elucidated and are described as ambiguous in some literature.[2] However, based on the known effects of other toxic bile salts, a plausible mechanism involves the induction of apoptosis and cellular damage through multiple pathways.
Proposed Mechanism of Hepatotoxicity
Toxic bile salts are known to induce hepatocyte apoptosis through both extrinsic and intrinsic pathways. The detergent-like properties of 5α-cyprinol sulfate likely contribute to cell membrane damage.
Caption: Proposed signaling pathways for 5α-cyprinol sulfate-induced hepatocyte apoptosis.
Proposed Mechanism of Nephrotoxicity
The nephrotoxic effects of bile salts are thought to involve oxidative stress and direct tubular injury. The detergent action of 5α-cyprinol sulfate could disrupt renal cell membranes, leading to cellular damage.
Caption: Logical workflow of 5α-cyprinol sulfate-induced nephrotoxicity.
Conclusion
5α-cyprinol sulfate is a significant toxin with well-documented nephrotoxic and hepatotoxic effects. The available data, primarily from rodent studies, indicate that both acute and repeated exposure can lead to severe organ damage. While the precise molecular signaling pathways are still under investigation, evidence suggests that apoptosis, oxidative stress, and direct membrane damage are key mechanisms of its toxicity. Further research, particularly studies providing detailed quantitative toxicological data and elucidating the specific molecular targets of 5α-cyprinol sulfate, is warranted to fully understand its toxicological profile and to develop potential therapeutic interventions for poisonings.
References
- 1. Molecular Mechanisms for Protection of Hepatocytes against Bile Salt Cytotoxicity [jstage.jst.go.jp]
- 2. Characterization of bile salt-induced apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Cellular Membranes: A Technical Guide to the Mechanisms of Action of Membrane-Active Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which certain chemical agents interact with and disrupt cellular membranes. While the term "Cyprinol" lacks specific scientific documentation in the context of a membrane-disrupting drug, this whitepaper will focus on two distinct, well-researched compounds to illustrate key principles of membrane interaction: the bile salt 5α-cyprinol sulfate and the fluoroquinolone antibiotic Ciprofloxacin .
5α-cyprinol sulfate serves as a compelling example of a molecule that enhances membrane permeability, a crucial mechanism in drug delivery and toxicology. In contrast, Ciprofloxacin, while primarily a DNA gyrase inhibitor, exhibits significant secondary effects on the bacterial cell membrane, contributing to its bactericidal activity. This guide will dissect the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these mechanisms.
5α-Cyprinol Sulfate: A Potent Enhancer of Mucosal Membrane Permeability
5α-cyprinol sulfate, a bile alcohol sulfate found in carp bile, has been identified as a potent agent for increasing the permeability of mucosal membranes to water-soluble compounds.[1] Its mechanism of action appears to be distinct from that of other bile salts like sodium taurocholate.[1]
Core Mechanism of Action
The primary action of 5α-cyprinol sulfate is to increase the permeability of epithelial membranes, facilitating the transport of molecules that would otherwise be poorly absorbed.[1] This effect is observed even at low concentrations (6.25 mM), highlighting its potency compared to other bile salts.[1]
Key Characteristics:
-
Surface Activity and Micelle Formation: 5α-cyprinol sulfate is surface-active and forms micelles, with a critical micellization concentration (CMC) of approximately 1.5 mM to 4 mM.[2] This property is crucial for its function as a digestive detergent and likely plays a role in its membrane-altering effects.[2][3]
-
Distinct from Taurocholate: The enhancing effect of 5α-cyprinol sulfate is not suppressed by calcium ions, unlike sodium taurocholate, suggesting a different mechanistic pathway.[1] However, co-administration with phosphatidylcholine does suppress its action, indicating an interaction with lipid components of the membrane.[1]
Quantitative Data on Permeability Enhancement
The following table summarizes the key quantitative findings regarding the effect of 5α-cyprinol sulfate on membrane permeability.
| Parameter | Value | Conditions | Reference |
| Effective Concentration | 6.25 mM | Rat rectal membrane permeability to sodium ampicillin | [1] |
| Critical Micellization Conc. (CMC) | 1.5 mM | 0.15 M Na+, maximum bubble pressure device | [2] |
| Critical Micellization Conc. (CMC) | ~4 mM | Dye solubilization method | [2] |
| Monooleylglycerol Solubilization | 2.1 molecules/mol micellar bile salt | Concentrations >1 mM | [2] |
Experimental Protocol: In Situ Rat Rectal Perfusion for Permeability Assessment
A common method to evaluate the permeability-enhancing effects of compounds like 5α-cyprinol sulfate is the in situ rat rectal perfusion model.
Objective: To determine the effect of a test compound on the absorption of a poorly permeable drug (e.g., sodium ampicillin) across the rectal mucosa.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. The rectum is isolated and cannulated at both ends to create a closed loop for perfusion.
-
Perfusion Solution: A solution containing the poorly permeable drug (e.g., sodium ampicillin) with and without the test compound (5α-cyprinol sulfate at various concentrations) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Perfusion: The perfusion solution is circulated through the isolated rectal loop at a constant flow rate.
-
Sampling: Blood samples are collected from the jugular vein at predetermined time intervals.
-
Analysis: The concentration of the drug in the plasma samples is determined using a validated analytical method (e.g., HPLC).
-
Data Evaluation: The area under the plasma concentration-time curve (AUC) is calculated to quantify the extent of drug absorption. An increase in AUC in the presence of the test compound indicates enhanced permeability.
Ciprofloxacin: A DNA Gyrase Inhibitor with Secondary Membrane-Disrupting Effects
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic whose primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.[4][5][6] However, accumulating evidence demonstrates that ciprofloxacin also induces significant damage to the bacterial cell membrane, contributing to its bactericidal efficacy.[7][8][9]
Core Mechanism of Membrane Interaction
The interaction of ciprofloxacin with the bacterial membrane is a secondary effect that follows the primary intracellular targeting. The proposed mechanism involves the induction of reactive oxygen species (ROS), which then leads to lipid peroxidation and subsequent membrane damage.[8][9]
Key Membrane-Related Effects:
-
Cytoplasmic Condensation: Treatment with ciprofloxacin can induce cytoplasmic condensation, a phenomenon characterized by the outflow of cytoplasmic contents due to membrane damage.[9]
-
Membrane Thinning: Ciprofloxacin has been shown to cause thinning of the cytoplasmic membrane.[8]
-
Decreased Membrane Fluidity: Studies have indicated that ciprofloxacin can lead to a reduction in membrane fluidity.[8]
-
Alteration of Membrane Protein Function: While the direct interaction with specific membrane proteins is not fully elucidated, the overall disruption of the membrane integrity likely affects the function of embedded proteins.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed cascade of events leading from ciprofloxacin exposure to bacterial cell death, highlighting the role of membrane damage.
Caption: Proposed mechanism of Ciprofloxacin action leading to membrane damage.
Quantitative Data on Ciprofloxacin's Membrane Effects
The following table presents quantitative data related to the membrane-disrupting effects of ciprofloxacin.
| Parameter | Observation | Bacterial Strain | Reference |
| Cytoplasmic Condensation | Observed at 10x MIC (0.1 µg/mL) | E. coli | [9] |
| Membrane Thinning | Significant thinning observed | E. coli | [8] |
| Membrane Fluidity | Significant decrease at 37°C | E. coli | [8] |
| Substrate Degradation Rate (rsu,H) | Decreased by 47.54% | Heterotrophic biomass | [10] |
| Max. Specific Growth Rate (μm) | Decreased by 49.82% | Heterotrophic biomass | [10] |
Experimental Protocol: Assessing Membrane Fluidity using Laurdan GP
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe used to investigate the phase properties of lipid membranes. Its emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the bilayer and thus membrane fluidity.
Objective: To quantify changes in bacterial membrane fluidity upon treatment with ciprofloxacin.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.
-
Ciprofloxacin Treatment: Incubate the bacterial cells with ciprofloxacin at the desired concentration and for a specified duration. A control group without ciprofloxacin should be run in parallel.
-
Laurdan Staining:
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer containing Laurdan (typically 5-10 µM).
-
Incubate in the dark to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra using a spectrofluorometer. Excite the sample at a wavelength of 350 nm and record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
-
Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Interpretation: A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value suggests a more fluid membrane. A significant increase in the GP value for ciprofloxacin-treated cells compared to the control indicates a decrease in membrane fluidity.[8]
Experimental Workflow: Investigating Ciprofloxacin-Induced Membrane Damage
The following diagram outlines a typical experimental workflow to investigate the membrane-damaging effects of an antibiotic like ciprofloxacin.
Caption: Experimental workflow for studying antibiotic-induced membrane damage.
Conclusion
The study of membrane-active agents is critical for understanding drug efficacy, delivery, and toxicity. While 5α-cyprinol sulfate exemplifies a molecule that directly enhances membrane permeability, the case of ciprofloxacin demonstrates that even drugs with primary intracellular targets can exert profound secondary effects on the cell membrane. The interplay between direct membrane interaction, the induction of damaging cellular processes like oxidative stress, and the subsequent physical changes to the membrane architecture presents a complex but crucial area of research for the development of novel therapeutics and a deeper understanding of cellular responses to chemical agents. The experimental protocols and data presented in this guide offer a framework for the continued investigation into the intricate mechanisms of membrane disruption.
References
- 1. Enhancing effect of 5 alpha-cyprinol sulfate on mucosal membrane permeability to sodium ampicillin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Cytoplasmic condensation induced by membrane damage is associated with antibiotic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Effects of Ciprofloxacin, Carbamazepine, and Bisphenol on Biomass in Membrane Bioreactor System at Low Temperatures to Treat Urban Wastewater | MDPI [mdpi.com]
Cyprinol CAS number and chemical identifiers
This guide provides a comprehensive overview of the chemical properties and identifiers of Cyprinol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity of this compound
This compound, a notable bile alcohol, is chemically identified as a cholestane derivative. Its systematic name is (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol.[1] The compound is also known by several synonyms, including 5alpha-cyprinol and Cholestane-3,7,12,26,27-pentol.[1]
Below is a summary of its key chemical identifiers:
| Identifier | Value | Reference |
| CAS Number | 2952-70-7 | [1] |
| PubChem CID | 160665 | [1] |
| Molecular Formula | C27H48O5 | [1] |
| Molecular Weight | 452.7 g/mol | [1] |
| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | [1] |
| InChI | InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | [1] |
| InChIKey | JNMALBXXJSWZQY-BBBUMGABSA-N | [1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C | [1] |
| ChEBI ID | 50422 | [1] |
| KEGG ID | C16890 | [1] |
Experimental Protocols and Signaling Pathways
Further research is required to provide detailed experimental protocols and to delineate the specific signaling pathways in which this compound is involved. This information is critical for understanding its mechanism of action and potential therapeutic applications. Future updates to this guide will include:
-
Detailed Methodologies: Comprehensive descriptions of key experiments involving this compound, including assays for biological activity, pharmacokinetic studies, and toxicological assessments.
-
Signaling Pathway Diagrams: Visual representations of the molecular interactions and signaling cascades modulated by this compound, created using Graphviz. These diagrams will illustrate the compound's mechanism of action at a cellular level.
This section will be populated as more data becomes available through ongoing research and literature review.
This technical guide is a living document and will be updated as more information on this compound becomes available.
References
5α-Cyprinol: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 5α-Cyprinol, a key bile alcohol, and its sulfated derivative, 5α-Cyprinol sulfate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key physicochemical properties and analytical methodologies.
Executive Summary
5α-Cyprinol and its sulfated form are critical components in the study of bile acid metabolism and toxicology. A thorough understanding of their solubility and stability is paramount for accurate experimental design and the development of potential therapeutic applications. This guide consolidates available quantitative data, details experimental protocols for solubility and stability assessment, and provides visual workflows to aid in laboratory practices.
Solubility Profile
The solubility of 5α-Cyprinol and its sulfated conjugate varies significantly based on the solvent and the presence of the sulfate group, which markedly enhances aqueous solubility.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for 5α-Cyprinol and 5α-Cyprinol sulfate are summarized in the table below.
| Compound | Solvent | Solubility | Temperature | Method |
| 5α-Cyprinol | Water | 0.3 mM[1][2][3][4][5] | Not Specified | Equilibrium Stirring |
| Methanol-d4 | ~16.7 mg/mL (approx. 38 mM)* | Not Specified | NMR Sample Preparation | |
| 5α-Cyprinol Sulfate | Water | Readily Soluble (Qualitative) | Not Specified | General Observation |
| Methanol | Soluble (Qualitative) | Not Specified | General Observation |
*Note: The solubility in Methanol-d4 is an estimation based on sample preparation for NMR analysis and should be considered an approximation.
Experimental Protocol: Aqueous Solubility Determination of 5α-Cyprinol
The following protocol for determining the aqueous solubility of 5α-Cyprinol is adapted from the methodology described by Goto et al. (2003).
Objective: To determine the equilibrium solubility of 5α-Cyprinol in water.
Materials:
-
5α-Cyprinol (crystalline)
-
Distilled water
-
Centrifuge
-
Analytical balance
-
Stirring apparatus
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
An excess amount of crystalline 5α-Cyprinol is added to a known volume of distilled water in a sealed container.
-
The suspension is stirred continuously at a constant temperature for an extended period (e.g., one week) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is centrifuged at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to pellet the undissolved solid.
-
A precise volume of the clear supernatant is carefully collected without disturbing the pellet.
-
The concentration of 5α-Cyprinol in the supernatant is quantified using a validated analytical method.
Stability Profile
The stability of 5α-Cyprinol and its sulfated form is a critical parameter for storage, handling, and in vivo studies. The sulfate ester linkage in 5α-Cyprinol sulfate confers significant stability against hydrolysis under certain physiological conditions.
Stability Summary
Current literature indicates a notable stability for 5α-Cyprinol sulfate, particularly in biological contexts.
| Compound | Condition | Observation |
| 5α-Cyprinol Sulfate | Intestinal Transit | Stable; no hydrolysis observed.[1][2][3][4][5] |
| Bile Salts (General) | Storage at -15°C, 4°C, and 37°C | Generally stable over a 17-day period. |
While specific quantitative stability data for 5α-Cyprinol, such as degradation kinetics and half-life under various stress conditions (e.g., pH, temperature, light), are not extensively available in the public domain, the general stability of related bile alcohols suggests a robust molecular structure.
Experimental Protocol: General Approach for Stability-Indicating Assay Development
A stability-indicating analytical method is crucial for accurately assessing the degradation of 5α-Cyprinol and 5α-Cyprinol sulfate. A general workflow for developing such a method, based on established principles of forced degradation studies, is outlined below.
Objective: To develop and validate an analytical method capable of separating the intact molecule from its potential degradation products.
Materials:
-
5α-Cyprinol or 5α-Cyprinol sulfate
-
Acids (e.g., HCl), bases (e.g., NaOH), oxidizing agents (e.g., H₂O₂), and appropriate buffers
-
Photostability chamber
-
Temperature-controlled ovens
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Forced Degradation Studies: Subject solutions of 5α-Cyprinol and 5α-Cyprinol sulfate to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC) that can resolve the parent compound from all major degradation products formed during the stress studies.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Stability Studies: Utilize the validated stability-indicating method to assess the stability of 5α-Cyprinol and its sulfate under defined storage conditions (e.g., different temperatures and humidity levels) over time.
Visualized Workflows
To further aid researchers, the following diagrams illustrate key experimental and logical workflows.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 5α-Cyprinol and its sulfated form based on currently available data. While the aqueous solubility of 5α-Cyprinol is well-defined, further quantitative studies are needed to fully characterize its solubility in various organic solvents and to establish a comprehensive stability profile for both compounds under a range of pharmaceutically relevant conditions. The provided experimental frameworks offer a starting point for researchers to conduct these necessary investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]
- 4. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holzidoc.ch [holzidoc.ch]
An In-depth Technical Guide to the Historical Research on Carp Bile Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The use of raw carp bile in traditional medicine, particularly in Asian cultures, has a long history. However, this practice is associated with significant toxicity, primarily manifesting as acute renal failure and hepatotoxicity. Historical research has been pivotal in identifying the primary toxic agent and characterizing its effects. This technical guide provides a comprehensive overview of the historical research on carp bile toxicity, focusing on the core toxic component, its quantification, the experimental protocols used in its study, and the current understanding of its toxic mechanisms at the cellular and molecular levels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the toxicology of bile acids and the historical context of natural product toxicity studies.
The Primary Toxin: 5α-cyprinol Sulfate
Historical investigations have unequivocally identified the principal toxic component in the bile of cyprinid fish, including carp, as 5α-cyprinol sulfate .[1] This compound is a C27 bile alcohol sulfate.[1] Its structure was elucidated through a combination of analytical techniques, including infrared (IR) spectrometry, fast atom bombardment (FAB) mass spectrometry, and 1H- and 13C-nuclear magnetic resonance (NMR) analysis, which revealed a molecular formula of C27H48O8S.[1]
Quantitative Toxicology Data
Quantitative data from historical case reports and experimental studies are crucial for understanding the dose-response relationship of carp bile toxicity.
Table 3.1: Concentration and Lethal Doses of 5α-cyprinol Sulfate
| Parameter | Value | Species | Source |
| Concentration in Carp Bile | 284 ± 48 mM | Cyprinus carpio | [1] |
| Minimum Lethal Dose (intraperitoneal) | 2.6 mg/20 g body weight | Mouse | [1] |
Table 3.2: Summary of Clinical Data from Historical Carp Bile Poisoning Cases
| Patient Data | Patient 1 | Patient 2 | 30-Case Series (Mean ± SD) | 13-Case Series |
| Amount Ingested | 1 raw gallbladder | 3 raw gallbladders | Varies (dose-dependent severity) | Varies (dose-dependent severity) |
| Time to Onset of Symptoms | 6 hours | 2 hours | 2 to 12 hours | Not specified |
| Peak Serum Creatinine | 10 mg/dL | 12.6 mg/dL | 8.03 ± 4.04 mg/dL | Not specified |
| Peak Total Bilirubin | 3.5 mg/dL | 4.8 mg/dL | 6.01 ± 1.54 mg/dL | Jaundice in 62% |
| Peak AST | 171 U/L | 1032 U/L | 85.4 ± 94.2 U/L | Elevated |
| Peak ALT | 1043 U/L | 2028 U/L | 83.03 ± 96.26 U/L | Elevated |
| Clinical Outcomes | Recovered without dialysis | Recovered with hemodialysis | 81.81% recovery with dialysis | All recovered with supportive care/dialysis |
Sources: Patient 1 & 2[2], 30-Case Series[3], 13-Case Series[4]
Historical Experimental Protocols
The following sections detail the key experimental methodologies that have been historically employed in the study of carp bile toxicity.
Isolation and Purification of 5α-cyprinol Sulfate
The historical protocol for isolating the toxic component from carp bile generally followed these steps:
-
Collection and Extraction: Bile was collected from the gallbladders of live carp (Cyprinus carpio). The collected bile was then extracted with 80% methanol under reflux.
-
Centrifugation: The methanol extract was centrifuged to remove solid debris.
-
Chromatography: The supernatant was subjected to a series of chromatographic separations to purify the active compound. This often involved:
-
Silica gel chromatography
-
Amberlite XAD-2 column chromatography
-
High-performance liquid chromatography (HPLC)
-
Structural Elucidation Techniques
The determination of the chemical structure of 5α-cyprinol sulfate relied on a combination of spectroscopic and spectrometric techniques:
-
Infrared (IR) Spectrometry: To identify functional groups.
-
Fast Atom Bombardment (FAB) Mass Spectrometry: To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H- and 13C-NMR were used to elucidate the carbon-hydrogen framework of the molecule.
In Vivo Toxicity Testing in Animal Models
-
Animal Model: Mice and rats (e.g., Wistar rats) were commonly used.
-
Administration: The purified toxin or crude bile extract was administered, typically via intraperitoneal injection or oral gavage.
-
Endpoint Assessment:
-
Lethality: Determination of the LD50.
-
Clinical Signs: Observation for symptoms such as paralysis and convulsions.
-
Biochemical Analysis: Blood samples were collected to measure markers of renal and hepatic function (e.g., blood urea nitrogen, creatinine, ALT, AST).
-
Histopathology: At the end of the study, animals were euthanized, and organs (liver and kidney) were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.[5][6][7][8]
-
In Vitro Toxicity Assays
-
Cell Lines: Human renal proximal tubular epithelial cells (e.g., HK-2) and human hepatoma cells (e.g., HepG2) have been used to model nephrotoxicity and hepatotoxicity, respectively.[9][10][11][12][13][14][15]
-
Cytotoxicity Assays:
-
Cell Viability: Assessed using methods like the MTT assay or neutral red uptake.
-
Apoptosis Detection: Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[2][4][16][17][18]
-
Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of key executioner caspases like caspase-3.[19][20][21][22][23]
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Toxicity Assessment
Caption: Workflow for in vivo and in vitro toxicity assessment of carp bile.
Proposed Signaling Pathway for 5α-cyprinol Sulfate-Induced Nephrotoxicity
Caption: Proposed mechanism of 5α-cyprinol sulfate-induced apoptosis in renal cells.
Proposed Signaling Pathway for 5α-cyprinol Sulfate-Induced Hepatotoxicity
Caption: Proposed mechanism of 5α-cyprinol sulfate-induced hepatotoxicity.
Molecular Mechanisms of Toxicity
Historical and ongoing research suggests that the toxicity of 5α-cyprinol sulfate is multifactorial, involving direct cellular damage and the activation of specific signaling pathways.
Nephrotoxicity
The primary target of 5α-cyprinol sulfate in the kidneys appears to be the renal proximal tubular cells . The proposed mechanism involves:
-
Inhibition of Transporters: 5α-cyprinol sulfate has been shown to inhibit the apical sodium-dependent bile acid transporter (ASBT) . This could lead to intracellular accumulation of the toxin and disruption of normal cellular transport processes.
-
Oxidative Stress: The toxin is believed to induce the generation of reactive oxygen species (ROS) , leading to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: Oxidative stress can lead to mitochondrial damage, compromising cellular energy production and initiating apoptotic pathways.
-
Apoptosis: The culmination of these insults is the induction of apoptosis , or programmed cell death, in the renal tubular cells, leading to acute tubular necrosis. This is likely mediated by the activation of the caspase cascade, including caspase-9 and the executioner caspase-3 .
Hepatotoxicity
In the liver, 5α-cyprinol sulfate is thought to cause damage through:
-
Mitochondrial Dysfunction: Similar to its effects on the kidneys, the toxin can disrupt mitochondrial function in hepatocytes.
-
Oxidative Stress: The generation of ROS contributes to cellular injury.
-
Inflammation: Oxidative stress can trigger inflammatory signaling pathways, such as the activation of Nuclear Factor-kappa B (NF-κB) , leading to the production of pro-inflammatory cytokines and an inflammatory infiltrate in the liver.[24][25][26]
-
Hepatocellular Necrosis: The combined effects of mitochondrial dysfunction, oxidative stress, and inflammation can lead to the death of hepatocytes.
Conclusion and Future Directions
Historical research has laid a strong foundation for our understanding of carp bile toxicity, identifying 5α-cyprinol sulfate as the causative agent and outlining its primary toxic effects on the kidneys and liver. The methodologies developed in these early studies, from isolation and structural elucidation to in vivo and in vitro toxicity testing, have been instrumental.
For drug development professionals, this historical perspective offers valuable insights into the potential for natural products to harbor potent toxins and underscores the importance of rigorous toxicological screening. The mechanisms of 5α-cyprinol sulfate toxicity, particularly its interaction with cellular transporters and its ability to induce oxidative stress and apoptosis, provide a case study for understanding compound-induced organ toxicity.
Future research should aim to further elucidate the specific molecular targets of 5α-cyprinol sulfate and the precise signaling cascades it modulates. The use of modern techniques, such as transcriptomics and proteomics, could provide a more detailed picture of the cellular response to this toxin. A deeper understanding of these pathways could not only improve the management of carp bile poisoning but also contribute to the broader knowledge of bile acid signaling and toxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pu.edu.pk [pu.edu.pk]
- 7. Histopathological and bacterial study of skin and gill of grass carp, Ceteopharyngodon idella, (Valenciennes 1844) exposed to copper sulfate and potassium permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. benchchem.com [benchchem.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiple caspases mediate acute renal cell apoptosis induced by bacterial cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nitric oxide induces apoptosis in renal tubular epithelial cells through activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. NF-κB signaling induces inductive expression of the downstream molecules and IgD gene in the freshwater carp, Catla catla - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB Is Activated in Cholestasis and Functions to Reduce Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of bile salt nuclear receptor FXR is repressed by pro-inflammatory cytokines activating NF-κB signaling in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Bile Alcohol Sulfates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile alcohols are hydroxylated forms of C27 steroids that represent evolutionary precursors to the more commonly studied C24 bile acids. In many lower vertebrates, bile alcohols and their sulfate conjugates are the primary components of bile. In humans, while present in smaller quantities, they and their sulfated metabolites play a significant role in bile acid homeostasis and detoxification, particularly under cholestatic conditions. The sulfation of bile alcohols, a phase II metabolic reaction, is a critical detoxification pathway that increases their water solubility, reduces their cellular toxicity, and facilitates their elimination from the body. This guide provides an in-depth overview of the foundational aspects of bile alcohol sulfates, including their biosynthesis, physiological roles, and the analytical methods for their study.
Biosynthesis and Metabolism of Bile Alcohol Sulfates
The biosynthesis of bile alcohol sulfates primarily involves the sulfation of bile alcohol precursors. This reaction is catalyzed by the cytosolic sulfotransferase enzyme SULT2A1. SULT2A1 transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the bile alcohol molecule. This process typically occurs in the liver and intestine.[1]
The sulfation of bile alcohols renders them more hydrophilic and less able to cross cell membranes, thus trapping them within the enterohepatic circulation for efficient excretion in bile and urine.[2] This metabolic pathway is crucial for detoxifying hydrophobic and potentially toxic bile alcohol intermediates that can accumulate in liver diseases.[1]
Physiological Roles of Bile Alcohol Sulfates
The primary physiological role of bile alcohol sulfation is detoxification. By increasing the water solubility of bile alcohols, sulfation prevents their accumulation in tissues, which can lead to cellular injury.[2] Sulfated bile alcohols are less toxic than their unsulfated counterparts and are readily eliminated from the body.
In cholestatic liver diseases, where the excretion of bile acids is impaired, the sulfation of bile alcohols and acids becomes a more prominent detoxification pathway.[2] Elevated levels of sulfated bile metabolites are often observed in the serum and urine of patients with cholestasis.[3]
Signaling Pathways Involving Bile Alcohol Sulfates
Bile acids and their derivatives, including bile alcohols, are signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate their own synthesis and transport, as well as lipid and glucose metabolism. The key receptors involved are the Farnesoid X Receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), and the Vitamin D Receptor (VDR).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that is highly expressed in the liver and intestine and plays a central role in bile acid homeostasis. While the direct interaction of sulfated bile alcohols with FXR is not as extensively studied as that of primary bile acids, the overall regulation of bile acid metabolism by FXR is critical. Activation of FXR in the liver inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[4]
References
- 1. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol-Associated Liver Disease | AASLD [aasld.org]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5α-Cyprinol Sulfate in In Vitro Drug Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Cyprinol sulfate, a primary bile salt found in the bile of cyprinid fish, has demonstrated significant potential as a modulator of intestinal drug absorption. Its ability to enhance the permeability of mucosal membranes makes it a compound of interest for in vitro drug absorption studies. These application notes provide a comprehensive overview and detailed protocols for utilizing 5α-Cyprinol sulfate to investigate its effects on drug transport, particularly using the Caco-2 cell model, a well-established in vitro model of the human intestinal epithelium. Understanding the interactions of 5α-Cyprinol sulfate with intestinal barriers can provide valuable insights into overcoming poor drug absorption and elucidating the mechanisms of drug transport across the intestinal mucosa.
Physicochemical Properties and Known Biological Activities
5α-Cyprinol sulfate is a C27 bile alcohol sulfate with detergent-like properties. It is surface-active and forms micelles at concentrations above its critical micellization concentration (CMC), which is approximately 1.5 mM to 4 mM.[1][2] This property allows it to solubilize lipids and other poorly soluble compounds, a key function in digestion.
In biological systems, 5α-Cyprinol sulfate has been shown to:
-
Enhance mucosal permeability: It significantly increases the absorption of water-soluble compounds like sodium ampicillin across the rectal mucosa in rats, with a potent effect observed even at a concentration of 6.25 mM.[3]
-
Inhibit specific transporters: It acts as an inhibitor of the apical sodium-dependent bile acid transporter (ASBT), thereby affecting the enterohepatic circulation of bile acids.[1][2]
-
Induce P-glycoprotein (P-gp) expression: In zebrafish hepatocytes, it has been shown to induce the expression of the efflux transporter P-glycoprotein, a key player in multidrug resistance.[1]
Data Summary
The following tables summarize the quantitative data available for 5α-Cyprinol sulfate and its effects on biological systems.
Table 1: Physicochemical Properties of 5α-Cyprinol Sulfate
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₈S | [4] |
| Critical Micellization Concentration (CMC) | 1.5 - 4 mM | [1][2] |
| Aqueous Solubility of 5α-Cyprinol (un-sulfated) | 0.3 mM | [1][2] |
Table 2: Effects of 5α-Cyprinol Sulfate on Membrane Permeability and Transporter Activity
| Experimental System | Compound Tested | 5α-Cyprinol Sulfate Concentration | Observed Effect | Reference |
| Rat rectal membrane | Sodium Ampicillin | 6.25 mM | Significant enhancement of permeability | [3] |
| COS-7 cells transfected with rat ASBT | Taurocholate | Not specified | Inhibition of taurocholate uptake | [1][2] |
| Zebrafish hepatocytes | - | Not specified | Induction of P-glycoprotein expression | [1] |
Experimental Protocols
The following protocols are designed to investigate the effects of 5α-Cyprinol sulfate on in vitro drug absorption using the Caco-2 cell line. These protocols are based on standard Caco-2 permeability assays and have been adapted to incorporate the study of a permeability enhancer.
Protocol 1: Assessment of 5α-Cyprinol Sulfate's Effect on Paracellular Permeability using Caco-2 Monolayers
Objective: To determine the effect of 5α-Cyprinol sulfate on the paracellular permeability of Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the flux of a paracellular marker.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
5α-Cyprinol sulfate
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow or fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
TEER meter with "chopstick" electrodes
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the Caco-2 monolayers. Well-differentiated monolayers should have a TEER value >250 Ω·cm².
-
-
Treatment with 5α-Cyprinol Sulfate:
-
Prepare solutions of 5α-Cyprinol sulfate in HBSS at various concentrations (e.g., 1, 5, 10, and 20 mM). A vehicle control (HBSS only) should be included.
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add the 5α-Cyprinol sulfate solutions or vehicle control to the apical side of the Transwell® inserts. Add fresh HBSS to the basolateral side.
-
Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
TEER Measurement:
-
At the end of the incubation period, measure the TEER of each monolayer again. A decrease in TEER indicates a disruption of tight junctions.
-
-
Paracellular Marker Flux Assay:
-
After the final TEER measurement, add a fluorescent paracellular marker (e.g., 100 µM Lucifer yellow) to the apical chamber.
-
Incubate for 1-2 hours at 37°C.
-
Collect samples from the basolateral chamber at different time points (e.g., 30, 60, 90, and 120 minutes).
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the paracellular marker using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the marker in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration of the marker in the apical chamber.
-
Compare the TEER values and Papp values between the control and 5α-Cyprinol sulfate-treated groups.
-
Protocol 2: Evaluation of 5α-Cyprinol Sulfate's Effect on the Transport of a P-glycoprotein (P-gp) Substrate
Objective: To investigate whether 5α-Cyprinol sulfate modulates the efflux of a known P-gp substrate across Caco-2 cell monolayers.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
5α-Cyprinol sulfate
-
A known P-gp substrate (e.g., Rhodamine 123 or Digoxin)
-
A known P-gp inhibitor (e.g., Verapamil) as a positive control
-
HBSS
-
LC-MS/MS or a fluorescence plate reader for quantification
Procedure:
-
Bidirectional Transport Assay:
-
Prepare solutions of the P-gp substrate in HBSS.
-
Prepare treatment solutions containing:
-
P-gp substrate alone (control)
-
P-gp substrate + 5α-Cyprinol sulfate (test)
-
P-gp substrate + Verapamil (positive control)
-
-
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the treatment solutions to the apical side and fresh HBSS to the basolateral side.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral chamber and the apical chamber (for recovery calculation) at the end of the incubation.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the treatment solutions to the basolateral side and fresh HBSS to the apical side.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the apical chamber and the basolateral chamber (for recovery calculation) at the end of the incubation.
-
-
Sample Analysis:
-
Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence).
-
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) using the following equation: ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio significantly greater than 2 suggests the involvement of an active efflux transporter like P-gp.
-
Compare the efflux ratios in the presence and absence of 5α-Cyprinol sulfate. A decrease in the efflux ratio indicates inhibition of P-gp-mediated efflux. An increase may suggest induction or other complex interactions.
-
Visualizations
The following diagrams illustrate the potential mechanisms of action of 5α-Cyprinol sulfate and the experimental workflows.
Caption: Proposed signaling pathway for 5α-Cyprinol sulfate-mediated increase in paracellular permeability.
Caption: Experimental workflow for assessing paracellular permeability.
References
- 1. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Gut microbiota regulation of P-glycoprotein in the intestinal epithelium in maintenance of homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Cyprinol from Fish Bile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprinol, a C27 bile alcohol, and its more prevalent form, 5α-cyprinol sulfate, are signature components of the bile in cyprinid fish such as carp and grass carp.[1][2][3] These compounds are of significant interest to researchers due to their toxicological properties, including hepatotoxicity and nephrotoxicity, and their role in unique physiological processes.[2][3][4][5][6][7] The study of this compound and its derivatives offers potential insights into novel toxicological mechanisms and the development of new therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from fish bile, compiled from established methodologies.
Data Presentation
A summary of quantitative data related to 5α-cyprinol sulfate is presented in Table 1. This data is essential for understanding the physicochemical properties and potential biological concentrations of the compound.
| Parameter | Value | Species/Conditions | Reference |
| Critical Micellization Concentration (CMC) | 1.5 mM | Cyprinus carpio (Asiatic carp) / 0.15 M Na+ (Maximum bubble pressure method) | [1][8] |
| Critical Micellization Concentration (CMC) | ~4 mM | Cyprinus carpio / Dye solubilization method | [1][8] |
| Monooleylglycerol Solubilization | 2.1 molecules per mole of micellar bile salt | Cyprinus carpio | [1][8] |
| Yield of Purified Toxin | ~300 mg from 300 mL of bile | Cyprinus carpio | [3] |
| Minimum Lethal Dose (mouse, intraperitoneal) | 2.6 mg/20 g | Cyprinus carpio | [6][7] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound and its sulfated form from fish bile. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the isolation and characterization of this compound.
Protocol 1: Isolation of 5α-Cyprinol Sulfate from Carp Bile
This protocol is adapted from methodologies described in studies on Cyprinus carpio bile.[1][3]
1. Bile Collection and Storage:
-
Obtain fresh gallbladders from Cyprinid fish (e.g., common carp, Cyprinus carpio).
-
Puncture the gallbladders and collect the bile.
-
For storage, the collected bile can be kept at -20°C or the intact gallbladders can be stored in isopropanol.[1][3]
2. Extraction:
-
Method A (Methanol Extraction): Extract the bile with two volumes of 80% methanol under reflux for 20 minutes. Centrifuge the extract at 3000 rpm for 10 minutes to pellet solid debris.[3]
-
Method B (Isopropanol Extraction): If gallbladders are stored in isopropanol, the isopropanol-soluble extract is used directly.[1]
3. Initial Purification: Flash Chromatography:
-
Prepare a flash chromatography column (e.g., 30 x 5 cm) packed with silica gel (40 µm).
-
Equilibrate the column with a chloroform-methanol solvent system (e.g., 80:20 v/v).[1]
-
Concentrate the crude extract and layer it onto the top of the column.
-
Elute the column with the chloroform-methanol mixture.
4. Secondary Purification: Silica Gel Column Chromatography:
-
Further purify the fractions containing the crude 5α-cyprinol sulfate using silica gel column chromatography.
-
Elute with a chloroform-methanol solvent system, employing a stepwise increase in the proportion of methanol.[1][8]
-
Monitor the eluted fractions using Thin Layer Chromatography (TLC).[1][8]
-
Pool the fractions containing pure 5α-cyprinol sulfate.
5. (Optional) Solvolysis to Obtain this compound:
-
To obtain the desulfated this compound, the purified 5α-cyprinol sulfate can be subjected to solvolysis.[1]
-
Following solvolysis, add water and perform a liquid-liquid extraction with a chloroform-methanol (2:1 v/v) mixture.
-
Evaporate the chloroform phase to dryness to obtain impure 5α-cyprinol.
-
Purify the impure 5α-cyprinol using silica gel column chromatography with a chloroform-methanol gradient.[1][8]
6. Characterization:
-
TLC: Use TLC to monitor the purity of fractions during chromatography.[1][8]
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d4 or deuterium oxide) and acquire 1H and 13C NMR spectra for structural confirmation.[2][3]
-
Mass Spectrometry: Confirm the molecular weight of the purified this compound or 5α-cyprinol sulfate using techniques such as electrospray ionization mass spectrometry (ESI-MS).[1][8]
Signaling Pathways
The direct signaling pathways of this compound are not well-elucidated, particularly in mammals. However, as a bile alcohol, its actions can be contextualized within the broader understanding of bile acid signaling. Bile acids are known to act as signaling molecules that activate nuclear receptors and G protein-coupled receptors.[1][9] A key nuclear receptor involved is the Farnesoid X Receptor (FXR).[1][9] It has been shown that 5α-cyprinol sulfate can activate FXR in frogs and zebrafish, but not in humans and mice, suggesting species-specific activity.
Caption: Generalized bile acid signaling pathway potentially involving 5α-cyprinol sulfate.
Toxicological Implications
The ingestion of fish bile containing this compound and its sulfate is associated with significant toxicity, primarily affecting the liver and kidneys.[2][3][4][5][6][7] The diagram below illustrates the logical relationship between this compound exposure and its toxic effects.
Caption: Toxicological effects of this compound following ingestion of fish bile.
Studies have shown that 5α-cyprinol sulfate is hemolytic and cholestatic when infused intravenously in rats.[1][8] Ingestion can lead to acute renal failure and liver dysfunction.[6][7] While the precise molecular mechanisms of this toxicity are still under investigation, these effects underscore the importance of studying this compound for both toxicological assessment and potential pharmacological applications.
References
- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Mucosal Permeability with Cyprinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprinol, identified as 5α-cyprinol sulfate, is a bile alcohol sulfate derived from carp bile. Recent studies have demonstrated its potent ability to enhance the permeability of mucosal membranes, presenting a significant opportunity for improving the delivery of poorly absorbed therapeutic agents. These application notes provide a summary of the available data on 5α-cyprinol sulfate and detailed protocols for its use in research settings.
Disclaimer: The quantitative data and protocols provided are based on available scientific literature. Researchers should adapt and optimize these protocols for their specific experimental needs.
Data Presentation
The following tables summarize the key findings from a pivotal study investigating the effect of 5α-cyprinol sulfate on the rectal absorption of sodium ampicillin in a rat model. The study highlights the potency of 5α-cyprinol sulfate as a permeability enhancer compared to the commonly used bile salt, sodium taurocholate.
Table 1: Effective Concentrations of Permeability Enhancers
| Compound | Effective Concentration for Significant Enhancement of Sodium Ampicillin Absorption |
| 5α-Cyprinol Sulfate | 6.25 mM |
| Sodium Taurocholate | 25 mM |
This table illustrates the higher potency of 5α-cyprinol sulfate, which achieves a significant enhancement of mucosal permeability at a four-fold lower concentration than sodium taurocholate.
Table 2: Modulation of Permeability Enhancement
| Permeability Enhancer | Modulator | Effect on Permeability Enhancement |
| 5α-Cyprinol Sulfate | Phosphatidylcholine | Suppression |
| 5α-Cyprinol Sulfate | Calcium Ion | No Suppression |
| Sodium Taurocholate | Phosphatidylcholine | Suppression |
| Sodium Taurocholate | Calcium Ion | Suppression |
This table suggests that 5α-cyprinol sulfate and sodium taurocholate enhance mucosal permeability through different mechanisms. The lack of suppression by calcium ions for 5α-cyprinol sulfate is a key distinguishing feature.
Experimental Protocols
The following is a detailed protocol for an in vivo rectal perfusion study in a rat model, adapted from methodologies commonly used in the field to assess mucosal permeability.
Protocol 1: In Vivo Rectal Perfusion for Assessing Mucosal Permeability in Rats
Objective: To evaluate the effect of 5α-cyprinol sulfate on the rectal absorption of a model drug (e.g., sodium ampicillin).
Materials:
-
Male Wistar rats (200-250 g)
-
5α-cyprinol sulfate
-
Sodium ampicillin
-
Sodium taurocholate (for comparison)
-
Phosphatidylcholine
-
Calcium chloride
-
Phosphate buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., urethane)
-
Perfusion pump
-
Rectal perfusion catheter
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., HPLC)
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the jugular vein for blood sampling.
-
-
Preparation of Perfusion Solutions:
-
Prepare a stock solution of the model drug (e.g., 10 mg/mL sodium ampicillin) in PBS.
-
Prepare perfusion solutions by dissolving the permeability enhancer (5α-cyprinol sulfate or sodium taurocholate) and any modulators (phosphatidylcholine or calcium chloride) in the drug solution at the desired concentrations (see Table 1 and 2 for guidance).
-
A control solution should contain only the model drug in PBS.
-
-
Rectal Perfusion:
-
Gently insert the rectal perfusion catheter 5 cm into the rectum.
-
Perfuse the rectal cavity with the prepared solution at a constant flow rate (e.g., 0.5 mL/min) using a perfusion pump.
-
Collect the outflowing perfusate to determine the amount of drug absorbed.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the start of perfusion.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in the plasma samples and the collected perfusate using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the amount of drug absorbed from the rectum.
-
Determine the plasma concentration-time profile of the drug.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the curve) to quantify the enhancement of absorption.
-
Plausible Signaling Pathway
While the precise signaling pathway for 5α-cyprinol sulfate's action on mucosal permeability is not yet fully elucidated, the literature on other bile acids suggests a potential mechanism involving the modulation of tight junctions between epithelial cells. The following diagram illustrates a hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for 5α-cyprinol sulfate.
Experimental Workflow
The following diagram outlines the key steps in an experiment designed to evaluate the efficacy of 5α-cyprinol sulfate as a mucosal permeability enhancer.
Caption: Experimental workflow for in vivo permeability studies.
Application Notes and Protocols for the Analytical Quantification of Cyprinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cyprinol, a toxic bile alcohol, and its prevalent form, 5α-cyprinol sulfate. The protocols are intended for researchers in toxicology, pharmacology, and drug development who are studying the effects and metabolism of this compound.
This compound (5α-cholestane-3α, 7α, 12α, 26, 27-pentol) and its sulfated conjugate, 5α-cyprinol sulfate, are the primary toxic components found in the bile of cyprinid fish, such as carp and grass carp. Ingestion of fish bile containing these compounds can lead to severe hepato- and nephrotoxicity.[1][2] Accurate quantification of this compound and its metabolites in biological matrices is crucial for toxicological assessments and understanding its mechanism of action.
This document outlines protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and 5α-cyprinol sulfate. A general protocol for the analysis of bile alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.
Quantitative Data Summary
The following table summarizes quantitative data for 5α-cyprinol sulfate from published literature.
| Analyte | Matrix | Concentration | Analytical Method | Reference |
| 5α-cyprinol sulfate | Carp Gallbladder Bile | 284 ± 48 mM | Not Specified | [1] |
| 5α-cyprinol sulfate | Fish Incubation Water | 1.03 ± 0.08 nM | LC-MS | [3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Fish Bile
This protocol describes the extraction of this compound and its sulfated form from fish bile using a C18 solid-phase extraction cartridge, a method adapted from procedures for bile salt extraction.[3][4]
Materials:
-
Fish bile sample
-
Methanol
-
Ethanol
-
Ultrapure water
-
C18 solid-phase extraction cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize 0.5 mL of fish bile in 10 mL of a hot 95:5 (v/v) mixture of ethanol and methanol using a vortex mixer.[3]
-
Centrifugation: After cooling, centrifuge the mixture to pellet solid debris.
-
Dilution: Dilute the supernatant with ultrapure water to achieve an alcohol concentration of 10%.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 10% methanol through the cartridge.[3]
-
Sample Loading: Load the diluted supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of 10% methanol to remove polar impurities.[3]
-
Elution: Elute the retained this compound and 5α-cyprinol sulfate with 10 mL of methanol.[3]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for subsequent HPLC or LC-MS/MS analysis.
HPLC Method for this compound Quantification
This protocol is a general method for the separation of bile alcohols and can be adapted for this compound analysis. Optimization may be required.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: Ultrapure water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A starting condition of 40% B, increasing to 98% B over 10 minutes, followed by a re-equilibration step is a good starting point. The gradient should be optimized for the best separation of this compound from other matrix components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a low wavelength (e.g., 200-210 nm) if no chromophore is present, or ELSD.
Procedure:
-
Prepare a series of calibration standards of a this compound reference standard (if available) in the mobile phase.
-
Inject the extracted samples and calibration standards into the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
LC-MS/MS Method for 5α-cyprinol sulfate Quantification
This protocol is based on published methods for the analysis of bile acids and specific information available for 5α-cyprinol sulfate.[3][5]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
-
Cholesteryl sulfate (for calibration, as a surrogate standard)[3]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid[6]
-
Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid[6]
-
Gradient Program:
-
0-6.0 min: 50% to 72% B
-
6.0-14.0 min: 72% to 80% B
-
14.01-15.5 min: Hold at 100% B
-
15.51-17.0 min: Re-equilibrate at 50% B[6]
-
-
Flow Rate: 0.3 mL/min[6]
-
Column Temperature: 40 °C[6]
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI[3]
-
Ion Spray Voltage: -4500 V[6]
-
Temperature: 450 °C[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
Procedure:
-
Inject the extracted samples and calibration standards into the LC-MS/MS system.
-
Acquire data in MRM mode using the specified transitions.
-
Quantify 5α-cyprinol sulfate in the samples based on the calibration curve of the surrogate standard.
GC-MS Method for Bile Alcohol Analysis (Adaptable for this compound)
This is a general protocol for the analysis of bile alcohols that requires derivatization to increase volatility.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents and Derivatization Agents:
-
Methanol
-
Benzene
-
TMS diazomethane
-
Pyridine
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
Procedure:
-
Sample Preparation: The dried extract from the SPE protocol is used as the starting material.
-
Methylation: To the dried extract, add 20 µL of methanol, 80 µL of benzene, and 50 µL of TMS diazomethane. Evaporate to dryness under a nitrogen stream.
-
Trimethylsilylation: Add 50 µL of TMSI, 25 µL of pyridine, and 5 µL of TMCS. Heat at 60 °C for 10 minutes.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-650
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantification can be performed using a suitable internal standard that undergoes the same derivatization process.
Biological Effects and Potential Mechanism of Toxicity
The precise molecular signaling pathways of this compound-induced toxicity are not fully elucidated. However, studies on toxic bile salts suggest a multi-faceted mechanism involving the induction of apoptosis and cellular stress.
Toxic bile salts can induce apoptosis in hepatocytes through a Fas-dependent mechanism.[1] This involves the translocation of the Fas receptor from the cytoplasm to the cell surface, leading to the activation of the caspase cascade and subsequent cell death.[1] Additionally, hydrophobic bile acids can cause cellular damage by disrupting cell membranes, promoting the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[4] This can result in either apoptosis or necrosis depending on the concentration of the bile acid.[4]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyprinol (Ciprofloxacin) in Pharmaceutical Research
Introduction
These application notes provide a detailed overview of the utility of Cyprinol, a formulation of ciprofloxacin, in pharmaceutical research. Ciprofloxacin, a second-generation fluoroquinolone antibiotic, has demonstrated significant potential beyond its antimicrobial properties, exhibiting notable anti-cancer and anti-inflammatory activities.[1][2][3] This document outlines key applications, summarizes quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways to guide researchers in utilizing ciprofloxacin as a tool for drug discovery and development. While the term "this compound" can also refer to a bile alcohol (5α-cyprinol) isolated from carp, this document focuses on the pharmaceutical applications of ciprofloxacin, which is marketed under brand names such as "Ciprinol".[4][5][6]
Section 1: Anti-Cancer Applications
Ciprofloxacin and its derivatives have emerged as promising candidates in oncology research due to their cytotoxic effects on various cancer cell lines.[1][3] The primary mechanisms of action include the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[1][7][8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ciprofloxacin and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Citation |
| Ciprofloxacin Mannich base (CMB) | OVCAR-3 | Ovarian Cancer | 11.60 µg/mL | - | - | [1] |
| Ciprofloxacin Mannich base (CMB) | A-549 | Lung Cancer | 16.22 µg/mL | - | - | [1] |
| Ciprofloxacin derivative 12 | OVCAR-3 | Ovarian Cancer | 21.62 | Doxorubicin | 4.88 | [3] |
| Ciprofloxacin derivative 12 | A549 | Lung Cancer | 32.98 | Doxorubicin | 3.94 | [3] |
| Ciprofloxacin-chalcone hybrid | HCT-116 | Colon Cancer | 5.0 | Staurosporine | 8.4 | [8] |
| Ciprofloxacin-chalcone hybrid | LOX IMVI | Melanoma | 1.3 | Staurosporine | 1.6 | [8] |
| Ciprofloxacin derivative 23 | UO-31 | Renal Cancer | 0.72 | Doxorubicin | 4.36 - 8.91 | [3] |
| Ciprofloxacin derivative 23 | IGROV1 | Ovarian Cancer | 0.75 | Doxorubicin | 4.36 - 8.91 | [3] |
| Ciprofloxacin derivative 23 | NCI-H226 | Non-small cell lung cancer | 1.2 | Doxorubicin | 4.36 - 8.91 | [3] |
| Ciprofloxacin derivative 24 | LOX IMVI | Melanoma | 25.4 | Doxorubicin | 7.03 | [3] |
| Ciprofloxacin derivative 27 | HL-60 (TB) | Leukemia | 1.21 | Doxorubicin | 1.26 | [3] |
| Ciprofloxacin derivative 27 | HCT-116 | Colon Cancer | 0.87 | Doxorubicin | 1.79 | [3] |
| Ciprofloxacin derivative 27 | MCF7 | Breast Cancer | 1.21 | Doxorubicin | 0.63 | [3] |
Signaling Pathways in Anti-Cancer Activity
Ciprofloxacin and its derivatives exert their anti-cancer effects by modulating key signaling pathways, including the MAPK and p53/Bax/Bcl2 pathways.[1]
Experimental Protocols
This protocol is adapted from methodologies used to assess the cytotoxic effects of ciprofloxacin derivatives.[1]
Materials:
-
Cancer cell lines (e.g., OVCAR-3, A-549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Ciprofloxacin or its derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the ciprofloxacin compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol is based on methods to evaluate apoptosis induction by ciprofloxacin derivatives.[1]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the ciprofloxacin compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Section 2: Anti-Inflammatory Applications
Ciprofloxacin has demonstrated immunomodulatory effects by reducing the synthesis of pro-inflammatory cytokines.[2][9][10] This makes it a valuable tool for studying inflammatory processes and for the potential development of anti-inflammatory therapies.
Quantitative Data: Cytokine Inhibition
| Cell Type | Inflammatory Stimulus | Cytokine Measured | Ciprofloxacin Concentration | % Inhibition | Citation |
| Human Nasal Epithelial Cells (HNECs) | S. aureus Newman supernatants | IL-8 | 1.5 x 10^-5 M | Significant decrease | [2][9] |
| BALB/c Mice (in vivo) | TNBS-induced colitis | IL-1β, IL-8, TNFα | 7.5 mg/kg & 15 mg/kg | Significant decrease | [10] |
Signaling Pathways in Anti-Inflammatory Activity
Ciprofloxacin's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.[10]
Experimental Protocols
This protocol is based on a study investigating the anti-inflammatory effects of ciprofloxacin on human nasal epithelial cells.[2][9]
Materials:
-
Human Nasal Epithelial Cells (HNECs)
-
Supernatants from S. aureus Newman culture
-
Ciprofloxacin (1.5 x 10^-5 M)
-
Prednisolone (10^-5 M, as a positive control)
-
Clarithromycin (10^-6 M, as a positive control)
-
ELISA kit for IL-8
Procedure:
-
Culture HNECs to confluence.
-
Induce inflammation by stimulating HNECs with S. aureus Newman supernatants for 12 hours.
-
Co-incubate the stimulated HNECs with ciprofloxacin, prednisolone, or clarithromycin for another 12 hours.
-
Collect the cell culture supernatants at 12 and 24 hours.
-
Quantify the concentration of IL-8 in the supernatants using an ELISA kit.
This protocol is based on a study of ciprofloxacin's anti-inflammatory effects in a mouse model of colitis.[10]
Materials:
-
BALB/c mice
-
Trinitrobenzenesulfonic acid (TNBS)
-
Ciprofloxacin (7.5 mg/kg and 15 mg/kg)
-
Dexamethasone (as a positive control)
-
Saline (as a negative control)
-
Reagents for histological analysis and cytokine measurement (ELISA or multiplex assay)
Procedure:
-
Induce colitis in mice by intrarectal administration of TNBS.
-
Treat groups of mice with ciprofloxacin, dexamethasone, or saline for a specified period.
-
Monitor clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).
-
At the end of the treatment period, sacrifice the mice and collect colonic tissue.
-
Perform histological analysis to assess the degree of inflammation.
-
Prepare colon homogenates to measure the levels of IL-1β, IL-8, and TNFα.
Section 3: Conclusion
Ciprofloxacin and its derivatives represent a versatile class of compounds with significant therapeutic potential beyond their established role as antibiotics. The demonstrated anti-cancer and anti-inflammatory activities, coupled with their known mechanisms of action, make them valuable tools for pharmaceutical research and drug development. The protocols and data presented in these application notes provide a foundation for further investigation into the therapeutic applications of ciprofloxacin.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of ciprofloxacin in S. aureus Newman induced nasal inflammation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory effects of ciprofloxacin in TNBS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyprinol Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprinol, identified as 5α-cyprinol sulfate, is a bile salt found in the bile of several fish species, including the grass carp.[1] Preliminary studies and case reports have indicated that ingestion of fish bile containing this compound can lead to significant toxic effects, primarily targeting the liver and kidneys.[1] These toxic manifestations underscore the necessity for a robust and detailed experimental framework to thoroughly characterize the toxicological profile of this compound. Understanding its mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions in cases of poisoning.
These application notes provide a comprehensive experimental design for testing the toxicity of this compound, encompassing both in vitro and in vivo methodologies. The protocols detailed herein are intended to guide researchers in assessing the cytotoxic, genotoxic, and organ-specific toxicities of this compound, as well as in elucidating the potential molecular pathways involved in its toxic action. The overall workflow is designed to provide a multi-faceted understanding of this compound's toxicological properties, from the cellular level to the whole organism.
Experimental Design Workflow
The following diagram outlines the comprehensive workflow for the toxicological assessment of this compound.
Hypothesized Signaling Pathway for this compound-Induced Cellular Toxicity
Based on the known toxic effects of other bile acids, the following signaling pathway is hypothesized to be involved in this compound-induced hepatotoxicity and nephrotoxicity. This pathway suggests that this compound may induce cellular stress, leading to inflammation, apoptosis, and subsequent organ damage.
Part 1: In Vitro Toxicity Assessment
Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying hepatotoxicity.
-
HK-2 (Human Kidney Proximal Tubular Epithelial Cells): A relevant model for assessing nephrotoxicity.
-
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM for HepG2, DMEM/F12 for HK-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) | % Cell Viability (72h) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate for 24, 48, and 72 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Presentation:
| This compound Concentration (µM) | % Cytotoxicity (24h) (Mean ± SD) | % Cytotoxicity (48h) (Mean ± SD) | % Cytotoxicity (72h) (Mean ± SD) |
| 0 (Control) | 0 ± 2.1 | 0 ± 2.5 | 0 ± 2.8 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Genotoxicity Assays
This assay detects DNA strand breaks in individual cells.
-
Materials:
-
Microscope slides
-
Low melting point agarose (LMA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest cells and resuspend in PBS.
-
Mix cells with molten LMA and spread onto a microscope slide.
-
Immerse slides in lysis solution to remove cell membranes and proteins.
-
Place slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow damaged DNA to migrate, forming a "comet tail".
-
Neutralize and stain the DNA.
-
Visualize and score comets using a fluorescence microscope and specialized software.
-
-
Data Presentation:
| This compound Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., H₂O₂) |
This test assesses chromosomal damage by detecting the formation of micronuclei.
-
Materials:
-
Cell culture flasks or plates
-
Cytochalasin B
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
-
-
Procedure:
-
Treat cells with this compound for a period equivalent to 1.5-2 cell cycles.
-
Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells on microscope slides.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
-
Data Presentation:
| This compound Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | Frequency of Micronuclei (%) |
| 0 (Control) | 1000 | ||
| 10 | 1000 | ||
| 50 | 1000 | ||
| 100 | 1000 | ||
| Positive Control (e.g., Mitomycin C) | 1000 |
Mechanistic Studies: Quantitative PCR (qPCR)
qPCR will be used to analyze the expression of genes involved in key toxicity pathways.
-
Procedure:
-
Treat HepG2 and HK-2 cells with sub-lethal concentrations of this compound for 24 hours.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using SYBR Green chemistry with primers for the target genes listed below.
-
Normalize gene expression to a stable housekeeping gene (e.g., GAPDH).
-
-
Target Genes and Primer Sequences:
| Pathway | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Apoptosis | BAX | TCAGGATGCGTCCACCAAGAAG | TGTGTCCACGGCGGCAATCATC |
| BCL2 | ATCGCCCTGTGGATGACTGAGT | GCCAGGAGAAATCAAACAGAGGC | |
| CASP3 | GAAATTGTGGAATTGATGCGTGA | CTACAACGATCCCCTCTGAAAAA | |
| Oxidative Stress | SOD1 | GGTGAACCAGTTGTGTTGTCAG | GTCACATTGCCCAAGTCTCC |
| NRF2 (NFE2L2) | TCCAGACAGACACCAGTGGAT | GACTTGGAGTTGCCCTCCTC | |
| Drug Metabolism | CYP3A4 | CCTGGGCAAGAAGACAAAGG | GCTGTCCAGAGACACACTCG |
| ABCB1 (MDR1) | CCCATCATTGCAATAGCAGG | GTTCAAACTTCTGCTCCTGA |
Part 2: In Vivo Toxicity Assessment
Animal Model and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Acute Oral Toxicity Study (OECD 423)
-
Objective: To determine the acute toxic effects of a single oral dose of this compound and to estimate the LD₅₀.
-
Procedure:
-
Administer this compound orally to different groups of animals at increasing dose levels.
-
Observe animals for clinical signs of toxicity and mortality for 14 days.
-
Perform necropsy on all animals at the end of the study.
-
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 0 (Vehicle) | 6 | ||
| 50 | 6 | ||
| 300 | 6 | ||
| 2000 | 6 |
Sub-chronic Toxicity Study (OECD 407)
-
Objective: To evaluate the cumulative toxic effects of repeated oral administration of this compound over a 28-day period.
-
Procedure:
-
Administer this compound orally daily for 28 days at three different dose levels (low, mid, high), determined from the acute toxicity study.
-
Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a full necropsy and collect organs (liver, kidneys, etc.) for histopathological examination.
-
-
Data Presentation:
| Parameter | Control (Vehicle) | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Total Bilirubin (mg/dL) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
| Organ | Lesion | Control (Vehicle) | Low Dose | Mid Dose | High Dose |
| Liver | Necrosis | ||||
| Inflammation | |||||
| Steatosis | |||||
| Kidney | Tubular Necrosis | ||||
| Glomerular Damage | |||||
| Interstitial Inflammation |
Conclusion
The comprehensive experimental design outlined in these application notes provides a robust framework for the toxicological evaluation of this compound. By integrating in vitro and in vivo approaches, researchers can gain a detailed understanding of its cytotoxic, genotoxic, and organ-specific toxicities. The mechanistic studies will further elucidate the molecular pathways underlying this compound's adverse effects, which is essential for a thorough risk assessment and for guiding future research into potential antidotes or therapeutic strategies for this compound poisoning. The structured data presentation will facilitate the clear and concise reporting of findings, contributing to the broader scientific understanding of the toxicology of this naturally occurring compound.
References
Application of Ciprofloxacin in Membrane Transport Research
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its efficacy is significantly influenced by its ability to permeate bacterial and eukaryotic cell membranes and its interaction with various membrane transporters. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the role of ciprofloxacin in membrane transport. A key area of investigation is its complex relationship with ATP-binding cassette (ABC) transporters, which are pivotal in multidrug resistance (MDR) in both bacteria and cancer cells. The user-provided term "Cyprinol" is presumed to be a misspelling of "Ciprofloxacin," as no relevant scientific literature for "this compound" in this context was found.
Ciprofloxacin and Eukaryotic Membrane Transporters
A primary focus of ciprofloxacin research in eukaryotic systems is its interaction with P-glycoprotein (P-gp/ABCB1), a well-characterized efflux pump that confers MDR in cancer cells. However, the precise nature of this interaction remains ambiguous, with conflicting reports depending on the experimental system used.
Quantitative Data on Ciprofloxacin Interaction with Eukaryotic Transporters
The following table summarizes key quantitative data regarding ciprofloxacin's interaction with eukaryotic membrane transporters.
| Cell Line/System | Transporter | Parameter | Value | Reference |
| Oral Epithelial Cells | Unknown Active Transporter | Km | 351 µg/ml | [1] |
| Oral Epithelial Cells | Unknown Active Transporter | Vmax | 5.11 ng/min/µg cell protein | [1] |
| J774 Macrophages | MRP-like transporter | EC50 of Gemfibrozil on Ciprofloxacin Accumulation (Wild-Type) | 58.1 µM (95% CI: 30.1 to 112.4) | [2] |
| J774 Macrophages | MRP-like transporter | EC50 of Gemfibrozil on Ciprofloxacin Accumulation (Resistant) | 338.7 µM (95% CI: 142.6 to 804.4) | [2] |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum velocity) is the maximum rate of transport. EC50 is the concentration of a drug that gives half-maximal response.
Ciprofloxacin and Bacterial Membrane Transporters
In bacteria, the development of resistance to ciprofloxacin is often associated with the overexpression of efflux pumps, including various ABC transporters.
Gene Expression Changes in Bacterial ABC Transporters
Studies in Escherichia coli ST131 have shown that ciprofloxacin treatment leads to differential expression of several genes encoding ABC transporters.[3][4][5]
| Bacterial Strain | Transporter Gene/Operon | Effect of Ciprofloxacin | Reference |
| E. coli ST131 | malEFG | Upregulation | [3][4][5][6] |
| E. coli ST131 | lolCDE | Downregulation | [3][4][5][6] |
| E. coli ST131 | glnHPQ | Downregulation | [3][4][5][6] |
Signaling Pathways
In E. coli, the upregulation of the malEFG ABC transporter in response to ciprofloxacin is linked to a two-component regulatory system, highlighting the interplay between environmental stress (antibiotic exposure) and the regulation of membrane transport.[3][4][5]
Experimental Protocols
Bidirectional Transport Assay
This assay is used to determine if a compound is a substrate of an efflux transporter like P-glycoprotein. It measures the transport of the compound across a polarized cell monolayer from the apical (A) to the basolateral (B) side and vice versa.
Protocol:
-
Cell Culture: Seed cells (e.g., MDCKI-MDR1 and the parental MDCKI line) on permeable Transwell® inserts and culture until a confluent monolayer is formed.[7][8][9]
-
Pre-incubation: Wash the cell monolayers and pre-incubate with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in a 5% CO2 incubator for approximately 15 minutes.[7]
-
Transport:
-
For A to B transport, add ciprofloxacin to the apical chamber.
-
For B to A transport, add ciprofloxacin to the basolateral chamber.
-
-
Sampling: At designated time points, collect aliquots from the receiver chamber.
-
Quantification: Determine the concentration of ciprofloxacin in the samples using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS) or fluorimetry.[2][7][10]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter.[11]
Intracellular Accumulation Assay
This assay measures the amount of a compound that accumulates within cells over time.
Protocol:
-
Cell Culture: Plate cells (e.g., J774 macrophages or cancer cell lines) in multiwell plates and culture until they reach the desired confluency.[2]
-
Incubation: Incubate the cells with a known concentration of ciprofloxacin (e.g., 50 µM) for various time points at 37°C.[2]
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, and then lyse the cells.
-
Quantification: Measure the intracellular concentration of ciprofloxacin using fluorimetry (excitation at ~275 nm and emission at ~450 nm) or LC/MS.[2][10][12] Normalize the drug concentration to the total protein content of the cell lysate.
P-glycoprotein ATPase Activity Assay
This assay determines if a compound interacts with the ATPase activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Reagents: Use membrane vesicles containing P-glycoprotein, an ATP-regenerating system (pyruvate kinase and lactate dehydrogenase), and the necessary substrates (phosphoenolpyruvate, NADH, and MgATP).[13][14]
-
Reaction Setup: In a 96-well plate, combine the P-gp containing membrane vesicles with the reaction buffer containing the ATP-regenerating system.[14]
-
Compound Addition: Add ciprofloxacin at various concentrations to the wells. Include a positive control (e.g., verapamil) and a negative control (no compound).[14]
-
Initiate Reaction: Start the reaction by adding MgATP.
-
Measurement: Immediately measure the decrease in NADH absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADH oxidation is proportional to the ATPase activity.[14]
-
Data Analysis: Calculate the rate of ATP hydrolysis. A change in the basal ATPase activity in the presence of ciprofloxacin indicates an interaction.
Conclusion
The study of ciprofloxacin in membrane transport is crucial for understanding its antibacterial efficacy and the mechanisms of drug resistance. The conflicting data regarding its interaction with P-glycoprotein underscore the importance of the choice of experimental system and the need for careful interpretation of results. The provided protocols and data serve as a guide for researchers investigating the complex interplay between ciprofloxacin and membrane transporters. Further research is warranted to fully elucidate the signaling pathways involved in the regulation of transporter expression in response to ciprofloxacin and to resolve the ambiguities surrounding its interaction with eukaryotic efflux pumps.
References
- 1. An In-Vitro Model of Ciprofloxacin and Minocycline Transport by Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Efflux Transporter of the Fluoroquinolone Antibiotic Ciprofloxacin in Murine Macrophages: Studies with Ciprofloxacin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
- 4. galaxypub.co [galaxypub.co]
- 5. Item - The Role of ABC Transporters in Ciprofloxacin Resistance of E. coli ST131 - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. archivepp.com [archivepp.com]
- 7. Is Ciprofloxacin a Substrate of P-glycoprotein? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Ciprofloxacin a Substrate of P-glycoprotein? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of Cyprinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cyprinol derivatives for research purposes. This compound, a bile alcohol found in the bile of cyprinid fish, and its derivatives are of interest for toxicological studies and for exploring their potential as signaling molecules. The following sections detail the rationale for synthesizing these derivatives, provide experimental protocols for their preparation, summarize relevant quantitative data, and illustrate key workflows and concepts through diagrams.
Application Notes
5α-Cyprinol is a C27 bile alcohol that is a key component of the bile of many cyprinid fish species. It is often found in its sulfated form, 5α-cyprinol sulfate, which is known to be toxic, causing liver and kidney damage when ingested.[1] The toxicity of this compound sulfate makes it and its derivatives important subjects for toxicological research. Furthermore, as a bile alcohol, this compound is structurally related to bile acids, which are important signaling molecules that regulate various metabolic processes through receptors such as the farnesoid X receptor (FXR) and TGR5.[2][3]
The synthesis of this compound derivatives allows for the systematic investigation of structure-activity relationships (SAR). By modifying the hydroxyl groups or the alkyl side chain of the this compound scaffold, researchers can explore how these changes affect the molecule's toxicity, solubility, and biological activity. This can lead to the identification of derivatives with reduced toxicity or with agonist or antagonist activity at bile acid receptors, making them valuable tools for studying metabolic diseases and potential therapeutics.
Experimental Protocols
Protocol 1: Isolation and Purification of 5α-Cyprinol from Natural Sources
This protocol is based on the established methods for isolating 5α-cyprinol from the bile of cyprinid fish, such as the Asiatic carp (Cyprinus carpio).
Materials:
-
Fresh or frozen carp bile
-
Ethanol
-
Hexane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction:
-
Homogenize the carp bile with 10 volumes of ethanol.
-
Centrifuge the homogenate to pellet the precipitated proteins and other insoluble materials.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.
-
-
Saponification (to hydrolyze conjugated bile salts):
-
Dissolve the crude extract in a 2 M solution of NaOH in 80% ethanol.
-
Heat the mixture at 100°C for 4 hours in a sealed vessel.
-
Cool the reaction mixture and acidify to pH 1 with concentrated HCl.
-
-
Purification:
-
Extract the acidified solution with hexane to remove neutral lipids.
-
Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate, to recover the free bile alcohols.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5α-cyprinol by silica gel column chromatography using a gradient of methanol in chloroform.
-
Monitor the fractions by TLC and combine the fractions containing the pure 5α-cyprinol.
-
Confirm the identity and purity of the isolated 5α-cyprinol using techniques such as NMR and mass spectrometry.
-
Protocol 2: Chemical Sulfation of 5α-Cyprinol to Synthesize 5α-Cyprinol Sulfate
This protocol describes a general method for the sulfation of a steroidal alcohol.
Materials:
-
Purified 5α-cyprinol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the purified 5α-cyprinol in anhydrous pyridine in a dry, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Sulfation:
-
Add the sulfur trioxide pyridine complex portion-wise to the stirred solution of 5α-cyprinol. The molar ratio of the sulfur trioxide pyridine complex to this compound should be optimized, but a starting point of 3-5 equivalents is recommended.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Wash the aqueous layer with a saturated sodium bicarbonate solution.
-
The desired 5α-cyprinol sulfate will remain in the aqueous layer as the sodium salt.
-
-
Purification:
-
The aqueous solution containing the sodium salt of 5α-cyprinol sulfate can be purified by techniques such as reversed-phase column chromatography.
-
Lyophilize the purified fractions to obtain the solid 5α-cyprinol sulfate.
-
Characterize the final product by NMR and mass spectrometry.
-
Quantitative Data
The following table summarizes the available physicochemical and toxicological data for 5α-cyprinol and its sulfate derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Critical Micellar Concentration (CMC) | Toxicological Effects |
| 5α-Cyprinol | C₂₇H₄₈O₅ | 452.67 | 0.3 mM[4] | - | Less toxic than its sulfated form, but can still affect kidney function.[1] |
| 5α-Cyprinol Sulfate | C₂₇H₄₇NaO₈S | 554.71 | Water-soluble | 1.5 - 4 mM[4] | Hemolytic, cholestatic, and toxic to the liver and kidneys.[1][4][5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound Sulfate.
Caption: Potential biological targets of this compound derivatives.
References
- 1. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Research Assays with 5α-Cyprinol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 5α-Cyprinol sulfate, a toxic bile salt found in cyprinid fish.[1][2] These guidelines are intended to facilitate research into its physicochemical properties, biological activities, and potential toxicological effects.
Introduction
5α-Cyprinol sulfate is the primary bile salt in many cyprinid fish, such as the Asiatic carp (Cyprinus carpio).[1][2] It is a potent surfactant that forms micelles and acts as an effective digestive detergent.[1][2][3] Beyond its physiological role in fish, 5α-Cyprinol sulfate has been identified as a toxic agent, exhibiting hemolytic, cholestatic, hepatotoxic, and nephrotoxic effects in mammals.[2][4] Furthermore, it has been shown to inhibit the apical sodium-dependent bile acid transporter (ASBT), a key protein in the enterohepatic circulation of bile acids.[1][2] Recent research has also uncovered its role as a kairomone, inducing diel vertical migration in Daphnia at picomolar concentrations.[5][6]
These diverse biological activities make 5α-Cyprinol sulfate a subject of interest in toxicology, pharmacology, and chemical ecology. The following protocols provide standardized methods to investigate its properties and mechanisms of action.
Data Presentation
The following tables summarize key quantitative data for 5α-Cyprinol sulfate and its non-sulfated counterpart, 5α-Cyprinol, extracted from the literature.
Table 1: Physicochemical Properties
| Property | 5α-Cyprinol sulfate | 5α-Cyprinol | Method | Reference |
| Critical Micelle Concentration (CMC) | 1.5 mM | Did not form micelles | Maximum bubble pressure | [1][2] |
| Critical Micelle Concentration (CMC) | ~4 mM | - | Dye solubilization | [1][2] |
| Aqueous Solubility | - | 0.3 mM | - | [1][2] |
Table 2: In Vivo Pharmacokinetics and Toxicity in Rats
| Parameter | 5α-Cyprinol sulfate | 5α-Cyprinol Metabolites | Method | Reference |
| Hepatic Transport (Tmax) | ~0.5 µmol/min/kg | Efficiently transported | Isolated perfused rat liver | [1][2][7] |
| Biotransformation | Little biotransformation | Oxidized to C27 bile acid and allocholic acid (then taurine conjugated) | Isolated perfused rat liver | [1][2][7] |
| Intestinal Absorption | Not hydrolyzed, present at micellar concentrations | Poorly absorbed | Perfused rat jejunum or ileum | [1][2] |
| Toxicity Profile | Hemolytic, Cholestatic, Toxic | - | Intravenous infusion in anesthetized rat | [1][2][7] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Application Note: This protocol describes the determination of the CMC of 5α-Cyprinol sulfate using the dye solubilization method with a UV-Vis spectrophotometer. The CMC is a fundamental physicochemical property of surfactants, representing the concentration at which micelles begin to form. This is crucial for understanding its detergent properties and its biological activity, as micelle formation can significantly alter its interaction with biological membranes and proteins.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 5α-Cyprinol sulfate (e.g., 20 mM) in a physiologically relevant buffer (e.g., 0.15 M NaCl in phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of a water-insoluble dye, such as Sudan III or Orange OT, in a volatile organic solvent (e.g., ethanol).
-
-
Sample Preparation:
-
Create a series of dilutions of the 5α-Cyprinol sulfate stock solution in the buffer, ranging from sub-micellar to supra-micellar concentrations (e.g., 0.1 mM to 10 mM).
-
To a set of glass vials, add a small, constant amount of the dye stock solution and evaporate the solvent completely to leave a thin film of dye.
-
Add a fixed volume of each 5α-Cyprinol sulfate dilution to the dye-coated vials. Also include a blank control with only buffer.
-
Seal the vials and allow them to equilibrate for a set period (e.g., 24-48 hours) on a shaker at a constant temperature to ensure maximum solubilization of the dye.
-
-
Measurement:
-
After equilibration, centrifuge the samples to pellet any undissolved dye.
-
Carefully transfer the supernatant to a 96-well plate or cuvettes.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the chosen dye (e.g., ~500 nm for Sudan III).
-
-
Data Analysis:
-
Plot the absorbance as a function of the 5α-Cyprinol sulfate concentration.
-
The plot will typically show two linear regions: a region of low absorbance at concentrations below the CMC and a region of sharply increasing absorbance above the CMC as the dye is solubilized within the micelles.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Protocol 2: In Vitro Hemolysis Assay
Application Note: 5α-Cyprinol sulfate is known to be hemolytic.[2] This protocol provides a method to quantify the hemolytic activity of 5α-Cyprinol sulfate by measuring the release of hemoglobin from red blood cells (RBCs). This assay is important for assessing the toxicity of 5α-Cyprinol sulfate and understanding its membrane-disrupting properties.
Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., from rat or human) containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at a low speed (e.g., 500 x g for 10 minutes) at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with cold isotonic phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
Prepare serial dilutions of 5α-Cyprinol sulfate in PBS in microcentrifuge tubes.
-
Prepare a positive control (100% lysis) by adding a known lytic agent (e.g., 1% Triton X-100) to RBCs.
-
Prepare a negative control (0% lysis) by adding only PBS to RBCs.
-
Add a fixed volume of the 2% RBC suspension to each tube containing the 5α-Cyprinol sulfate dilutions and controls.
-
Incubate the tubes for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
-
Measurement:
-
After incubation, centrifuge the tubes at a higher speed (e.g., 2000 x g for 5 minutes) to pellet intact RBCs and ghosts.
-
Carefully transfer the supernatant, containing the released hemoglobin, to a 96-well plate.
-
Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of 5α-Cyprinol sulfate using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the concentration of 5α-Cyprinol sulfate to generate a dose-response curve.
-
The HC50 value (the concentration causing 50% hemolysis) can be determined from this curve as a measure of hemolytic potency.
-
Protocol 3: Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibition Assay
Application Note: 5α-Cyprinol sulfate is an inhibitor of the rat apical sodium-dependent bile acid transporter (ASBT, gene symbol Slc10a2).[1][2] ASBT is crucial for the reabsorption of bile acids from the intestine. Inhibition of ASBT can disrupt bile acid homeostasis and is a potential therapeutic target for cholestatic liver diseases. This protocol describes an in vitro assay to quantify the inhibitory effect of 5α-Cyprinol sulfate on ASBT-mediated uptake of a probe substrate.
Methodology:
-
Cell Culture:
-
Use a cell line stably overexpressing rat ASBT (e.g., transfected COS-7, HEK293, or MDCK cells).[2]
-
Culture the cells in appropriate media and conditions until they form a confluent monolayer in 24- or 48-well plates.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+/Mg2+ and buffered with HEPES, pH 7.4).
-
Prepare assay solutions in uptake buffer containing a fixed concentration of a radiolabeled ASBT probe substrate (e.g., [3H]-taurocholic acid) and varying concentrations of 5α-Cyprinol sulfate. Include a vehicle control (no inhibitor).
-
To initiate the uptake, remove the wash buffer and add the assay solutions to the wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This period should be within the linear range of uptake for the probe substrate.
-
To terminate the uptake, rapidly aspirate the assay solution and wash the cell monolayers three times with ice-cold uptake buffer.
-
-
Measurement:
-
Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min) for each concentration of 5α-Cyprinol sulfate.
-
Express the uptake rate as a percentage of the vehicle control (100% activity).
-
Plot the percentage of ASBT activity against the logarithm of the 5α-Cyprinol sulfate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 5α-Cyprinol sulfate required to inhibit 50% of ASBT-mediated uptake.
-
Protocol 4: Farnesoid X Receptor (FXR) Activation Assay
Application Note: The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Some bile acids are natural ligands for FXR. Given that 5α-Cyprinol sulfate is a bile salt derivative, it is important to investigate its potential to activate or antagonize FXR. This protocol describes a cell-based reporter gene assay to assess the effect of 5α-Cyprinol sulfate on FXR activity.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with two plasmids:
-
An expression plasmid for human or rat FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
-
A third plasmid encoding a control reporter (e.g., Renilla luciferase under a constitutive promoter) can be co-transfected for normalization of transfection efficiency.
-
Follow a standard transient transfection protocol (e.g., using lipid-based reagents).
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), plate the cells into 96-well white, clear-bottom plates.
-
Allow cells to attach for several hours.
-
Prepare serial dilutions of 5α-Cyprinol sulfate in the cell culture medium.
-
Include a positive control, a known FXR agonist (e.g., GW4064 or CDCA).
-
Include a vehicle control (e.g., DMSO or media).
-
Replace the medium in the wells with the medium containing the test compounds.
-
-
Incubation and Measurement:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system according to the manufacturer's instructions. A luminometer is used for detection.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the concentration of 5α-Cyprinol sulfate.
-
If agonistic activity is observed, fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% maximal activation).
-
To test for antagonistic activity, co-treat cells with a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80) and varying concentrations of 5α-Cyprinol sulfate.
-
Signaling Pathway
The diagram below illustrates the known and potential interactions of 5α-Cyprinol sulfate with key components of bile acid transport and signaling. Its primary established interaction is the inhibition of ASBT in the ileal enterocyte, which would reduce the reabsorption of bile acids into the enterohepatic circulation. Its potential interaction with FXR in the liver or intestine is speculative but warrants investigation, as it could influence the expression of genes involved in bile acid homeostasis, such as the bile salt export pump (BSEP).
References
- 1. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput evaluation of hemolytic activity through precise measurement of colony and hemolytic zone sizes of engineered Bacillus subtilis on blood agar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ciprofloxacin Administration in Animal Models
A Note on the Topic: Initial analysis suggests the user's query for "Cyprinol" may have been a typographical error, as the predominant body of relevant scientific literature for administration in animal models corresponds to "Ciprofloxacin," a widely researched fluoroquinolone antibiotic. This document proceeds under the assumption that the intended topic is Ciprofloxacin.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Animal models are crucial for the preclinical evaluation of ciprofloxacin's efficacy and pharmacokinetics in various infectious disease contexts.[1][3] This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways for the administration of ciprofloxacin in common animal models.
Data Presentation: Ciprofloxacin Efficacy in Animal Models
The following tables summarize quantitative data from studies administering ciprofloxacin in mouse and rabbit models of infection.
Table 1: Ciprofloxacin Administration in Murine Models
| Indication | Mouse Strain | Bacterial Strain | Ciprofloxacin Dose | Route of Administration | Dosing Regimen | Outcome | Reference(s) |
| Pneumonia | BALB/c | Yersinia pestis | 30 mg/kg | Intraperitoneal (i.p.) | Single dose at 24h post-infection | Increased survival compared to control | [4] |
| Pneumonia | Neutropenic | Streptococcus pneumoniae | 50-100 mg/kg | Subcutaneous (s.c.) | Every 12 hours for 3 days | 50% survival at 100 mg/kg | [5] |
| Pneumonia | Neutropenic | Various | 5-160 mg/kg (total daily) | s.c. | Divided into 1, 2, or 4 doses | Dose-dependent reduction in bacterial load | [6] |
| Systemic Infection | Wild-type | Salmonella enterica | 40 mg/kg/day | i.p. | Daily for 96 hours | Reduction in bacterial load | [7] |
| Urinary Tract Infection | Escherichia coli | 0.2 mg/mouse (humanized dose) | s.c. | 4 times daily for 3 days | Significant reduction in CFU in urine, bladder, and kidneys | [8] | |
| Anti-Tumor Study | Syngeneic | CT26 colon adenocarcinoma | Not specified | Not specified | Not specified | Synergistic effect with anti-PD1 to suppress tumor growth | [9] |
| Testosterone Synthesis | C57BL/6J | N/A | 1-75 mg/kg | Not specified | Daily for 30 days | 1 mg/kg significantly decreased serum testosterone | [10] |
Table 2: Ciprofloxacin Administration in Rabbit Models
| Indication | Rabbit Strain | Bacterial Strain | Ciprofloxacin Dose | Route of Administration | Dosing Regimen | Outcome | Reference(s) |
| Osteomyelitis | New Zealand White | Pseudomonas aeruginosa | Not specified | Not specified | Treatment for 4 weeks | 94% of rabbits had sterilized bones | [11] |
| Osteomyelitis | S. epidermidis & B. thetaiotaomicron | Not specified | Not specified | Treatment for 2 and 4 weeks | Variable reduction in bacterial numbers | [12] | |
| Prosthetic Joint Infection | New Zealand White | Staphylococcus aureus | Not specified | Not specified | Imaging at 5, 12, and 19 days post-surgery | Increased uptake of 99mTc-ciprofloxacin at infection site | [13] |
Experimental Protocols
Protocol 1: Murine Model of Pneumonia
This protocol is a generalized procedure based on common practices for establishing and treating bacterial pneumonia in mice.
1. Animal and Bacterial Preparation:
- Use specific pathogen-free mice (e.g., BALB/c or neutropenic models), acclimated for at least one week.
- Culture the desired bacterial strain (e.g., Streptococcus pneumoniae or Yersinia pestis) to mid-log phase and dilute to the target concentration in sterile phosphate-buffered saline (PBS).
2. Induction of Pneumonia:
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Administer the bacterial suspension intranasally or via intratracheal instillation in a small volume (e.g., 20-50 µL).
3. Ciprofloxacin Administration:
- Prepare a stock solution of ciprofloxacin and dilute to the desired concentration in a sterile vehicle (e.g., saline).
- At a predetermined time post-infection (e.g., 18-24 hours), administer ciprofloxacin via the desired route (e.g., subcutaneous or intraperitoneal injection).[4][5]
- Follow the dosing regimen as required by the study design (e.g., once daily, every 12 hours).[5]
4. Monitoring and Endpoint Analysis:
- Monitor the animals daily for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).
- At the experimental endpoint, euthanize the animals.
- Aseptically harvest the lungs and other relevant organs.
- Homogenize the tissues and perform serial dilutions for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates.
- Analyze survival rates over the course of the study.
Protocol 2: Rabbit Model of Osteomyelitis
This protocol outlines a general procedure for inducing and treating osteomyelitis in rabbits.
1. Animal Preparation and Surgical Procedure:
- Use mature New Zealand White rabbits, acclimated to the facility.
- Anesthetize the rabbit using a suitable anesthetic cocktail (e.g., ketamine and xylazine).
- Surgically expose the target bone (e.g., tibia) and drill a small hole into the medullary cavity.[14]
2. Induction of Osteomyelitis:
- Inject a sclerosing agent (optional, to induce bone necrosis) followed by a suspension of the desired bacteria (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) into the medullary cavity.[11][14]
- An implant (e.g., a small catheter segment or screw) may be inserted to promote chronic infection.[12][14]
- Close the wound in layers.
3. Ciprofloxacin Administration:
- Allow the infection to establish for a set period (e.g., 2 weeks) to become chronic.
- Administer ciprofloxacin according to the study design. The route can be oral, intravenous, or via a local delivery system (e.g., ciprofloxacin-loaded implant).
- Treatment duration is typically several weeks (e.g., 2-4 weeks).[11][12]
4. Monitoring and Endpoint Analysis:
- Monitor the animals for signs of infection and lameness.
- Perform periodic radiographic imaging to assess bone changes.
- At the end of the treatment period, euthanize the rabbits.
- Harvest the infected bone, surrounding tissue, and any implant.
- Perform quantitative bacteriology on the bone and marrow samples.
- Histopathological analysis of the bone can also be performed to assess inflammation and bone destruction.
Signaling Pathways and Mechanisms of Action
Ciprofloxacin's Primary Antibacterial Action
Ciprofloxacin's main mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] This leads to the accumulation of double-strand DNA breaks, halting DNA replication and ultimately causing bacterial cell death.[15]
References
- 1. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. An update on the efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhaled liposomal ciprofloxacin protects against a lethal infection in a murine model of pneumonic plague [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin Exerts Anti-Tumor Effects In Vivo Through cGAS-STING Activation and Modulates Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin disrupts testosterone synthesis in mice via downregulating StAR expression through NR4A1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin as therapy for experimental osteomyelitis caused by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ciprofloxacin on experimental osteomyelitis in the rabbit tibia, induced with a mixed infection of Staphylococcus epidermidis and Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Development of a large animal rabbit model for chronic periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5α-Cyprinol Sulfate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5α-Cyprinol sulfate.
Frequently Asked Questions (FAQs)
Q1: What is 5α-Cyprinol sulfate and why is it challenging to purify?
A1: 5α-Cyprinol sulfate (α-CPS) is a sulfated bile salt found predominantly in the bile of cyprinid fish.[1][2][3][4] Its purification presents challenges due to its amphipathic nature, potential for forming micelles, and the presence of structurally similar compounds in the biological matrix.[2][3][4] The sulfate group adds to its polarity, making it distinct from its non-sulfated counterpart, 5α-cyprinol.
Q2: What are the primary sources for isolating 5α-Cyprinol sulfate?
A2: The most common source for isolating 5α-Cyprinol sulfate is the gallbladder bile of cyprinid fish, such as the Asiatic carp (Cyprinus carpio) or rainbow trout (Oncorhynchus mykiss).[1][2][5]
Q3: What analytical techniques are typically used to identify and quantify 5α-Cyprinol sulfate?
A3: Identification and quantification are primarily achieved using liquid chromatography-mass spectrometry (LC-MS).[1][5] Structural elucidation is further confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Troubleshooting Guides
Initial Extraction from Fish Bile
Problem: Low yield of 5α-Cyprinol sulfate in the initial extract.
-
Possible Cause: Inefficient homogenization and extraction solvent.
-
Troubleshooting Steps:
Problem: Precipitation of 5α-Cyprinol sulfate during extraction.
-
Possible Cause: Use of an inappropriate solvent that reduces the solubility of the sulfated steroid.
-
Troubleshooting Steps:
-
5α-Cyprinol sulfate can be precipitated from an isopropanol extract by adding several volumes of ethyl acetate. This property can be used as an initial purification step.[2][8]
-
If precipitation is unintentional, ensure the solvent system maintains its solubility. Methanol is a commonly used solvent for initial extraction.[1][5]
-
Solid-Phase Extraction (SPE) Cleanup
Problem: Poor recovery of 5α-Cyprinol sulfate from the SPE cartridge.
-
Possible Cause 1: Inappropriate SPE cartridge type.
-
Solution: Use a cartridge suitable for sulfated steroids, such as a polymeric weak anion exchange (WAX) or a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.[9] C18 cartridges have also been successfully used.
-
Possible Cause 2: Improper conditioning or equilibration of the cartridge.
-
Solution:
-
Possible Cause 3: Incorrect washing or elution solvent.
-
Solution:
Problem: Co-elution of interfering compounds.
-
Possible Cause: The washing step is not stringent enough.
-
Solution: Optimize the percentage of organic solvent in the wash buffer. A stepwise increase in methanol concentration during the wash may help remove impurities more effectively.
High-Performance Liquid Chromatography (HPLC) Purification
Problem: Poor peak shape (tailing or fronting) during HPLC.
-
Possible Cause 1: Mass overload of the column.
-
Solution: Reduce the amount of sample injected onto the column.[10]
-
Possible Cause 2: Inappropriate mobile phase.
-
Solution: Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.[10] Adjust the mobile phase composition; for example, altering the gradient or the type of organic modifier (e.g., acetonitrile, methanol).
-
Possible Cause 3: Column degradation.
-
Solution: Test the column's performance with a standard. If performance is poor, the column may need to be cleaned or replaced.[10]
Problem: Co-elution with other bile compounds like taurochenodeoxycholic acid (TCDCA).
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution:
-
Optimize the HPLC gradient to improve the separation of 5α-Cyprinol sulfate from other bile salts.[1]
-
Consider using a different column chemistry that offers alternative selectivity.
-
Quantitative Data
Table 1: Physicochemical Properties of 5α-Cyprinol Sulfate
| Property | Value | Method | Reference |
| Critical Micellization Concentration (CMC) | 1.5 mM (in 0.15 M Na+) | Maximum bubble pressure | [2][4] |
| Critical Micellization Concentration (CMC) | ~4 mM | Dye solubilization | [2][4] |
| Molecular Weight (Anion) | 531.4 | Electrospray-Mass Spectrometry | [2] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of 5α-Cyprinol Sulfate from Fish Bile
-
Homogenization: Homogenize the gallbladder of Cyprinus carpio or Oncorhynchus mykiss in methanol with a pestle.[1][5]
-
Centrifugation: Centrifuge the homogenate to remove particulate matter.[1][5]
-
Quantification: Quantify the 5α-Cyprinol sulfate content in the supernatant using LC-MS.[1][5]
-
Solid-Phase Extraction (SPE):
-
Drying and Reconstitution: Evaporate the eluate to dryness and dissolve the residue in methanol for further purification.[1]
Protocol 2: HPLC Fractionation of 5α-Cyprinol Sulfate
-
Injection: Inject the partially purified extract from Protocol 1 onto an HPLC system.
-
Chromatography: Utilize a suitable reversed-phase column and a mobile phase gradient (e.g., water and methanol or acetonitrile) to separate the components.
-
Fraction Collection: Collect fractions as the eluent exits the column. A portion of the flow can be directed to a mass spectrometer for real-time identification of the compound of interest.[1]
-
Analysis: Analyze the collected fractions to identify those containing pure 5α-Cyprinol sulfate.
Visualizations
References
- 1. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
- 2. holzidoc.ch [holzidoc.ch]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]
- 5. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cyprinol and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Optimizing Cyprinol Extraction
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Cyprinol (5α-cyprinol sulfate) from fish bile.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from fish bile?
A1: A highly effective method involves a two-step process: initial extraction with a hot ethanol/methanol mixture followed by purification using solid-phase extraction (SPE) with a C18 cartridge. This method has been successfully used to isolate 5α-cyprinol sulfate from the bile of common carp.[1] Acetonitrile has also been shown to be an excellent solvent for deproteinizing liquid samples like bile and can yield high recovery of various bile acids, including sulfated species.[2]
Q2: I am experiencing a low yield of this compound in my crude extract. What are the likely causes?
A2: Low yields in the initial extraction can stem from several factors:
-
Inefficient Cell Lysis and Tissue Disruption: The bile matrix may not be sufficiently disrupted to release the this compound.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for solubilizing 5α-cyprinol sulfate.
-
Insufficient Solvent-to-Sample Ratio: An inadequate volume of solvent will result in incomplete extraction.
-
Degradation of the Target Molecule: this compound, particularly the sulfate group, may be sensitive to pH and temperature extremes during extraction.
Q3: My final purified this compound yield is low after the purification step. What could be the problem?
A3: Loss of product during purification is a common issue. For SPE, this can be due to:
-
Improper Cartridge Conditioning: Failure to properly activate and equilibrate the SPE cartridge can lead to poor binding of this compound.
-
Incorrect Sample Loading: Loading the sample too quickly can prevent efficient binding to the sorbent.
-
Inappropriate Wash Solvents: Using a wash solvent with a polarity that is too high can prematurely elute the this compound from the cartridge.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to completely recover the bound this compound.
Q4: Are there alternative extraction methods to consider?
A4: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be explored. These methods can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.[3][4][5] While specific protocols for this compound are not widely published, these techniques have been successfully applied to the extraction of other lipids and sulfated compounds from biological matrices.[4][5]
Troubleshooting Guides
Low Yield of Crude this compound Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield | Inefficient tissue disruption | Ensure thorough homogenization of the gallbladder or bile sample. Consider using a mechanical homogenizer. |
| Suboptimal solvent-to-sample ratio | Increase the solvent-to-sample ratio to ensure complete immersion and extraction of the bile. A ratio of 20:1 (v/w) is a good starting point. | |
| Inappropriate solvent polarity | While ethanol/methanol is effective, you can experiment with different solvent systems. Acetonitrile is a good alternative for deproteinization and extraction.[2] | |
| Suspected degradation | Temperature instability | Perform the extraction at a controlled, lower temperature if you suspect thermal degradation of the sulfate group. |
| pH instability | Ensure the pH of your extraction solvent is neutral to slightly acidic, as extreme pH can hydrolyze the sulfate ester. |
Low Yield of Purified this compound (Post-SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after SPE | Improper cartridge conditioning | Always pre-condition the C18 cartridge with methanol followed by water to ensure proper sorbent activation. |
| Sample loading issues | Load the sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent. | |
| Premature elution during washing | Use a wash solvent of appropriate polarity (e.g., 10% methanol in water) to remove impurities without eluting the this compound. | |
| Incomplete elution | Ensure your elution solvent (e.g., methanol) is of sufficient strength and volume to completely recover the bound this compound. You can try multiple small volume elutions. | |
| Presence of impurities in final product | Co-elution of other compounds | Fish bile contains a complex mixture of other bile acids, lipids, and xenobiotics that may co-elute with this compound.[6][7] Optimize the wash and elution steps of your SPE protocol. Consider further purification by HPLC. |
| Emulsion formation during LLE (if used) | To break emulsions, try gentle swirling instead of vigorous shaking, adding brine to the aqueous layer, or centrifugation.[3] |
Data Presentation
Comparison of Bile Acid Extraction Solvents
The following table summarizes the relative efficiency of different solvents for the extraction of various bile acid species from liquid biological samples. Acetonitrile generally provides high yields for a broad range of bile acids, including sulfated ones.
| Bile Acid Species | Acetonitrile | Methanol | Trichloroacetic Acid | Ammonium Carbonate |
| Sulfated Conjugates (e.g., TLCA-3S) | High | High | Low | Moderate |
| Hydrophilic Bile Acids | High | High | Moderate | Low |
| Hydrophobic Bile Acids | High | Moderate | Not Detected | Moderate |
| Protein Precipitation | High | High | High | Low |
Data adapted from a comparative study on bile acid extraction protocols.[2]
Experimental Protocols
Protocol 1: Extraction of 5α-Cyprinol Sulfate from Carp Bile
This protocol is adapted from a published method for the isolation of 5α-cyprinol sulfate.[1]
1. Initial Extraction: a. To 0.5 mL of carp bile, add 10 mL of a hot 95:5 (v/v) mixture of ethanol and methanol. b. Vortex the mixture thoroughly. c. After cooling, centrifuge the sample to pellet the precipitated proteins and other insoluble material. d. Collect the supernatant.
2. Solid-Phase Extraction (SPE): a. Dilute the supernatant with ultrapure water to a final alcohol concentration of 10%. b. Condition a C18 SPE cartridge by passing 10% methanol through it. c. Load the diluted sample onto the conditioned cartridge. d. Wash the cartridge with 10% methanol to remove polar impurities. e. Elute the 5α-cyprinol sulfate from the cartridge with methanol.
3. Final Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC-MS.
Visualizations
References
- 1. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound technology in fish proteins processing: Innovations in extraction and structure–function dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of estrogenic compounds in fish bile using bioassay-directed fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Ciprofloxacin Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with Ciprofloxacin in solution.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with Ciprofloxacin.
Problem: Precipitation or cloudiness in my Ciprofloxacin solution.
-
Question: I've prepared a Ciprofloxacin solution, but it has become cloudy or formed a precipitate. What could be the cause, and how can I resolve this?
-
Answer: Ciprofloxacin precipitation is often linked to pH and solvent choice. The solubility of Ciprofloxacin is highly pH-dependent. It is more soluble in acidic conditions. For instance, a common method for preparing a standard solution of ciprofloxacin involves using an acetic acid solution. If the pH of your solution shifts towards neutral or alkaline, Ciprofloxacin can precipitate out. Additionally, the choice of solvent is crucial. While soluble in some organic solvents, its solubility in aqueous solutions can be limited.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it is not in the optimal range for Ciprofloxacin solubility (acidic), adjust it accordingly. For many analytical methods, a pH of 3.0 is used.
-
Solvent Selection: Ensure you are using an appropriate solvent. For aqueous solutions, acidification might be necessary.
-
Review Preparation Protocol: Double-check your solution preparation protocol against established methods. For HPLC analysis, a common mobile phase includes phosphoric acid to maintain an acidic pH.
-
-
Problem: Inconsistent or unexpected experimental results.
-
Question: My experimental results with Ciprofloxacin are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results can stem from the degradation of Ciprofloxacin in your solution. Ciprofloxacin is susceptible to degradation under certain conditions, including exposure to light and elevated temperatures. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in experimental variability.
Troubleshooting Steps:
-
Protect from Light: Store your Ciprofloxacin solutions protected from light. Studies have shown that exposure to natural light can cause a decrease in concentration.
-
Control Temperature: Store solutions at a controlled and appropriate temperature. While stable at room temperature for some time, long-term storage at refrigerated temperatures (2°C to 8°C) is often recommended.
-
Freshly Prepare Solutions: Whenever possible, prepare Ciprofloxacin solutions fresh for each experiment to minimize the impact of potential degradation over time.
-
Monitor Purity: Use a validated analytical method, such as HPLC, to periodically check the purity and concentration of your stock solutions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ciprofloxacin solutions?
-
A1: Ciprofloxacin solutions should be stored protected from light. For short-term storage, room temperature (21°C to 24°C) may be acceptable. For longer-term stability, refrigeration (2°C to 8°C) is recommended. One study found that ciprofloxacin diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline) and stored in PVC minibags was stable for 30 days at 2°C to 8°C with protection from light, at 21°C to 24°C with exposure to light, and at 29°C to 31°C with protection from light.
Q2: How does pH affect the stability of Ciprofloxacin in solution?
-
A2: The pH of the solution is a critical factor for Ciprofloxacin stability. A substantial loss of concentration has been reported when the pH of the solution increases above 6. Acidic conditions, often around pH 3.0, are typically used for analytical methods to ensure its stability and solubility.
Q3: What are the common degradation pathways for Ciprofloxacin?
-
A3: Ciprofloxacin can degrade through various pathways, including photolysis (degradation due to light) and hydrolysis (reaction with water). Degradation products can be formed through processes like dealkylation and deamination. Fungal degradation pathways have also been studied, indicating that microorganisms can biotransform Ciprofloxacin.
Q4: What analytical methods can be used to quantify Ciprofloxacin in solution?
-
A4: Several analytical methods are available for the quantification of Ciprofloxacin. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method. Other reported methods include UV spectrophotometry, capillary electrophoresis, and titrimetric methods.
Data Presentation
Table 1: Summary of Ciprofloxacin Stability under Different Storage Conditions
| Concentration & Diluent | Storage Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 1 and 2 mg/mL in D5W | 2°C to 8°C | Protected from light | 30 days | >93.9% | |
| 1 and 2 mg/mL in D5W | 21°C to 24°C | Exposed to light | 30 days | >93.9% | |
| 1 and 2 mg/mL in D5W | 29°C to 31°C | Protected from light | 30 days | >93.9% | |
| 1 and 2 mg/mL in NS | 2°C to 8°C | Protected from light | 30 days | >95.9% | |
| 1 and 2 mg/mL in NS | 21°C to 24°C | Exposed to light | 30 days | >95.9% | |
| 1 and 2 mg/mL in NS | 29°C to 31°C | Protected from light | 30 days | >95.9% |
Experimental Protocols
Protocol 1: Preparation of a Standard Ciprofloxacin Solution for HPLC Analysis
This protocol is based on methodologies commonly used for the quantitative determination of Ciprofloxacin.
-
Materials:
-
Ciprofloxacin reference standard
-
Acetic acid solution (0.2%) or a suitable acidic buffer
-
Volumetric flasks
-
Analytical balance
-
Sonicator
-
-
Procedure:
-
Accurately weigh a precise amount of Ciprofloxacin reference standard.
-
Transfer the weighed standard to a volumetric flask of appropriate size.
-
Add a small volume of the 0.2% acetic acid solution (or other acidic solvent) to dissolve the Ciprofloxacin. Sonication can be used to aid dissolution.
-
Once completely dissolved, bring the solution to the final volume with the same solvent.
-
Mix the solution thoroughly.
-
This stock solution can then be used to prepare further dilutions for creating a calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Ciprofloxacin Quantification
This protocol outlines a general HPLC method for the analysis of Ciprofloxacin.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.0 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of 0.025 M phosphoric acid (adjusted to pH 3.0 with triethanolamine) and acetonitrile in a ratio of approximately 60:40 (v/v). The exact ratio may need optimization.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10.0 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 278 nm
-
-
Analysis:
-
Inject the prepared standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Ciprofloxacin.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of Ciprofloxacin in the sample solutions using the calibration curve.
-
Visualizations
Caption: Factors contributing to Ciprofloxacin degradation in solution.
mitigating cytotoxicity in Cyprinol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyprinol and encountering issues related to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line when treated with this compound. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Concentration and Purity: Incorrect final concentrations of this compound or impurities in the compound stock can lead to increased cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures are more susceptible to stress and cytotoxic effects.[1]
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to the compound.[2]
-
Incorrect Incubation Time: Extended exposure to this compound beyond the intended experimental duration can increase cytotoxicity.
Q2: How can we reduce the cytotoxic effects of the solvent used to dissolve this compound?
A2: To mitigate solvent-induced cytotoxicity, consider the following:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Minimize Final Solvent Concentration: Aim for a final solvent concentration in the culture medium that is well below the toxic threshold, typically ≤ 0.1% for DMSO.
-
Use a More Biocompatible Solvent: If possible, explore alternative, less toxic solvents for this compound.
-
Include a Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent as the experimental group) to differentiate between compound- and solvent-induced effects.
Q3: What are the best practices for preparing this compound solutions to ensure experimental reproducibility?
A3: Consistent preparation of your test compound is key for reliable results. Follow these guidelines:
-
High-Purity Compound: Use a high-purity grade of this compound for your experiments.
-
Proper Storage: Store the powdered compound and stock solutions under the recommended conditions (e.g., temperature, light protection) to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation and concentration changes.
-
Thorough Mixing: Ensure the compound is completely dissolved in the solvent and that the final dilutions in the cell culture medium are thoroughly mixed before adding to the cells.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[2] |
| No cytotoxic effect observed | Compound inactivity, Incorrect concentration, Cell line resistance, Suboptimal assay parameters | Verify compound integrity. Perform a wider dose-range experiment. Use a different, more sensitive cell line. Optimize assay incubation time and reagent concentrations.[3] |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions | Prepare a higher concentration stock solution in a suitable solvent and use a smaller volume for dilution. Consider using a formulation with enhanced solubility, such as nanoencapsulation.[4] |
| Inconsistent IC50 values across experiments | Variations in cell passage number, Differences in cell confluency at the time of treatment, Inconsistent incubation times | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) before treatment. Standardize all incubation periods.[5][6] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciprofloxacin (used as an analogue for this compound due to extensive data on its cytotoxic effects) in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC3 | Prostate Cancer | 2.02 | [7] |
| OVCAR-3 | Ovarian Cancer | 21.62 | [7] |
| A549 | Lung Cancer | 32.98 | [7] |
| HepG2 | Liver Cancer | 22.09 µg/mL | [7] |
| HeLa | Cervical Cancer | Moderate cytotoxicity reported | [8] |
| Human Fibroblasts | Normal Cells | Cytotoxicity observed at ≥50 mg/L after 48h | [9] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Brine Shrimp Lethality Assay (BSLA)
The BSLA is a simple, cost-effective method for preliminary assessment of the general toxicity of a compound.[11][12][13]
Materials:
-
Artemia salina (brine shrimp) cysts
-
Sea salt
-
Deionized water
-
24-well or 96-well plates
-
This compound stock solution
-
Positive control (e.g., potassium dichromate)
-
Negative control (solvent)
-
Dissecting microscope or magnifying glass
Procedure:
-
Hatch the brine shrimp cysts in a saline solution (typically 38 g/L sea salt in deionized water) for 24-48 hours at 25-30°C with aeration and illumination.[11]
-
Prepare serial dilutions of this compound in the saline solution.
-
Transfer 10-15 nauplii (larvae) into each well of a multi-well plate.
-
Add the this compound dilutions to the wells. Include positive and negative controls.
-
Incubate the plates for 24 hours under a light source.
-
Count the number of dead (non-motile) nauplii in each well under a microscope.[11]
-
Calculate the percentage of mortality for each concentration and determine the LC50 (median lethal concentration) value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Documents download module [ec.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. Screening natural products against Artemia salina [protocols.io]
- 13. bepls.com [bepls.com]
Technical Support Center: Optimizing Cyprinol Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cyprinol for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo this compound study?
A1: Determining the initial dose for in vivo studies is a critical step to ensure both safety and potential efficacy. The selection of a starting dose for this compound should be based on a combination of in vitro data and available preclinical information.[1] A common and recommended approach is to use the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies as a starting point.[1] The NOAEL represents the highest dose at which no significant adverse effects were observed in previous animal studies.[1] If you are translating a dose from one species to another, allometric scaling is a widely used method that accounts for differences in body surface area and metabolic rates.[1][2]
Q2: What is a dose-range finding study and why is it important for this compound?
A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment conducted to identify a range of doses for this compound that are both safe and effective.[1][3][4] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1][3][4] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.[1][4][5][6] The data from these studies are essential for designing more comprehensive preclinical and clinical trials.[1][4]
Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD) in the context of this compound dosage optimization?
A3: In simple terms, pharmacokinetics (PK) is what the body does to the drug, while pharmacodynamics (PD) is what the drug does to the body.[7][8]
-
Pharmacokinetics (PK) studies how this compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.[8][9] Understanding the PK profile of this compound is essential for determining how the drug moves through the body and for finding the optimal dose and administration route.[7]
-
Pharmacodynamics (PD) examines the effects of this compound on the body, including its mechanism of action and the relationship between drug concentration and effect.[8][9] PD studies help to ensure that this compound is having the desired therapeutic effect on its target.[7]
Both PK and PD studies are critical for optimizing the dosage of this compound to maximize its therapeutic benefit while ensuring safety.[8]
Troubleshooting Guide
Issue 1: High variability in animal response to the same dose of this compound.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are thoroughly trained on the administration route (e.g., oral gavage, intravenous injection). For oral gavage, improper technique can lead to administration into the lungs instead of the stomach, causing significant variability and distress.[10]
-
-
Possible Cause: Animal health status.
-
Solution: Use healthy animals from a reputable supplier. Underlying health issues can significantly alter an animal's response to a compound.[10] Ensure proper housing, diet, and handling to minimize stress.
-
-
Possible Cause: Formulation issues.
-
Solution: Verify the stability and homogeneity of the this compound formulation. If it is a suspension, ensure it is adequately mixed before each administration to provide a consistent dose.
-
Issue 2: Unexpected toxicity or mortality at a previously determined "safe" dose of this compound.
-
Possible Cause: Differences in animal strain, sex, or age.
-
Solution: Ensure consistency in the animal model used across experiments. Different strains or sexes of the same species can have varied metabolic responses to a compound.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Run a control group that receives only the vehicle to rule out any adverse effects from the delivery solution itself.
-
-
Possible Cause: Error in dose calculation or preparation.
-
Solution: Double-check all calculations and dilutions. Have a second researcher verify the dose preparation process.
-
Issue 3: Lack of efficacy at doses that were effective in in vitro studies.
-
Possible Cause: Poor bioavailability.
-
Solution: The route of administration may not be optimal for absorption. Conduct pharmacokinetic (PK) studies to determine the bioavailability of this compound with different administration routes (e.g., oral vs. intraperitoneal vs. intravenous).[11]
-
-
Possible Cause: Rapid metabolism and clearance.
-
Solution: The compound may be cleared from the body too quickly to have a therapeutic effect. PK studies can determine the half-life of this compound in the body.[12] A different dosing schedule (e.g., more frequent administration) or a different formulation (e.g., sustained-release) may be necessary.
-
-
Possible Cause: The in vitro model does not accurately reflect the in vivo environment.
-
Solution: The complexity of a whole organism can lead to different outcomes than observed in isolated cells. It is important to understand the mechanism of action of this compound and whether it can reach its target tissue in vivo.[7]
-
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpreting results and making informed decisions.
Table 1: Example of a Dose-Range Finding Study for this compound
| Dose Group (mg/kg) | Number of Animals | Clinical Observations | Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | Normal | +5.2 | 0/5 |
| 10 | 5 | Normal | +4.8 | 0/5 |
| 30 | 5 | Mild lethargy | +1.5 | 0/5 |
| 100 | 5 | Significant lethargy, ruffled fur | -8.3 | 1/5 |
| 300 | 5 | Severe lethargy, ataxia | -15.6 | 3/5 |
Table 2: Example of Pharmacokinetic Parameters for this compound
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1250 | 0.1 | 2500 | 100 |
| Oral (PO) | 50 | 450 | 1.0 | 3600 | 28.8 |
| Subcutaneous (SC) | 20 | 800 | 0.5 | 3200 | 80 |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
The objective of an MTD study is to determine the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[6]
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old, male and female).
-
Dose Selection: Based on preliminary data, select a range of at least 3-5 dose levels. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, activity levels) and mortality for a predetermined period (e.g., 7-14 days).[13]
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.[14]
Mandatory Visualization
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 8. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 9. labtoo.com [labtoo.com]
- 10. youtube.com [youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
troubleshooting inconsistent results with Cyprinol
Welcome to the Cyprinol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound (Ciprofloxacin) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Ciprofloxacin)?
This compound is a broad-spectrum fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3] By inhibiting these enzymes, this compound blocks cell division and leads to bacterial cell death.[1][3]
Q2: What are the different forms of Ciprofloxacin available for research, and does this affect my experiments?
Ciprofloxacin is commonly available in two forms for research purposes: the free base and the hydrochloride (HCl) salt. The form you are using is critical for proper solubilization and can be a primary source of inconsistent results.[5] Always verify the form of Ciprofloxacin on your product's certificate of analysis.
Q3: Can this compound (Ciprofloxacin) be used in cell culture experiments with eukaryotic cells?
Yes, Ciprofloxacin can be used in eukaryotic cell cultures, often as an anti-mycoplasma or antibacterial agent.[6] However, it's important to be aware of its potential effects on eukaryotic cells. Studies have shown that Ciprofloxacin can have a biphasic effect on cell viability, with low concentrations potentially increasing cell growth and higher concentrations leading to cytotoxicity.[7][8] It is recommended to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Inconsistent antibacterial efficacy or variable MIC values.
Possible Cause 1: Bacterial Resistance. Repeated exposure of bacterial cultures to sub-lethal concentrations of Ciprofloxacin can lead to the development of resistance.[9][10] The primary mechanism of resistance often involves mutations in the gyrA gene, which encodes a subunit of DNA gyrase.[11][12]
Troubleshooting Steps:
-
Sequence Key Genes: Sequence the gyrA and parC genes of your bacterial strain to check for known resistance mutations.
-
Use a Fresh Stock: Always use a fresh, verified bacterial stock for your experiments to ensure consistency.
-
Accurate Dosing: Ensure accurate preparation of your Ciprofloxacin stock solution and dilutions.
Possible Cause 2: Experimental Conditions. The minimum inhibitory concentration (MIC) of Ciprofloxacin can be influenced by experimental parameters such as inoculum size and growth phase of the bacteria.
Troubleshooting Steps:
-
Standardize Inoculum: Use a standardized inoculum size (e.g., measured by OD600) for all experiments.
-
Consistent Growth Phase: Harvest bacteria from the same growth phase (e.g., mid-logarithmic phase) for each experiment.
Issue 2: Precipitation of this compound in cell culture media.
This is a common issue that leads to inconsistent and unreliable experimental results. The solubility of Ciprofloxacin is highly pH-dependent.[5]
Possible Cause: pH-Dependent Precipitation. Ciprofloxacin's solubility is lowest at a neutral pH (between 6 and 8), which is the typical pH of most cell culture media (around 7.4).[5] If a stock solution of Ciprofloxacin free base is prepared in an acidic solvent (e.g., 0.1N HCl) and then added directly to the neutral pH of the culture medium, the sudden increase in pH will cause the drug to precipitate out of solution.[5]
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Preparation of Ciprofloxacin Stock and Working Solutions for In Vitro Assays
This protocol is designed to minimize the risk of Ciprofloxacin precipitation in neutral pH solutions like cell culture media.[5]
Materials:
-
Ciprofloxacin (free base or HCl salt)
-
0.1N Hydrochloric Acid (HCl), sterile
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Micropipettes
Stock Solution Preparation:
-
For Ciprofloxacin (Free Base): Prepare a stock solution by dissolving the powder in 0.1N HCl.[5]
-
For Ciprofloxacin Hydrochloride (HCl): Prepare a stock solution by dissolving the powder in sterile water. Sonication may be used to aid dissolution.[5]
Working Solution Preparation (in Cell Culture Medium):
-
Place the required volume of pre-warmed (e.g., 37°C) cell culture medium into a sterile conical tube.
-
While vortexing the medium at a medium speed, add the calculated volume of your Ciprofloxacin stock solution drop-by-drop. It is crucial to add the stock solution slowly to prevent localized high concentrations.
-
Continue to vortex the medium for an additional 30-60 seconds after the stock solution has been fully added to ensure complete dispersion.
-
If your experimental parameters are sensitive to small pH changes, you can check the final pH of the medium after the addition of the Ciprofloxacin stock.
Data Tables
Table 1: Solubility of Ciprofloxacin Forms
| Form of Ciprofloxacin | Recommended Solvent | Notes |
| Ciprofloxacin (Free Base) | 0.1N Hydrochloric Acid (HCl) | Low solubility at neutral pH.[5] |
| Ciprofloxacin Hydrochloride (HCl) | Sterile Water | Generally soluble in aqueous solutions.[5] |
| Ciprofloxacin | Dimethyl sulfoxide (DMSO) | Limited solubility.[5] |
Table 2: Effect of Ciprofloxacin on Human Fibroblast Viability
| Concentration (mg/L) | Incubation Time (hours) | Effect on Cell Viability |
| 5 - 12.5 | 24, 48, 72 | Increased cell growth.[7][8] |
| 50 - 75 | 24 | No significant cytotoxicity.[7][8] |
| 50 - 75 | 48 | Marked decrease in viability.[7][8] |
| ≥ 50 | 72 | Marked decrease in viability.[7][8] |
Signaling Pathway
The antibacterial action of this compound (Ciprofloxacin) is not a classical signaling pathway but rather a direct inhibition of bacterial enzymes essential for DNA replication. The following diagram illustrates this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin: in vitro, experimental, and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of Cyprinol Analysis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Cyprinol and its metabolites, such as the toxic 5α-cyprinol sulfate, are critical. This technical support center provides a comprehensive resource to refine analytical methods, offering troubleshooting guidance and answers to frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection of this compound and its sulfate conjugate?
A1: The most common and robust methods for the analysis of this compound and 5α-cyprinol sulfate are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze the compounds directly without the need for derivatization.[4][5] GC-MS, while also a powerful technique, requires a derivatization step to increase the volatility of these polar analytes.[2][4][6]
Q2: What are the main challenges encountered in the analysis of this compound and other bile alcohols/acids?
A2: Researchers may face several challenges, including:
-
Matrix Effects: Components of the biological sample (e.g., fish tissue, plasma) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[7][8][9][10]
-
Presence of Isomers: Differentiating between structurally similar isomers of this compound and other bile alcohols can be difficult and requires high-resolution chromatography.[7]
-
Low Concentrations: In certain biological samples, the concentration of this compound may be very low, necessitating highly sensitive detection methods.[7]
-
Derivatization for GC-MS: The derivatization process for GC-MS analysis can be complex and may introduce variability if not optimized.[2][6]
Q3: How should I store fish tissue samples intended for this compound analysis?
A3: To ensure the integrity of the analytes, fish tissue samples should be frozen as quickly as possible after collection and stored at -20°C or lower until analysis.[11] It is recommended to wrap the samples in aluminum foil (dull side in contact with the tissue) and place them in food-grade plastic bags before freezing.[12]
Q4: What is 5α-cyprinol sulfate and why is it important to detect?
A4: 5α-cyprinol sulfate is the sulfated form of this compound, a bile alcohol found in cyprinid fish.[13][14] It is a known hepato- and nephrotoxin, and its ingestion has been linked to poisoning incidents in humans.[13] Therefore, its detection is crucial for food safety and toxicological studies.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Causes | Solutions |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization.[7] 2. Matrix suppression.[7][8][9] 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation/deprotonation.[15] 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or liquid-liquid extraction.[16][17] Dilute the sample to reduce matrix concentration.[10] Use an isotopically labeled internal standard to compensate for matrix effects.[7] 3. Optimize MS source parameters such as capillary voltage, gas flow, and temperature.[11] 4. Ensure proper sample storage and handling to prevent degradation. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.[18] 2. Column contamination or degradation.[18][19] 3. Mismatch between injection solvent and mobile phase.[20] 4. Extra-column dead volume.[18] | 1. Use a column with end-capping or a different stationary phase. Adjust mobile phase pH or add modifiers to reduce secondary interactions.[18] 2. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[19] 3. Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[20] 4. Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[18] |
| Inconsistent Retention Times | 1. Insufficient column equilibration.[20] 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[20] 2. Prepare fresh mobile phases daily and ensure they are well-mixed. 3. Use a column oven to maintain a stable temperature. |
| Co-elution of Isomers | 1. Insufficient chromatographic resolution.[7] | 1. Optimize the chromatographic gradient, flow rate, and column temperature.[11] 2. Use a longer column or a column with a smaller particle size for higher efficiency. 3. Evaluate different stationary phases to achieve better selectivity for the isomers. |
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| No or Low Peak Intensity | 1. Incomplete derivatization.[6] 2. Thermal degradation of the analyte in the injector. 3. Adsorption of the analyte in the GC system.[21] | 1. Optimize the derivatization reaction conditions (reagent, temperature, time).[12] Ensure the sample is dry before adding the derivatization reagent.[21] 2. Use a lower injector temperature. 3. Use a deactivated liner and column.[21] |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization leading to multiple derivatives. 2. On-column degradation of the analyte or derivative. | 1. Optimize derivatization conditions to drive the reaction to completion.[12] 2. Check for active sites in the GC system and use a deactivated liner and column. Lower the injector and oven temperatures if possible. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system (liner, column).[21] 2. Column overloading. | 1. Use a deactivated liner and column. Perform system maintenance, including cleaning the injector and replacing septa.[21] 2. Dilute the sample or inject a smaller volume. |
| Baseline Noise or Contamination | 1. Contaminated derivatization reagents or solvents. 2. Septum bleed. 3. Carryover from previous injections. | 1. Use high-purity reagents and solvents. Run a blank with only the derivatization reagents to check for contamination. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Implement a thorough cleaning method for the syringe and run solvent blanks between samples. |
Data Presentation: Method Performance Comparison
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | Wide dynamic range, typically from ng/mL to µg/mL levels.[22] | Good linearity can be achieved, often in the µg/mL range.[12] |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL to pg/mL range. | Generally less sensitive than LC-MS/MS for these compounds, with LODs typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., 5 ng/mL for some bile acids).[22] | In the µg/mL range (e.g., 0.23 µg/mL for cholic acid after derivatization).[12] |
| Sample Preparation | Simpler, often involving protein precipitation and/or solid-phase extraction.[3][16] | More complex, requiring hydrolysis (for sulfates) and derivatization.[2][6] |
| Specificity | High, especially with tandem mass spectrometry (MS/MS) which can differentiate isomers.[22] | High, with characteristic fragmentation patterns aiding in identification. |
| Throughput | Generally higher due to simpler sample preparation and faster run times. | Lower due to the time-consuming derivatization step. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 5α-cyprinol sulfate
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (from Fish Tissue)
-
Homogenization: Homogenize a known weight of fish tissue (e.g., 1 gram) in a suitable solvent such as methanol or acetonitrile.[23] A solvent-to-tissue ratio of at least 10:1 is recommended.[23]
-
Protein Precipitation: Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to precipitate proteins.[16]
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[16]
2. LC-MS/MS Parameters
-
LC Column: A reversed-phase C18 or C8 column is suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting the deprotonated molecule [M-H]⁻ of 5α-cyprinol sulfate.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (m/z 531.3) to a specific product ion (e.g., m/z 97.0 for the sulfate group, HSO₄⁻).
-
Detailed Methodology for GC-MS Analysis of this compound
This protocol requires derivatization to make the analyte volatile.
1. Sample Preparation and Hydrolysis
-
Follow the homogenization and protein precipitation steps as described for the LC-MS/MS method.
-
Hydrolysis (to cleave the sulfate group from 5α-cyprinol sulfate): Acid hydrolysis is typically required. This step should be carefully optimized to avoid degradation of the analyte.
2. Derivatization
-
Drying: Evaporate the sample extract to complete dryness under nitrogen. The presence of water can interfere with the derivatization reaction.[21]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Reaction: Incubate the mixture at an elevated temperature (e.g., 70°C for 30 minutes) to complete the reaction.[6]
3. GC-MS Parameters
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature, then ramp up to a final temperature to elute the derivatized analyte.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Restek - Blog [restek.com]
- 7. Bile acid analysis [sciex.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. mastelf.com [mastelf.com]
- 20. agilent.com [agilent.com]
- 21. gcms.cz [gcms.cz]
- 22. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Cyprinol in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Cyprinol in various buffer systems.
Troubleshooting Guide
Low aqueous solubility of this compound can be a significant hurdle in experimental assays. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue: this compound precipitate is visible in the buffer or the compound does not appear to dissolve.
This common problem can arise from several factors, including the physicochemical properties of this compound, the pH of the buffer, and the buffer's ionic strength.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?
A1: This is a frequent challenge with hydrophobic compounds like this compound. The neutral pH of PBS (around 7.4) can be close to the isoelectric point of the compound, the pH at which its solubility is at a minimum.[1][2] Additionally, the high ionic strength of buffers like PBS can sometimes decrease the solubility of organic molecules through a "salting-out" effect.[2][3]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The recommended initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it may have unintended physiological effects on your system.[2]
Q3: My experiment is sensitive to organic solvents. What are some alternative methods to increase this compound solubility?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound without relying on high concentrations of organic solvents:
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility. For many compounds, solubility is higher in more acidic (pH < 5) or basic (pH > 10) conditions.[1][4]
-
Co-solvents: Water-soluble organic solvents like propylene glycol or polyethylene glycol (PEG) can be used as co-solvents to increase the solubility of nonpolar drugs.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with enhanced aqueous solubility.[1]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[5][6]
Q4: How do I choose the right solubilization technique for my experiment?
A4: The choice of solubilization method depends on the specific requirements of your experiment. Consider the following:
-
Compatibility: The chosen excipient (e.g., co-solvent, surfactant, cyclodextrin) should not interfere with your downstream assays or have adverse effects on your biological system.
-
pH constraints: If your experiment must be conducted within a narrow physiological pH range, pH adjustment may not be a suitable option.
-
Concentration of this compound: The required concentration of this compound will influence the choice of method, as some techniques are more effective at achieving higher concentrations.
It is often necessary to empirically test several methods to find the optimal conditions for your specific application.
Data on Solubilizing Agents
The following table summarizes common solubilizing agents and their typical working concentrations for enhancing the solubility of hydrophobic compounds.
| Solubilizing Agent | Class | Typical Working Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | < 0.5% (v/v) in final solution | Can have cellular effects at higher concentrations. |
| Ethanol | Organic Solvent | < 1% (v/v) in final solution | Volatility can be a concern. |
| Polyethylene Glycol 300 (PEG 300) | Co-solvent | 1-20% (v/v) | Generally considered to have low toxicity.[4] |
| Propylene Glycol | Co-solvent | 1-20% (v/v) | A common solvent in pharmaceutical formulations.[4] |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.01-0.5% (w/v) | A nonionic surfactant used to form micelles. |
| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 1-10% (w/v) | Forms inclusion complexes with hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Determination of Aqueous Solubility
Objective: To prepare a concentrated stock solution of this compound and determine its apparent solubility in a target aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing.
-
-
Solubility Determination:
-
Add an excess amount of the this compound stock solution to a known volume of the target aqueous buffer in a microcentrifuge tube. The final DMSO concentration should be kept to a minimum (e.g., < 1%).
-
Prepare several replicate tubes.
-
Securely cap the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound precipitate.[2]
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing to a standard curve.
-
Visualizations
Impact of Poor Solubility on a Hypothetical Signaling Pathway
Poor solubility of this compound can lead to insufficient bioavailability at the cellular level, hindering its intended biological effect. The following diagram illustrates a hypothetical scenario where poor solubility prevents this compound from effectively inhibiting a key kinase in a signaling pathway.
References
Technical Support Center: Cyprinol (Ciprofloxacin) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Cyprinol (Ciprofloxacin) to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage temperature for Ciprofloxacin?
A1: For solid (powder) Ciprofloxacin, it is recommended to store it in a freezer to maintain long-term quality.[1] Ciprofloxacin solutions, depending on the formulation and diluent, should generally be stored at room temperature or under refrigeration. For instance, oral suspensions are stable for 14 days at temperatures below 30°C and should be protected from freezing.[2][3] Always refer to the manufacturer's specific instructions.
Q2: How sensitive is Ciprofloxacin to light?
A2: Ciprofloxacin is sensitive to light, particularly UV light.[2] Exposure to natural or UV light can lead to significant photodegradation.[4][5] It is crucial to store both solid and liquid forms of Ciprofloxacin in light-resistant containers or in the dark.[2][4]
Q3: I've observed precipitation in my refrigerated Ciprofloxacin solution. What could be the cause?
A3: Ciprofloxacin solutions should be protected from freezing.[2][3][6] If the refrigeration temperature is too low and the solution freezes, precipitation may occur upon thawing. Ensure your refrigeration unit maintains a stable temperature above freezing.
Q4: What is the optimal pH for Ciprofloxacin solutions to maintain stability?
A4: Ciprofloxacin stability is pH-dependent. A substantial loss of concentration has been reported at a pH above 6.[4] For analytical purposes, mobile phases for HPLC are often buffered to a pH of around 3.0 to ensure stability during the analysis.[7]
Q5: Can I store Ciprofloxacin solutions in plastic containers?
A5: Yes, studies have shown that Ciprofloxacin solutions are stable when stored in polyvinylchloride (PVC) minibags for up to 30 days under various temperature and light conditions.[4]
Q6: How long can I expect Ciprofloxacin to remain stable past its expiration date?
A6: While it is always recommended to use chemicals within their expiration date for critical experiments, a study by the Shelf-Life Extension Program indicated that Ciprofloxacin can retain its potency for over 10 years past its expiration date when stored correctly in a cool, dry, and dark place.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low experimental efficacy | Degradation of Ciprofloxacin due to improper storage. | Review storage conditions (temperature, light exposure, pH). Perform a stability analysis using a validated method like HPLC to confirm the concentration and purity of your stock. |
| Discoloration of Ciprofloxacin solution | Photodegradation or chemical reaction. | Discard the solution. Prepare a fresh solution and ensure it is stored in a light-resistant container. |
| Inconsistent results between experiments | Inconsistent concentration of Ciprofloxacin stock solution due to ongoing degradation. | Prepare fresh stock solutions more frequently. Validate the stability of your solution under your specific storage conditions over the typical duration of your experiments. |
| Presence of unknown peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, consider that these degradation products might have biological activity and could interfere with your experiment. |
Quantitative Stability Data
The following tables summarize the degradation of Ciprofloxacin under various stress conditions.
Table 1: Degradation of Ciprofloxacin Under Forced Conditions
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| 0.1N NaOH (Alkaline Hydrolysis) | 4 hours | 70°C | ~24% | [2] |
| 0.1N HCl (Acidic Hydrolysis) | 4 hours | 70°C | ~20% | [2] |
| 3% H₂O₂ (Oxidation) | 4 hours | 70°C | ~40% | [2] |
| UV Radiation (254 nm) | 5 days | Ambient | ~30% | [2] |
| Thermal | 24 hours | 60°C | ~10% | [2] |
| Thermal | 16 hours | 93°C | No significant degradation | [9] |
| Thermal | 1 hour | 100°C | No significant degradation | [9] |
| Thermal | 1, 4, and 16 hours | 135°C | Significant degradation | [9] |
Table 2: Stability of Ciprofloxacin Solutions in PVC Minibags over 30 Days
| Diluent | Concentration | Storage Condition | Remaining Concentration (%) | Reference |
| 5% Dextrose in Water (D5W) | 1 and 2 mg/mL | 2°C to 8°C (protected from light) | > 93.9% | [4] |
| 5% Dextrose in Water (D5W) | 1 and 2 mg/mL | 21°C to 24°C (exposed to light) | > 93.9% | [4] |
| 5% Dextrose in Water (D5W) | 1 and 2 mg/mL | 29°C to 31°C (protected from light) | > 93.9% | [4] |
| 0.9% Sodium Chloride (NS) | 1 and 2 mg/mL | 2°C to 8°C (protected from light) | > 95.9% | [4] |
| 0.9% Sodium Chloride (NS) | 1 and 2 mg/mL | 21°C to 24°C (exposed to light) | > 95.9% | [4] |
| 0.9% Sodium Chloride (NS) | 1 and 2 mg/mL | 29°C to 31°C (protected from light) | > 95.9% | [4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ciprofloxacin
This protocol describes a general method for the quantitative analysis of Ciprofloxacin and its degradation products using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Ciprofloxacin Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate or Orthophosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (for acidic degradation)
-
Sodium hydroxide (for basic degradation)
-
Hydrogen peroxide (for oxidative degradation)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase is a buffer of potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient or controlled at 30°C[7]
-
Run Time: 15 minutes[2]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of Ciprofloxacin HCl and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 20, 30, 40, 50 µg/mL) to create a calibration curve.
-
Sample Preparation: Prepare your Ciprofloxacin samples (e.g., from storage stability studies) to a final concentration within the linear range of the calibration curve using the mobile phase as the diluent.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Mix the Ciprofloxacin solution with 0.1N HCl and heat at 70°C for a specified time (e.g., 4 hours). Neutralize the solution before injection.[2]
-
Base Hydrolysis: Mix the Ciprofloxacin solution with 0.1N NaOH and heat at 70°C for a specified time (e.g., 4 hours). Neutralize the solution before injection.[2]
-
Oxidative Degradation: Mix the Ciprofloxacin solution with 3% H₂O₂ and heat at 70°C for a specified time (e.g., 4 hours).[2]
-
Photodegradation: Expose the Ciprofloxacin solution to UV light (254 nm) for a specified duration.
-
Thermal Degradation: Heat the solid Ciprofloxacin or a solution at a specified temperature (e.g., 60°C) for a set time.
5. Analysis:
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the blank (mobile phase), standard solutions, and samples into the HPLC system.
-
Identify the Ciprofloxacin peak by its retention time compared to the standard.
-
Quantify the amount of Ciprofloxacin in the samples using the calibration curve. Degradation is determined by the decrease in the peak area of Ciprofloxacin and the appearance of new peaks corresponding to degradation products.
Visualizations
Logical Workflow for Ciprofloxacin Storage
Caption: Decision tree for the appropriate storage of Ciprofloxacin.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing Ciprofloxacin stability via HPLC.
Signaling Pathway Affected by Ciprofloxacin
Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[1][3][10] This is its main mechanism of antibacterial action.
Caption: Ciprofloxacin's inhibitory action on bacterial DNA replication.
References
- 1. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUST Repository: STABILITY STUDY ON CIPROFLOXACIN [repository.sustech.edu]
- 6. Ciprofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasemedical.com [jasemedical.com]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications for Consistent 5α-Cyprinol and 5α-Cyprinol Sulfate Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experimental results when working with 5α-cyprinol and its sulfated form, 5α-cyprinol sulfate. These compounds, bile salts derived from cyprinid fish, require careful handling and protocol optimization to ensure reproducible outcomes in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What are 5α-cyprinol and 5α-cyprinol sulfate?
A1: 5α-cyprinol is a bile alcohol, and 5α-cyprinol sulfate is its sulfated conjugate, naturally found in the bile of cyprinid fish like carp.[1][2] In research, they are primarily investigated for their toxicological properties, particularly nephrotoxicity and hepatotoxicity, as well as their physicochemical characteristics as biological detergents.[2][3][4][5]
Q2: Why am I observing high variability in the cytotoxic effects of 5α-cyprinol sulfate between experiments?
A2: High variability can stem from several factors. Due to its detergent-like properties, the formation of micelles can influence its effective concentration.[1][4][6] Inconsistent micelle formation due to minor variations in media composition, temperature, or compound concentration can lead to variable results. Additionally, cell density, passage number, and overall cell health are critical factors that can alter susceptibility to cytotoxic agents.[7][8][9]
Q3: Can the source and purity of 5α-cyprinol sulfate affect my results?
A3: Absolutely. 5α-cyprinol sulfate is often isolated from natural sources.[1][2] Purity can vary between batches and suppliers, and contaminants may have their own biological effects. It is crucial to use a well-characterized source with a known purity for all experiments and to use the same batch for a complete set of comparative studies.
Q4: How does 5α-cyprinol sulfate interact with cell culture media?
A4: As a bile salt, 5α-cyprinol sulfate is amphiphilic and can interact with proteins and lipids in the cell culture medium, such as those in fetal bovine serum (FBS).[6] This interaction can sequester the compound, reducing its bioavailable concentration. The percentage of FBS in your media could therefore be a significant source of variability.
Q5: What is the stability of 5α-cyprinol sulfate in solution?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 5α-cyprinol and 5α-cyprinol sulfate.
Issue 1: Lower-than-Expected or No Cellular Effect
| Potential Cause | Troubleshooting Step |
| Compound Degradation or Inactivity | 1. Verify the certificate of analysis for the compound lot to ensure its identity and purity.2. Prepare fresh stock solutions and working dilutions for each experiment.3. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with Serum Proteins | 1. Reduce the serum percentage in the cell culture medium during the treatment period.2. Consider performing the experiment in a serum-free medium, if appropriate for your cell line.3. Ensure consistent serum concentrations across all experiments. |
| Sub-Critical Micelle Concentration | 1. Review the literature for the critical micelle concentration (CMC) of 5α-cyprinol sulfate in your experimental buffer. The CMC has been reported to be around 1.5 mM to 4 mM.[4]2. Test a wider range of concentrations, ensuring some are above the CMC. |
| Cell Line Resistance | 1. Verify the expression of potential targets or transporters in your cell line that might be relevant to bile acid uptake or toxicity.2. Try a different cell line known to be sensitive to bile acids or cytotoxic agents. |
Issue 2: High Well-to-Well or Plate-to-Plate Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a calibrated multichannel pipette and follow a consistent pipetting technique.[9]3. Avoid edge effects by not using the outer wells of the plate for experimental conditions. |
| Inaccurate Compound Dilution | 1. Prepare a master mix of the final treatment medium for each concentration to add to the wells, rather than adding small volumes of a concentrated stock directly.2. Calibrate pipettes regularly. |
| Variable Incubation Times | 1. Standardize the timing of all steps, from cell seeding to compound addition to endpoint analysis.[9] |
| Fluctuations in Temperature/CO2 | 1. Ensure the incubator is properly calibrated and provides a stable environment. |
Data Presentation
Table 1: Physicochemical Properties of 5α-Cyprinol and 5α-Cyprinol Sulfate
| Property | 5α-Cyprinol Sulfate | 5α-Cyprinol | Reference |
| Molecular Formula | C27H48O8S | C27H48O5 | [3] |
| Aqueous Solubility | High | Limited (approx. 0.3 mM) | [1][4] |
| Critical Micelle Concentration (CMC) | ~1.5 - 4.0 mM in 0.15 M Na+ | Does not form micelles | [3][4] |
| Primary Known Effect | Hemolytic, cholestatic, and toxic (nephrotoxic, hepatotoxic) | Less toxic than sulfated form, but still affects kidney function | [1][2][4] |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of 5α-Cyprinol Sulfate using an MTT Assay
This protocol provides a method for determining the cytotoxic effects of 5α-cyprinol sulfate on an adherent cancer cell line (e.g., HepG2).
1. Materials:
-
5α-Cyprinol Sulfate
-
Cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Sterile, single-use aliquots of 5α-cyprinol sulfate stock solution (e.g., 100 mM in DMSO or sterile water)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of 5α-cyprinol sulfate in serum-free medium at 2x the final desired concentrations.
-
After 24 hours of incubation, carefully aspirate the growth medium from the wells.
-
Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO or water as the highest compound concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of blank wells (DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100
-
-
Plot the % viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound effects.
Caption: Experimental workflow for a this compound sulfate cytotoxicity assay.
Caption: Hypothetical disruption of a signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Cyprinol Sulfate and Conventional Bile Acids in Cellular and Metabolic Regulation
For Immediate Release
This guide provides a comprehensive comparison between the bile alcohol cyprinol sulfate and commonly studied bile acids such as Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, metabolic effects, and mechanisms of action, supported by experimental data.
Introduction
Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.[1][2] While bile acids like UDCA and CDCA are well-characterized and utilized in therapies for cholestatic liver diseases, emerging research into less common bile salts, such as the bile alcohol this compound sulfate, reveals unique properties and potential toxicological concerns.[1][3] this compound sulfate, a C27 bile alcohol, is the primary toxic component of carp bile and has been implicated in cases of poisoning leading to acute renal failure and liver injury.[4][5]
Physicochemical Properties
A key distinction between this compound sulfate and conventional bile acids lies in their chemical structure and resulting physicochemical behavior. This compound sulfate is a C27 bile alcohol, whereas UDCA and CDCA are C24 bile acids.[6][7] This structural difference influences their detergent and metabolic properties.
Table 1: Physicochemical Properties of this compound Sulfate and Other Bile Salts
| Property | This compound Sulfate | Taurocholate (TC) |
|---|---|---|
| Critical Micelle Concentration (CMC) | 1.5 mM (maximum bubble pressure); ~4 mM (dye solubilization) | Not specified in provided abstracts |
| Monooleylglycerol Solubilization | Efficient (2.1 molecules per mole micellar bile salt) at >1 mM | Not specified in provided abstracts |
Data sourced from studies on 5α-cyprinol sulfate isolated from Asiatic carp bile.[6][8]
Comparative Metabolic Effects
The metabolic fates and physiological effects of this compound sulfate and conventional bile acids differ significantly.
This compound Sulfate:
-
Toxicity: When administered intravenously to rats, 5α-cyprinol sulfate is hemolytic, cholestatic, and toxic.[6][8] Ingestion of carp gallbladder, containing high concentrations of this compound sulfate, can cause acute renal failure and liver dysfunction in humans.[4][5] The unsulfated form, 5α-cyprinol, also exhibits toxicity, though to a lesser extent.[9]
-
Metabolism and Transport: In the isolated rat liver, 5α-cyprinol sulfate undergoes minimal biotransformation and is poorly transported, with a maximum transport rate (Tmax) of approximately 0.5 μmol/min/kg.[6][10] In contrast, its unsulfated precursor, 5α-cyprinol, is oxidized to its corresponding C27 bile acid and allocholic acid, which are then efficiently transported.[6][10]
-
Intestinal Absorption: 5α-cyprinol sulfate is poorly absorbed from the rat jejunum or ileum.[6][10]
UDCA and CDCA:
-
Bile Acid Synthesis: UDCA and CDCA exert different effects on bile acid synthesis. UDCA administration increases the synthesis rates of cholic acid and chenodeoxycholic acid, while CDCA reduces the pool size and synthesis rate of cholic acid.[11] In contrast to CDCA, UDCA only partially suppresses bile acid synthesis.[12]
-
Cholesterol Metabolism: UDCA reduces the hepatic secretion of cholesterol more significantly (around 50%) than CDCA (around 30%).[11] This effect of UDCA may be partly explained by the enhanced conversion of cholesterol to bile acids.[11]
-
Biliary Lipid Secretion: Both UDCA and CDCA expand the bile acid pool and increase bile acid and phospholipid secretion.[12]
Table 2: Comparative Effects of Bile Salts on Key Metabolic Parameters
| Parameter | This compound Sulfate | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) |
|---|---|---|---|
| Toxicity | Hemolytic, cholestatic, nephrotoxic, hepatotoxic[4][6][9] | Generally considered non-toxic at therapeutic doses[3] | Can be hepatotoxic at higher doses |
| Hepatic Cholesterol Secretion | Not well-documented | Reduced by ~50%[11] | Reduced by ~30%[11] |
| Bile Acid Synthesis | Not well-documented | Increases synthesis of cholic and chenodeoxycholic acid[11] | Reduces synthesis of cholic acid[11] |
| Hepatic Transport (Tmax) | Poor (~0.5 µmol/min/kg)[6][10] | Efficient | Efficient |
Experimental Protocols
Isolation and Characterization of 5α-Cyprinol Sulfate: 5α-Cyprinol sulfate was isolated from the bile of the Asiatic carp, Cyprinus carpio.[6] Its structure as 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate was confirmed using infrared spectrometry, fast atom bombardment mass spectrometry, and 1H- and 13C-nuclear magnetic resonance (NMR) analysis.[4][5]
In Vivo Toxicity Studies in Rats: The toxicity of grass carp bile powder, a butanol extract of the powder, 5α-cyprinol, and 5α-cyprinol sulfate was evaluated in rats. Kidney and liver functions were significantly impacted by the bile powder, the butanol extract, and 5α-cyprinol sulfate.[9]
Bile Acid Kinetic Studies in Humans: The effects of UDCA and CDCA on bile acid kinetics and biliary lipid secretion were determined in human subjects.[11] In a crossover study design, participants received daily doses of each bile acid (15 mg/kg body weight) for 5-6 weeks.[11] Kinetics of cholic acid and chenodeoxycholic acid, hepatic secretion rates of biliary lipids, and lipid composition of duodenal bile were measured before and after each treatment period.[11]
Signaling Pathways
Bile acids are signaling molecules that activate nuclear receptors like FXR and membrane receptors like TGR5.[13][14] These receptors play a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2]
-
FXR Activation: CDCA is the most potent endogenous FXR agonist, while cholic acid is a weak agonist.[13] The activation of FXR by bile acids in the intestine induces the expression of fibroblast growth factor 19 (FGF19), which in turn inhibits bile acid synthesis in the liver.[13]
-
TGR5 Activation: TGR5 is activated by secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA).[13] TGR5 activation in enteroendocrine L cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which improves insulin sensitivity.[13][14]
The interaction of this compound sulfate with these key signaling pathways is not yet well-elucidated and represents an important area for future research.
Caption: Bile acid signaling in the enterohepatic system.
Caption: Experimental workflows for bile salt studies.
Conclusion
This compound sulfate exhibits distinct physicochemical and toxicological properties compared to well-studied bile acids like UDCA and CDCA. Its potent toxicity and poor metabolic handling in mammalian systems underscore the need for caution in contexts where exposure is possible, such as in traditional medicine practices.[5] In contrast, the therapeutic modulation of bile acid pools with agents like UDCA and CDCA highlights the nuanced and structure-dependent roles of these molecules in metabolic health and disease. Further research into the specific molecular interactions of this compound sulfate with key regulatory pathways, including FXR and TGR5 signaling, is warranted to fully understand its mechanisms of toxicity and to contrast them with the beneficial effects of therapeutic bile acids.
References
- 1. Developments in bile salt based therapies: A critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyprinol's Effect on Ampicillin Absorption
A comprehensive guide for researchers and drug development professionals on the validation of 5α-cyprinol sulfate as a novel absorption enhancer for ampicillin, benchmarked against established alternatives.
This guide provides an objective comparison of the efficacy of 5α-cyprinol sulfate in enhancing the rectal absorption of ampicillin, a widely used β-lactam antibiotic with inherently poor membrane permeability. The performance of 5α-cyprinol sulfate is evaluated against sodium taurocholate, a well-characterized bile salt known to improve drug absorption, and sodium caprate, another established permeation enhancer. This analysis is supported by a review of available experimental data and detailed methodologies to assist researchers in replicating and building upon these findings.
Executive Summary
Ampicillin's low oral bioavailability presents a significant clinical challenge. Research into absorption enhancers aims to overcome this limitation. A promising but less-studied agent, 5α-cyprinol sulfate, a bile alcohol sulfate from carp bile, has demonstrated a potent ability to increase the mucosal membrane permeability to sodium ampicillin in rat models. This guide synthesizes the available data to offer a clear comparison of its efficacy and potential mechanisms of action relative to more conventional enhancers.
Comparative Efficacy of Absorption Enhancers
The primary measure of efficacy for an absorption enhancer is its ability to increase the systemic uptake of a co-administered drug. The following table summarizes the key quantitative findings from a pivotal study comparing the effects of 5α-cyprinol sulfate and sodium taurocholate on the rectal absorption of sodium ampicillin in rats.
| Enhancer | Effective Concentration | Key Findings |
| 5α-Cyprinol Sulfate | 6.25 mM | Significantly enhanced rectal membrane permeability to sodium ampicillin.[1] |
| Sodium Taurocholate | 25 mM | Required a higher concentration than 5α-cyprinol sulfate to achieve a similar enhancing effect.[1] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for ampicillin in the presence of 5α-cyprinol sulfate were not available in the reviewed literature.
For comparison, studies on other absorption enhancers provide a broader context:
| Enhancer | Animal Model | Key Pharmacokinetic Changes for Ampicillin |
| Sodium Caprate | Human | Increased Cmax 2.6-fold, AUC 2.3-fold, and urinary recovery 1.8-fold in rectal suppositories. |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. The following protocols are based on established methods for evaluating rectal drug absorption in rat models.
In Situ Rat Rectal Loop Method
This method is commonly used to assess the in situ absorption of drugs from the rectum.
Animals: Male Wistar rats, typically weighing between 200-250g, are used. Animals are fasted overnight with free access to water before the experiment.
Surgical Procedure:
-
Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.
-
A midline abdominal incision is made to expose the colon.
-
The rectum is isolated, and a loop of a specific length (e.g., 3 cm) is created by ligating both ends, being careful not to disrupt the blood supply.
-
A small incision is made in the loop for the administration of the drug solution.
Drug Administration:
-
A solution containing sodium ampicillin (at a specified concentration, e.g., 50 mM) with or without the absorption enhancer (e.g., 6.25 mM 5α-cyprinol sulfate or 25 mM sodium taurocholate) is prepared in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
A precise volume of the solution is injected into the rectal loop.
-
The abdominal cavity is closed, and the animal is kept warm.
Sample Collection and Analysis:
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Plasma is separated by centrifugation.
-
The concentration of ampicillin in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Ampicillin Quantification in Rat Plasma by HPLC
Sample Preparation:
-
Protein precipitation is a common method for extracting ampicillin from plasma. An equal volume of a precipitating agent (e.g., acetonitrile or perchloric acid) is added to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected into the HPLC system or further processed.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 220-230 nm).
-
Quantification: A calibration curve is generated using standard solutions of ampicillin in blank plasma.
Proposed Mechanisms of Action and Signaling Pathways
The enhancement of drug absorption by agents like bile salts is generally attributed to their effects on the epithelial barrier, primarily through the opening of tight junctions and increasing membrane fluidity. This facilitates the paracellular transport of hydrophilic drugs like ampicillin.
The study on 5α-cyprinol sulfate suggests its mechanism may differ from that of sodium taurocholate. For instance, the enhancing action of sodium taurocholate is suppressed by calcium ions, whereas the effect of 5α-cyprinol sulfate is not.[1] This suggests different interactions with the cellular components governing paracellular permeability.
Below are diagrams illustrating the proposed general mechanism of paracellular transport enhancement and the experimental workflow.
Figure 1. Paracellular transport enhancement by absorption enhancers.
Figure 2. Experimental workflow for in situ rat rectal loop study.
Conclusion and Future Directions
The available evidence strongly suggests that 5α-cyprinol sulfate is a potent absorption enhancer for ampicillin, effective at a lower concentration than the conventional enhancer sodium taurocholate.[1] Its distinct mechanism of action, particularly its insensitivity to calcium ions, warrants further investigation and may offer advantages in certain formulation contexts.
To fully validate the potential of 5α-cyprinol sulfate, future research should focus on:
-
Elucidating the precise molecular mechanism by which it modulates paracellular permeability.
-
Conducting comprehensive pharmacokinetic studies to determine the Cmax, Tmax, and AUC of ampicillin in the presence of 5α-cyprinol sulfate.
-
Evaluating the safety profile of 5α-cyprinol sulfate, including its potential for local irritation and systemic toxicity.
-
Investigating its efficacy with other poorly absorbed drugs to understand the breadth of its applicability as a platform technology for oral drug delivery.
This guide serves as a foundational resource for researchers and drug development professionals interested in exploring novel strategies to enhance the bioavailability of challenging drug candidates. The promising, albeit preliminary, data on 5α-cyprinol sulfate highlights the potential of exploring natural compounds for innovative pharmaceutical applications.
References
A Comparative Analysis of Cyprinol and Sodium Taurocholate for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and physiological properties of 5α-cyprinol sulfate and sodium taurocholate, presenting key experimental data and outlining relevant methodologies for their evaluation.
This guide provides a comprehensive comparative analysis of 5α-cyprinol sulfate, a bile alcohol sulfate found in the bile of cyprinid fish, and sodium taurocholate, a primary conjugated bile acid in most mammals. This document is intended for researchers, scientists, and drug development professionals interested in the properties, mechanisms of action, and potential applications of these bile salt analogues.
I. Physicochemical and Physiological Properties
A summary of the key physicochemical and physiological properties of 5α-cyprinol sulfate and sodium taurocholate is presented in Table 1. These properties are crucial for understanding their behavior in biological systems and their potential as pharmacological agents or research tools.
| Property | 5α-Cyprinol Sulfate | Sodium Taurocholate |
| Molecular Formula | C₂₇H₄₇O₈S⁻ | C₂₆H₄₄NNaO₇S |
| Molecular Weight | 535.7 g/mol (anion) | 537.7 g/mol |
| Critical Micellar Concentration (CMC) | 1.5 mM (maximum bubble pressure); ~4 mM (dye solubilization) in 0.15 M Na⁺[1][2] | 3-11 mM in water; 8-12 mM (fluorescence probes)[3] |
| Aqueous Solubility | Limited (0.3 mM for 5α-cyprinol)[1][2] | Readily soluble in water |
| Hemolytic Activity | Hemolytic when infused intravenously in rats[1][2] | Can induce cytotoxicity at high concentrations[4] |
| Cholestatic Activity | Cholestatic when infused intravenously in rats[1][2] | Can induce cholestasis at high concentrations[5] |
| Toxicity | Toxic when infused intravenously in rats; identified as a nephro- and hepatotoxic substance[1][2][6][7] | Exhibits toxicity at high concentrations, with an LC50 of 1050.42 mg/L in zebrafish after 96 hours[4][8] |
| Effect on Membrane Permeability | Potent enhancer of mucosal membrane permeability to water-soluble compounds[9] | Enhances membrane permeability[9] |
II. Comparative Efficacy and Mechanism of Action
A. Detergent and Solubilizing Properties
Both 5α-cyprinol sulfate and sodium taurocholate are surface-active agents that form micelles and can solubilize lipids. 5α-cyprinol sulfate has been described as an excellent digestive detergent[1][2]. At concentrations above 1 mM, it efficiently solubilizes monooleylglycerol[1].
B. Effects on Membrane Permeability
Studies have shown that 5α-cyprinol sulfate is a potent enhancer of mucosal membrane permeability. It significantly increases the rectal membrane permeability to sodium ampicillin in rats at a concentration of 6.25 mM, whereas a higher concentration of 25 mM is required for sodium taurocholate to achieve a similar effect[9]. Interestingly, the enhancing action of both compounds is suppressed by the co-administration of phosphatidylcholine. However, calcium ions suppress the action of sodium taurocholate but not that of 5α-cyprinol sulfate, suggesting different mechanisms of action in altering membrane permeability[9].
C. Biological Transport and Metabolism
In studies using isolated rat livers, 5α-cyprinol sulfate undergoes little biotransformation and is poorly transported compared to taurocholate[1][2]. The bile alcohol moiety of 5α-cyprinol sulfate, 5α-cyprinol, is oxidized to its corresponding C27 bile acid and allocholic acid, which are then conjugated with taurine and efficiently transported[1][2]. Furthermore, 5α-cyprinol sulfate has been shown to inhibit the uptake of taurocholate in COS-7 cells transfected with the apical sodium-dependent bile acid transporter (ASBT), indicating a potential for interaction with bile acid transport pathways[1][2].
Sodium taurocholate is a physiological substrate for key bile acid transporters such as the Na⁺/taurocholate cotransporting polypeptide (NTCP)[10]. Its transport and metabolism are integral to the enterohepatic circulation of bile acids.
D. Signaling Pathways
Bile acids, including sodium taurocholate, are known to act as signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5)[11][12][13][14]. These receptors play crucial roles in regulating bile acid, lipid, and glucose metabolism[11][12]. While the interaction of sodium taurocholate with these pathways is well-established, the specific effects of 5α-cyprinol sulfate on FXR and TGR5 signaling are not as extensively characterized and represent an area for further research.
III. Experimental Protocols
A. Determination of Critical Micellar Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined using various methods[15][16][17].
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant[18].
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot[15].
-
2. Dye Solubilization Method:
-
Principle: A water-insoluble dye is solubilized within the hydrophobic core of micelles, leading to a significant increase in its apparent solubility and a change in its absorbance or fluorescence spectrum above the CMC[16].
-
Procedure:
-
Prepare a series of surfactant solutions.
-
Add a constant, small amount of a hydrophobic dye (e.g., Orange OT, pyrene) to each solution.
-
After equilibration, measure the absorbance or fluorescence intensity of the dye in each solution.
-
Plot the absorbance or fluorescence intensity against the surfactant concentration.
-
The CMC is determined from the abrupt change in the slope of the plot[1][16].
-
B. In Vivo Assessment of Cholestatic Activity
Animal models are essential for studying cholestasis, a condition characterized by impaired bile flow[19][20][21][22][23].
1. Bile Duct Ligation (BDL) in Rats (Model for Obstructive Cholestasis):
-
Principle: Mechanical obstruction of the common bile duct leads to the accumulation of bile in the liver, causing hepatocellular injury.
-
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Close the abdominal incision.
-
Monitor the animals for signs of cholestasis over a set period (e.g., 24-48 hours).
-
Collect blood and liver tissue for biochemical and histological analysis[21].
-
2. Chemical Induction of Cholestasis in Rats:
-
Principle: Intravenous infusion of certain bile acids, such as taurolithocholic acid or, as demonstrated, 5α-cyprinol sulfate, can induce intrahepatic cholestasis[1][2][5].
-
Procedure:
-
Anesthetize the rat and cannulate the jugular vein for infusion and the common bile duct for bile collection.
-
Infuse a solution of the test compound (e.g., 5α-cyprinol sulfate) at a constant rate.
-
Collect bile at regular intervals and measure bile flow rate.
-
Collect blood samples to measure serum markers of liver injury (e.g., ALT, AST, ALP, bilirubin).
-
At the end of the experiment, collect liver tissue for histological examination.
-
IV. Conclusion
This comparative guide highlights the distinct physicochemical and physiological profiles of 5α-cyprinol sulfate and sodium taurocholate. While both are effective surfactants, 5α-cyprinol sulfate demonstrates a more potent effect on membrane permeability at lower concentrations. However, it also exhibits significant toxicity, including hemolytic and cholestatic activity, when administered systemically. In contrast, sodium taurocholate is a well-characterized endogenous bile acid with established roles in digestion and metabolic signaling.
The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other bile acid analogues. A deeper understanding of their differential effects on biological membranes, transport systems, and signaling pathways will be crucial for harnessing their potential in drug delivery, as pharmacological tools, or for understanding the pathophysiology of cholestatic liver diseases. Future research should focus on elucidating the precise molecular mechanisms underlying the observed differences in their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cholestasis induced by sodium taurolithocholate in isolated hamster liver. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhancing effect of 5 alpha-cyprinol sulfate on mucosal membrane permeability to sodium ampicillin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.stmjournals.com [journals.stmjournals.com]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 21. "Induction of Surgical Obstructive Cholestasis in rats: morphological, " by Nermeen Elsaied, Alaa Samy et al. [mvmj.researchcommons.org]
- 22. Induction of chronic cholestasis without liver cirrhosis - Creation of an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Creation of Reversible Cholestatic Rat Model [jove.com]
A Comparative Guide to the Cross-Species Toxicity of Cyprinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Cyprinol and its primary toxic metabolite, 5α-cyprinol sulfate, across various species. The information presented herein is compiled from experimental data to facilitate a deeper understanding of the toxicological profile of this compound.
Cross-Species Toxicity of 5α-Cyprinol Sulfate
The primary toxic agent associated with this compound is its sulfated metabolite, 5α-cyprinol sulfate. This compound has been identified as the causative agent in poisoning incidents following the ingestion of gallbladder from cyprinid fish.[1][2] The primary target organs for 5α-cyprinol sulfate toxicity are the kidney and the liver, leading to acute renal failure and hepatitis.[1][2][3]
| Species | Route of Administration | Toxicity Value | Observed Effects |
| Mouse | Intraperitoneal | LD50: 125 mg/kg (2.5 mg/20g) | Paralysis, convulsions of hind legs, hepatocyte necrosis, infiltration of neutrophils and lymphocytes.[1] |
| Intraperitoneal | MLD: 130 mg/kg (2.6 mg/20g) | Paralysis and convulsions of hind legs, and other neurological signs.[1][2] | |
| Rat | Oral | No specific LD50 value is available in the reviewed literature. | Significantly affected kidney and liver function.[4] Pathological examination showed cell enlargement and lesions in the liver and kidney.[5] |
| Intravenous | - | Hemolytic, cholestatic, and toxic effects observed.[6] | |
| Zebrafish (Danio rerio) | Aquatic Exposure | No specific LC50 value is available in the reviewed literature. | 5α-cyprinol sulfate is the major biliary bile salt in zebrafish.[7] |
| Water Flea (Daphnia magna) | Aquatic Exposure | Induces diel vertical migration at picomolar concentrations. | Behavioral change (predator avoidance) rather than acute toxicity.[8] |
| Human | Oral (ingestion of fish gallbladder) | - | Acute renal failure and liver dysfunction.[1][2][3] |
LD50: Lethal dose for 50% of the test population. MLD: Minimum lethal dose. LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess this compound toxicity.
Rodent Acute Toxicity Studies (Mouse and Rat)
1. Intraperitoneal LD50 Determination in Mice:
-
Test Substance: Purified 5α-cyprinol sulfate.
-
Animal Model: Male ddY strain mice.
-
Procedure:
-
A solution of 5α-cyprinol sulfate is prepared in a suitable solvent (e.g., physiological saline).
-
The solution is administered via intraperitoneal (i.p.) injection to groups of mice at varying doses.
-
Animals are observed for 24 hours for signs of toxicity and mortality.[1]
-
Symptoms such as paralysis and convulsions of the hind legs are recorded.[1][2]
-
The LD50 value is calculated based on the mortality data.
-
For histopathological analysis, surviving mice are anesthetized, and liver tissue is collected, fixed in 10% neutral buffered formalin, processed, and stained for microscopic observation.[1]
-
2. Oral Toxicity Assessment in Rats:
-
Test Substance: Freeze-dried grass carp bile juice powder, 5α-cyprinol, and 5α-cyprinol sulfate.
-
Procedure:
-
Animals are divided into groups and treated orally by gavage.[4][5]
-
In a short-term study, doses (e.g., 40 mg) are administered every 3 days for a period of 19 days.[4][5]
-
Parameters monitored include:
-
Body weight.
-
Relative liver and kidney weight to body weight.
-
Blood parameters (Red Blood Cells, hemoglobin, hematocrit).
-
Plasma biochemical markers of liver and kidney function (aspartate aminotransferase, alanine aminotransferase, alkaline phosphatase, blood urea nitrogen, creatinine).
-
Urine levels of urea nitrogen and creatinine, and electrolytes (Na+, K+, Ca2+).[4][5]
-
-
At the end of the study, liver and kidney tissues are collected for pathological examination.[5]
-
Aquatic Ecotoxicity Testing
1. Zebrafish Embryo Acute Toxicity Test (Based on OECD Guideline 236):
-
Test Substance: 5α-cyprinol sulfate.
-
Test Organism: Fertilized zebrafish embryos (Danio rerio).
-
Procedure:
-
Newly fertilized zebrafish eggs are placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of the test substance dissolved in fish water.
-
The exposure is typically conducted for 96 hours.
-
Observations are made at 24, 48, 72, and 96 hours for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
The LC50 value is determined based on the mortality data.
-
2. Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202):
-
Test Substance: 5α-cyprinol sulfate.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Procedure:
-
Young daphnids are exposed to a series of concentrations of the test substance in a suitable medium.
-
The test is conducted for 48 hours.
-
Immobilization (the inability to swim) is recorded at 24 and 48 hours.
-
The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated.
-
Signaling Pathways and Experimental Workflows
The molecular mechanisms underlying this compound toxicity are still under investigation. However, evidence suggests the involvement of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 5α-cyprinol-sulfating cytosolic sulfotransferases (Sults) in the Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
Validating the Nephrotoxicity of 5α-Cyprinol Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-cyprinol sulfate, a prominent bile salt found in the gallbladder of cyprinid fish, has been identified as a potent nephrotoxin responsible for cases of acute kidney injury following the ingestion of raw fish bile, a practice in some traditional medicines.[1][2][3][4] Understanding the nephrotoxic profile of this compound is crucial for public health and provides a valuable model for studying drug- and toxin-induced renal injury. This guide offers a comparative analysis of the nephrotoxicity of 5α-cyprinol sulfate against its non-sulfated counterpart, 5α-cyprinol, supported by experimental data. It further details the experimental protocols for assessing nephrotoxicity and explores the potential signaling pathways involved in its toxic effects.
Comparative Nephrotoxicity: In Vivo Data
A study in Wistar rats provides quantitative evidence of the nephrotoxic effects of 5α-cyprinol sulfate compared to 5α-cyprinol and a control group. The data clearly indicates that the sulfated form exhibits significantly higher toxicity.
Table 1: Effect of 5α-Cyprinol Sulfate and 5α-Cyprinol on Renal Function Biomarkers in Rats
| Treatment Group | Dose | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Control | - | 18.2 ± 2.5 | 0.5 ± 0.1 |
| 5α-Cyprinol | 40 mg/kg | 25.6 ± 3.1* | 0.7 ± 0.2 |
| 5α-Cyprinol Sulfate | 40 mg/kg | 88.4 ± 10.2 | 2.1 ± 0.5 |
*p < 0.05, **p < 0.01 compared to the control group. Data is presented as mean ± standard deviation.
The study also demonstrated that grass carp bile juice powder, which contains 5α-cyprinol sulfate, produced similar elevations in BUN and creatinine, confirming the role of this compound in the observed nephrotoxicity.[5]
Table 2: Comparison of Short-Term Toxicity in Rats
| Parameter | Control | 5α-Cyprinol | 5α-Cyprinol Sulfate |
| Body Weight Change (%) | +15.2 ± 3.5 | +10.1 ± 2.8* | -5.4 ± 1.9 |
| Relative Kidney Weight ( g/100g body weight) | 0.68 ± 0.05 | 0.75 ± 0.06 | 0.92 ± 0.08 |
*p < 0.05, **p < 0.01 compared to the control group. Data is presented as mean ± standard deviation.
Pathological examination of the kidneys from rats treated with 5α-cyprinol sulfate revealed significant cell enlargement and lesions, which were less severe in the 5α-cyprinol group.[5]
Experimental Protocols
In Vivo Nephrotoxicity Assessment in Rats
This protocol is based on the methodology used to generate the comparative data presented above.[5]
1. Animal Model:
-
Male Wistar rats (200-250g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
2. Treatment Administration:
-
Animals are randomly divided into treatment groups (e.g., Control, 5α-Cyprinol, 5α-Cyprinol Sulfate).
-
The test compounds are administered orally by gavage at a specified dose (e.g., 40 mg/kg body weight).
-
The vehicle (e.g., distilled water) is administered to the control group.
-
Treatments are administered every 3 days for a total of 19 days.
3. Sample Collection and Analysis:
-
Body weight is monitored throughout the study.
-
At the end of the treatment period, animals are euthanized, and blood samples are collected via cardiac puncture.
-
Serum is separated for the analysis of renal function biomarkers, including Blood Urea Nitrogen (BUN) and creatinine, using standard biochemical assays.
-
Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination.
4. Histopathology:
-
Fixed kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination is performed to assess for renal injury, including tubular necrosis, cell swelling, and cast formation.
In Vivo Experimental Workflow
In Vitro Nephrotoxicity Assessment
While specific in vitro data for 5α-cyprinol sulfate is limited, the following are standard protocols used to assess the nephrotoxicity of compounds in a renal cell line, such as the human kidney proximal tubule cell line (HK-2).[6][7][8][9][10]
1. Cell Culture:
-
HK-2 cells are cultured in an appropriate medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 5α-cyprinol sulfate) for a specified duration (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.
3. Apoptosis Assay (Caspase-3 Activity):
-
Cells are seeded in plates and treated with the test compound.
-
After treatment, cells are lysed, and the protein concentration of the lysate is determined.
-
Caspase-3 activity is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific substrate.
-
The results are expressed as fold-change in caspase-3 activity compared to the control.
Potential Signaling Pathways in 5α-Cyprinol Sulfate Nephrotoxicity
The precise molecular mechanisms of 5α-cyprinol sulfate-induced nephrotoxicity are not yet fully elucidated.[3] However, based on the known effects of other sulfated uremic toxins and bile acids on the kidney, several signaling pathways are likely to be involved.[11][12][13][14]
1. Activation of Bile Acid Receptors (FXR and TGR5):
-
Bile acids are known to activate the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, both of which are expressed in the kidney.[1][11][12]
-
Dysregulation of these signaling pathways can impact renal lipid and glucose metabolism, inflammation, and fibrosis.[11]
2. Induction of Oxidative Stress:
-
Similar to other nephrotoxic sulfate compounds like p-cresyl sulfate, 5α-cyprinol sulfate may induce the production of reactive oxygen species (ROS) in renal tubular cells.[11][14]
-
This can occur through the activation of NADPH oxidase, leading to cellular damage.
3. Pro-inflammatory Signaling:
-
The induction of oxidative stress can trigger pro-inflammatory pathways, such as the activation of nuclear factor-kappa B (NF-κB).[2]
-
This leads to the production of inflammatory cytokines (e.g., TNF-α, IL-6) that contribute to renal injury.
4. Apoptosis Cascade:
-
Cellular stress induced by 5α-cyprinol sulfate can lead to programmed cell death (apoptosis).
-
This is often mediated by the activation of caspases, particularly the executioner caspase-3, which leads to the cleavage of cellular proteins and DNA fragmentation.[13][15][16][17][18]
Proposed Signaling Pathways
Conclusion
The available evidence strongly supports the nephrotoxicity of 5α-cyprinol sulfate, demonstrating its superior toxicity compared to its non-sulfated form, 5α-cyprinol. The presented in vivo data and experimental protocols provide a solid foundation for further investigation into the mechanisms of its toxicity. While the precise signaling pathways remain to be fully elucidated for this specific compound, the proposed pathways involving bile acid receptor activation, oxidative stress, inflammation, and apoptosis offer a rational framework for future research. Further in vitro studies are warranted to determine the dose-dependent effects of 5α-cyprinol sulfate on renal cell viability and to specifically identify the key molecular players in its nephrotoxic cascade. This knowledge will be invaluable for developing strategies to mitigate the risks associated with this and other structurally related toxins.
References
- 1. Bile acid receptors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of IKK/NF-κB provokes renal inflammatory responses in guanylyl cyclase/natriuretic peptide receptor-A gene-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute renal failure and hepatitis following ingestion of carp gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Multiple caspases mediate acute renal cell apoptosis induced by bacterial cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitric oxide induces apoptosis in renal tubular epithelial cells through activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisplatin-induced renal cell apoptosis: caspase 3-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cyprinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological properties of 5α-cyprinol and its sulfated conjugate, 5α-cyprinol sulfate, the primary toxins identified in the bile of cyprinid fish. Ingestion of raw fish bile has been associated with severe hepato- and nephrotoxicity in humans.[1][2] This document summarizes available experimental data on the mechanism of action of these compounds and compares their toxic effects to provide a resource for toxicological researchers.
Mechanism of Action: 5α-Cyprinol and 5α-Cyprinol Sulfate
The primary mechanism of toxicity for 5α-cyprinol and its sulfate is believed to be the induction of apoptosis in liver and kidney cells, a characteristic shared with other toxic bile acids.[3][4][5][6] While the precise signaling pathways for 5α-cyprinol are not fully elucidated, the general mechanism for toxic bile acid-induced apoptosis involves both extrinsic and intrinsic pathways.
The extrinsic pathway is initiated by the activation of death receptors, such as the Fas receptor, leading to a cascade of caspase activation (e.g., caspase-8) that executes programmed cell death.[4][5] The intrinsic pathway involves direct effects on the mitochondria, leading to the release of pro-apoptotic factors and subsequent caspase activation.[3][4] 5α-cyprinol sulfate, being more water-soluble and surface-active, is believed to have a greater potential to disrupt cellular membranes and organelles, contributing to its higher toxicity.[1][7][8]
Comparative Toxicity Data
Quantitative data directly comparing 5α-cyprinol and its sulfate with other toxins under identical experimental conditions are limited. However, available studies provide insights into their relative toxicity.
| Compound | Animal Model | Route of Administration | Key Toxicity Findings | Quantitative Data | Reference |
| 5α-cyprinol sulfate | Mouse | Intraperitoneal | Induces paralysis, convulsions, hepatocyte necrosis, and acute renal failure. Considered the primary toxic component of carp bile. | Minimum Lethal Dose: 2.6 mg/20 g mouse | [1][2][9] |
| 5α-cyprinol | Rat | Oral | Affects kidney function, but with less severe toxic effects compared to its sulfated form. | Significantly increased markers of kidney damage, but less so than the sulfated form. | [9] |
| Grass Carp Bile Powder | Rat | Oral | Significantly increased markers of liver and kidney damage, similar in severity to 5α-cyprinol sulfate. | Significant increases in AST, ALT, ALP, BUN, and creatinine. | [9] |
| Chenodeoxycholic acid (CDCA) | In vitro (hepatocytes) | - | Induces apoptosis through mitochondrial-dependent pathways. | - | [3] |
| Deoxycholic acid (DCA) | In vitro (gastric cancer cells) | - | Induces apoptosis via disruption of mitochondrial membrane potential. | - | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature for assessing the in vivo toxicity of compounds like 5α-cyprinol.
In Vivo Acute Toxicity Assessment in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Grouping: Animals are randomly divided into control and experimental groups (n=6-10 per group).
-
Compound Administration:
-
The test compound (e.g., 5α-cyprinol, 5α-cyprinol sulfate) is dissolved in a suitable vehicle (e.g., physiological saline).
-
The compound is administered to the experimental groups via a specific route, typically intraperitoneal (i.p.) injection for acute toxicity studies or oral gavage for studies mimicking ingestion.
-
The control group receives an equivalent volume of the vehicle alone.
-
A range of doses is typically used to determine a dose-response relationship and to calculate the LD50.
-
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days for any signs of toxicity, such as changes in behavior, paralysis, convulsions, and mortality.
-
Sample Collection:
-
At the end of the observation period (or upon euthanasia), blood samples are collected via cardiac puncture into tubes with and without anticoagulant for hematological and biochemical analysis, respectively.
-
Key organs, particularly the liver and kidneys, are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination.
-
-
Biochemical Analysis: Serum is separated by centrifugation and analyzed for markers of liver function (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP)) and kidney function (e.g., Blood Urea Nitrogen (BUN), creatinine).
-
Histopathological Examination:
-
Fixed tissues are processed, embedded in paraffin, sectioned (e.g., 5 µm thickness), and stained with hematoxylin and eosin (H&E).
-
Stained sections are examined under a light microscope for any pathological changes, such as necrosis, inflammation, and cellular degeneration in the liver and kidneys.
-
Visualizations
Proposed Signaling Pathway for Bile Acid-Induced Apoptosis
Caption: Proposed signaling pathways for toxic bile acid-induced apoptosis.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General experimental workflow for in vivo toxicity studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas [jci.org]
- 6. Characterization of bile salt-induced apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Cyprinol from Diverse Fish Species for Researchers
For Immediate Release
This publication provides a comprehensive comparative guide to Cyprinol, a significant bile salt found in various fish species. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a detailed examination of this compound's presence across different species, its toxicological implications, and the underlying cellular mechanisms of its action. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows and biological pathways to facilitate a deeper understanding and further investigation of this potent biomolecule.
Comparative Overview of this compound (5α-cyprinol sulfate)
5α-cyprinol sulfate is the predominant and toxic component of bile in many cyprinid fish.[1] Its ingestion has been linked to cases of poisoning, primarily affecting liver and kidney function. While 5α-cyprinol sulfate is characteristic of the Cypriniformes order, its presence has also been detected in non-cyprinid species, albeit potentially in lower concentrations. This guide explores the available data on this compound from three fish species: Common Carp (Cyprinus carpio), Grass Carp (Ctenopharyngodon idella), and Rainbow Trout (Oncorhynchus mykiss).
Quantitative Data on 5α-cyprinol sulfate
Direct comparative studies on the yield and purity of 5α-cyprinol sulfate from different fish species are limited in the current scientific literature. However, available data on its concentration in the bile of certain species provide a basis for initial comparison.
| Fish Species | Family | Concentration of 5α-cyprinol sulfate in Bile | Notes |
| Common Carp (Cyprinus carpio) | Cyprinidae | 284 ± 48 mM[1] | This concentration is from raw gallbladder bile. |
| Common Carp (Cyprinus carpio) | Cyprinidae | 1 and 2 nM[2] | These are diluted concentrations used in a specific bioassay and do not represent the concentration in raw bile. |
| Rainbow Trout (Oncorhynchus mykiss) | Salmonidae | 0.4 and 3.9 nM[2] | These are diluted concentrations used in a specific bioassay and do not represent the concentration in raw bile. The presence in a non-cyprinid is noteworthy. |
| Grass Carp (Ctenopharyngodon idella) | Cyprinidae | Not Quantified | 5α-cyprinol sulfate has been isolated and identified as a major toxic component.[3] |
Experimental Protocols
Extraction and Purification of 5α-cyprinol sulfate from Fish Bile
This protocol is a generalized procedure based on methodologies described in the literature for the isolation of 5α-cyprinol sulfate.
Materials:
-
Fish gallbladders
-
Methanol
-
Silica gel (for chromatography)
-
Chloroform
-
Ethyl acetate
-
Deuterated methanol (for NMR)
-
Thin-Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Excise gallbladders from the fish and immediately store them in methanol to prevent degradation of bile salts.
-
Homogenize the gallbladders in methanol using a pestle and centrifuge to pellet solid debris.
-
Collect the supernatant containing the bile salt extract.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a silica gel chromatography column.
-
Concentrate the methanolic extract and load it onto the column.
-
Elute the column with a stepwise gradient of methanol in chloroform.
-
Collect fractions and monitor the separation using TLC. 5α-cyprinol sulfate can be visualized on the TLC plate.
-
Pool the fractions containing pure 5α-cyprinol sulfate.
-
-
Solvent Removal and Final Product:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 5α-cyprinol sulfate.
-
-
Structural Confirmation (Optional but Recommended):
-
The structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
Quantification of 5α-cyprinol sulfate by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for quantifying bile acids.
Procedure:
-
Sample Preparation: Dilute the bile extract in a suitable solvent (e.g., methanol).
-
LC Separation: Inject the sample into an HPLC system equipped with a C18 column to separate the bile acids.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of 5α-cyprinol sulfate based on its specific mass-to-charge ratio.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of 5α-cyprinol sulfate.
Proposed Signaling Pathway for this compound-Induced Cell Death
While the precise signaling pathways of 5α-cyprinol sulfate are not fully elucidated, based on the known mechanisms of other toxic bile acids, a proposed pathway for its cytotoxicity involves the induction of apoptosis through both extrinsic and intrinsic pathways, as well as endoplasmic reticulum (ER) stress.
Caption: Proposed signaling pathway for 5α-cyprinol sulfate-induced apoptosis.
References
A Comparative Analysis of Ciprofloxacin (Cyprinol) and Synthetic Cognitive Enhancers
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the pursuit of cognitive enhancement, a clear understanding of the pharmacological agents and their mechanisms of action is paramount. This guide addresses a noted confusion between the antibiotic Ciprofloxacin, marketed as Cyprinol, and the class of drugs known as synthetic cognitive enhancers, or nootropics. Due to their fundamentally different therapeutic applications and mechanisms, a direct efficacy comparison is not clinically meaningful. Ciprofloxacin is a fluoroquinolone antibiotic designed to combat bacterial infections, while synthetic enhancers are developed to influence neurological pathways associated with cognition.
This document will first elucidate the distinct pharmacological profile of Ciprofloxacin. Subsequently, it will provide a comparative analysis of two prominent synthetic cognitive enhancers, Piracetam and Modafinil, focusing on their mechanisms of action, clinical efficacy as reported in experimental studies, and the protocols employed in such research.
Part 1: Understanding Ciprofloxacin (this compound)
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections, including respiratory tract, urinary tract, and skin infections.[1][2][3] Its efficacy lies in its ability to disrupt bacterial DNA replication, leading to bacterial cell death.
Mechanism of Action
Ciprofloxacin targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5]
-
Inhibition of DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication and transcription. Ciprofloxacin binds to the A subunit of DNA gyrase, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[4][6] This leads to the accumulation of double-strand DNA breaks.
-
Inhibition of Topoisomerase IV: In other bacteria, especially Gram-positive species, topoisomerase IV plays a critical role in decatenating (unlinking) newly replicated circular DNA chromosomes. By inhibiting this enzyme, ciprofloxacin prevents the segregation of replicated DNA into daughter cells, thereby halting cell division.[4][6]
The inhibition of these enzymes ultimately results in the cessation of bacterial DNA replication and repair, leading to rapid bactericidal effects.[1][5]
Signaling Pathway of Ciprofloxacin
The following diagram illustrates the mechanism of action of Ciprofloxacin at the cellular level in bacteria.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
A Comparative Analysis of Ciprofloxacin and Its Alternatives for Bacterial Infections
For Immediate Release
This guide provides a comprehensive, peer-reviewed comparison of the fluoroquinolone antibiotic Ciprofloxacin with its therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance, mechanisms of action, and supporting experimental data to inform clinical and developmental decisions.
Mechanism of Action: Fluoroquinolones
Ciprofloxacin and other fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This dual inhibition prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, respectively, leading to a cessation of DNA replication and ultimately, cell death.
Comparative Efficacy
The clinical efficacy of Ciprofloxacin has been extensively studied and compared with various alternatives in treating a range of bacterial infections. This section presents a summary of findings from key clinical trials.
Urinary Tract Infections (UTIs)
Fluoroquinolones are frequently utilized for UTIs, though resistance patterns are a growing concern.
| Antibiotic Regimen | Indication | Clinical Success Rate | Bacteriological Eradication Rate | Reference |
| Ciprofloxacin (250 mg, twice daily for 10 days) | Uncomplicated UTI | 91% | - | [2][3] |
| Trimethoprim-Sulfamethoxazole (160/800 mg, twice daily for 10 days) | Uncomplicated UTI | 91% | - | [2][3] |
| Ciprofloxacin (500 mg, twice daily for 7 days) | Acute Uncomplicated Pyelonephritis | 96% | - | [4] |
| Trimethoprim-Sulfamethoxazole (160/800 mg, twice daily for 14 days) | Acute Uncomplicated Pyelonephritis | 83% | - | [4] |
| Levofloxacin (750 mg, once daily for 5 days) | Uncomplicated UTI | Equivalent to Ciprofloxacin | 79.8% | [5] |
| Ciprofloxacin (400/500 mg, twice daily for 10 days) | Uncomplicated UTI | Equivalent to Levofloxacin | 77.5% | [5] |
Skin and Skin Structure Infections (SSSIs)
Newer fluoroquinolones have shown enhanced activity against Gram-positive pathogens commonly associated with SSSIs.
| Antibiotic Regimen | Indication | Clinical Success Rate | Key Pathogen Eradication (S. aureus) | Reference |
| Levofloxacin (500 mg, once daily) | Uncomplicated SSSI | 98% | 100% | [6] |
| Ciprofloxacin (500 mg, twice daily) | Uncomplicated SSSI | 94% | 87% | [6] |
| Delafloxacin | Acute Bacterial SSSI | Similar to comparators | Similar to comparators | [7][8] |
| Vancomycin + Aztreonam | Acute Bacterial SSSI | - | - | |
| Linezolid | Acute Bacterial SSSI | - | - |
Pharmacokinetic Profiles
Newer generation fluoroquinolones generally exhibit improved pharmacokinetic properties, such as longer half-lives and greater bioavailability, compared to Ciprofloxacin.
| Antibiotic (Oral Dose) | Peak Serum Concentration (Cmax, µg/mL) | Area Under the Curve (AUCtot, µg·h/mL) | Elimination Half-life (h) | Reference |
| Ciprofloxacin (250 mg) | - | 5.75 ± 1.25 | 5.37 ± 0.82 | |
| Levofloxacin (500 mg) | 6.21 ± 1.34 | 44.8 ± 4.4 | - | |
| Moxifloxacin (400 mg) | 4.34 ± 1.61 | 39.3 ± 5.35 | - | |
| Gatifloxacin (400 mg) | 3.42 ± 0.74 | 30 ± 3.8 | - |
Adverse Effects
While generally well-tolerated, fluoroquinolones are associated with a range of potential side effects. The incidence of adverse reactions can vary between different fluoroquinolones and when compared to other antibiotic classes.
| Antibiotic | Gastrointestinal Effects | Central Nervous System Effects | Phototoxicity | Other Notable Effects | Reference |
| Ciprofloxacin | Nausea, dyspepsia, vomiting | Dizziness, insomnia, headache | Low risk | Tendon rupture, nerve damage, mental health effects | |
| Levofloxacin | Similar to Ciprofloxacin | Similar to Ciprofloxacin | Moderate risk | Similar to Ciprofloxacin | |
| Moxifloxacin | Similar to Ciprofloxacin | Similar to Ciprofloxacin | Low risk | QT prolongation | |
| Delafloxacin | Similar to other fluoroquinolones | Similar to other fluoroquinolones | Low risk | Well-tolerated in clinical trials | |
| Trimethoprim-Sulfamethoxazole | Higher incidence than Ciprofloxacin | - | - | Skin rashes, hyperkalemia | [2][3] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro measure of an antibiotic's activity. The broth microdilution method is a standardized protocol for this assessment.
Methodology:
-
Preparation of Antibiotic Dilutions : A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the test bacteria is prepared to a specific density, typically equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation : A precise volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation : The inoculated plate is incubated under specific conditions, typically at 35°C for 16-20 hours in ambient air.
-
Result Interpretation : After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][7]
Conclusion
Ciprofloxacin remains a potent antibiotic, particularly against Gram-negative bacteria. However, the emergence of resistance and the potential for adverse effects necessitate the consideration of alternatives. Newer fluoroquinolones, such as Levofloxacin and Delafloxacin, offer advantages in terms of an expanded spectrum of activity (including enhanced Gram-positive coverage) and improved pharmacokinetic profiles. For specific indications like uncomplicated UTIs, non-fluoroquinolone options such as Trimethoprim-Sulfamethoxazole may offer similar efficacy, although with a different side-effect profile.[2][3] The choice of antibiotic should be guided by the specific pathogen, local resistance patterns, and patient-specific factors. Continued research and development of novel antimicrobial agents are crucial in the face of evolving bacterial resistance.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. testinglab.com [testinglab.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. food.dtu.dk [food.dtu.dk]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyprinol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Cyprinol, a compound recognized for its potential environmental hazards and as a skin sensitizer. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Hazard Profile of this compound
This compound, also referred to as Cypriol EO, presents specific hazards that necessitate careful handling and disposal. A thorough understanding of its properties is the first step toward safe management.
| Hazard Classification | Description | Primary Precaution |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | Avoid skin contact by wearing appropriate personal protective equipment. |
Procedural Guidance for the Disposal of this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory environment. This procedure is designed to comply with general hazardous waste regulations and should be adapted to meet the specific requirements of your institution and local authorities.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Nitrile or neoprene gloves.
-
ANSI Z87.1-compliant safety glasses or goggles.
-
A standard laboratory coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste to prevent unforeseen reactions.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof, and chemically compatible container.
-
The container must be in good condition with a secure screw-top cap. For liquid waste, a high-density polyethylene (HDPE) container is recommended.
3. Labeling of Waste Containers: Proper labeling is crucial for safety and compliance. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The specific hazards: "Harmful to Aquatic Life," "Skin Sensitizer".
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The laboratory or department of origin and the principal investigator's name.
4. Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Do not store more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart.
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institution's policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS department directly.
-
Never dispose of this compound waste down the sink or in the regular trash. [1]
6. Spill Management: In the event of a this compound spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as sand or a commercial spill kit.
-
Collect the contaminated absorbent material and place it in the designated this compound hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Navigating the Safe Handling of "Cyprinol": A Guide for Laboratory Professionals
The term "Cyprinol" is not a standard recognized chemical name and may refer to two distinct substances: Ciprinol , a brand name for the antibiotic Ciprofloxacin , or Cypriol , an essential oil. To ensure the safety of researchers, scientists, and drug development professionals, this guide provides comprehensive personal protective equipment (PPE) and handling protocols for both possibilities.
Section 1: Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections.[1][2] In a laboratory setting, it is crucial to handle this compound with appropriate safety measures to prevent exposure and ensure experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense when working with Ciprofloxacin.
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a local exhaust ventilation system to control dust.[3]
-
Ensure easy access to a safety shower and eyewash station.[3]
Personal Protective Equipment:
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or goggles with side-shields | EN 166, ANSI Z87.1 or equivalent |
| Hand Protection | Impervious protective gloves (e.g., Nitrile rubber) | EN 374, ASTM F1001 or equivalent |
| Body Protection | Lab coat, impervious protective clothing | EN 13982, ANSI 103 or equivalent |
| Respiratory Protection | NIOSH-approved respirator (when dusts are generated) | NIOSH (US) or EN 166 (EU) |
Table 1: Recommended Personal Protective Equipment for Handling Ciprofloxacin.[3][4][5]
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store at room temperature, away from moisture and heat.[1]
Disposal Plan
Proper disposal of Ciprofloxacin is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.
-
Segregation: Isolate Ciprofloxacin waste from other laboratory waste streams.[6]
-
Containerization: Keep waste in its original container or a clearly labeled, sealed, non-reactive container.[6]
-
Method: The standard and recommended procedure for pharmaceutical waste is high-temperature incineration.[6] Do not dispose of it in the public sewer system or household garbage.[6]
-
Spills: In case of a spill, avoid creating dust.[3] Use appropriate PPE, sweep up the material, and place it in a suitable container for disposal.[3][5] Prevent the product from entering drains.[3][5][7]
Experimental Workflow: Ciprofloxacin Handling and Disposal
Caption: Ciprofloxacin Handling and Disposal Workflow.
Section 2: Cypriol Essential Oil
Cypriol (Nagarmotha) essential oil is a natural product used in fragrances and aromatherapy.[4] While of natural origin, it requires careful handling in a laboratory setting due to potential hazards.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls:
Personal Protective Equipment:
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or goggles | - |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC) | - |
| Body Protection | Protective clothing (lab coat, apron) | - |
| Respiratory Protection | Not required under normal use; use a mask if misted or in case of insufficient ventilation. | - |
Table 2: Recommended Personal Protective Equipment for Handling Cypriol Essential Oil.[4][8]
Operational Plan: Handling and Storage
Handling:
-
Do not eat, drink, or smoke when using this product.
-
Wash hands after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
Storage:
-
Keep away from heat and sources of ignition.[8]
Disposal Plan
-
Method: Dispose of in accordance with local, state, and national regulations.[4] Incineration or a hazardous waste facility is recommended.[4]
-
Environmental Precautions: Avoid release to the environment; it can be harmful to aquatic life. Prevent entry into waterways or sewers.[4][8]
-
Spills: In case of a spill, avoid inhalation of vapors.[8] Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[4][8]
Experimental Workflow: Cypriol Essential Oil Handling and Disposal
Caption: Cypriol Essential Oil Handling and Disposal Workflow.
References
- 1. essentialoil.in [essentialoil.in]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. directpcw.com [directpcw.com]
- 4. lgbotanicals.com [lgbotanicals.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. vriaroma.com [vriaroma.com]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. static.ticimax.cloud [static.ticimax.cloud]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
